3-[(4-Hydroxybenzoyl)amino]propanoic acid
Description
BenchChem offers high-quality 3-[(4-Hydroxybenzoyl)amino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-Hydroxybenzoyl)amino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-hydroxybenzoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)10(15)11-6-5-9(13)14/h1-4,12H,5-6H2,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMIVIPJZXDMHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401363 | |
| Record name | 3-[(4-hydroxybenzoyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773838-08-7 | |
| Record name | 3-[(4-hydroxybenzoyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Process Optimization of 3-[(4-Hydroxybenzoyl)amino]propanoic Acid: A Technical Whitepaper
Executive Summary
The compound 3-[(4-Hydroxybenzoyl)amino]propanoic acid (CAS 773838-08-7), also known as N-(4-Hydroxybenzoyl)-beta-alanine, is a specialized amide derivative utilized in peptidomimetic design, drug development, and the mapping of metabolic pathways[1]. Synthesizing this molecule presents a classic chemoselectivity challenge: the bifunctional nature of 4-hydroxybenzoic acid requires precise control to prevent the unprotected phenolic hydroxyl group from acting as a competing nucleophile during carboxylic acid activation.
This whitepaper details the mechanistic rationale, self-validating protocols, and quantitative process metrics for synthesizing this target, ensuring high scientific integrity and scalability for pharmaceutical applications.
Mechanistic Rationale & Retrosynthetic Analysis
Directly coupling 4-hydroxybenzoic acid with beta-alanine using standard carbodiimides (e.g., EDC/NHS) often results in poor yields due to deleterious esterification (oligomerization) between the activated carboxyl group and the unprotected phenol. To circumvent this, two distinct synthetic pathways are evaluated:
-
Route A (Schotten-Baumann Approach - Recommended): Designed for high-throughput and industrial scale-up. The phenol is transiently masked as an acetate ester. Activation to the acyl chloride allows for rapid coupling in aqueous base, which simultaneously drives the amidation and hydrolyzes the acetate protecting group[2].
-
Route B (Carbodiimide Coupling): A discovery-scale route that requires protecting the beta-alanine as a methyl ester to prevent self-condensation, followed by EDC/HOBt coupling and a final saponification step.
Figure 1: Retrosynthetic pathways for 3-[(4-Hydroxybenzoyl)amino]propanoic acid.
Self-Validating Experimental Protocol (Route A)
Route A is the superior method due to its high atom economy and avoidance of column chromatography. The preparation of 4-acetoxybenzoyl chloride as an activated intermediate is a highly reliable and well-documented strategy in the synthesis of conformationally constrained macrocycles[2].
Figure 2: Self-validating workflow for the Schotten-Baumann synthesis route.
Step 1: Phenol Protection (Acetylation)
-
Procedure: Suspend 4-hydroxybenzoic acid (1.0 eq) in acetic anhydride (3.0 eq). Add a catalytic amount of concentrated sulfuric acid or pyridine. Heat to 80°C for 2 hours. Pour into ice water to precipitate 4-acetoxybenzoic acid. Filter and dry.
-
Causality & Mechanistic Insight: Acetylation masks the nucleophilicity of the phenol. Without this step, subsequent chlorination would lead to uncontrolled polymerization.
-
In-Process Control: TLC (Hexane/EtOAc 1:1) must show the complete disappearance of the highly polar 4-hydroxybenzoic acid spot.
Step 2: Acyl Chloride Formation
-
Procedure: Suspend 4-acetoxybenzoic acid in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl2, 1.5 eq) and a catalytic drop of DMF. Reflux at 60°C until the solution turns clear. Concentrate in vacuo to yield 4-acetoxybenzoyl chloride[2].
-
Causality & Mechanistic Insight: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which rapidly converts the carboxylic acid to a highly electrophilic acyl chloride.
-
In-Process Control: The macroscopic cessation of HCl and SO2 gas evolution acts as a visual indicator of reaction completion.
Step 3: Schotten-Baumann Coupling & In Situ Deprotection
-
Procedure: Dissolve beta-alanine (1.2 eq) in 10% aqueous NaOH, cooling the solution to 0-5°C. Dissolve the 4-acetoxybenzoyl chloride in a minimal amount of THF and add it dropwise to the aqueous amine solution under vigorous stirring. Maintain the pH above 10 by adding additional NaOH if necessary. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Causality & Mechanistic Insight: The biphasic nature of the Schotten-Baumann reaction allows the deprotonated amine to rapidly attack the acyl chloride. The excess NaOH serves a dual purpose: it acts as an acid scavenger for the generated HCl and simultaneously hydrolyzes the phenolic acetate ester, rendering a separate deprotection step obsolete.
-
In-Process Control: Continuous pH monitoring is critical. If the pH drops below 9, the beta-alanine amine group becomes protonated and loses its nucleophilicity.
Step 4: Isolation and Purification
-
Procedure: Wash the basic aqueous layer with ethyl acetate to remove organic impurities. Cool the aqueous layer to 0°C and slowly acidify with 6M HCl until the pH reaches exactly 2.0. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under a high vacuum.
-
Causality & Mechanistic Insight: The target product contains a carboxylic acid (pKa ~4) and a phenol (pKa ~10). Lowering the pH to 2 ensures both functional groups are fully protonated, minimizing aqueous solubility and driving the crystallization of the neutral target compound.
-
In-Process Control: LC-MS validation of the precipitate should confirm the exact mass of the target molecule[1].
Quantitative Data & Analytical Validation
The choice of synthetic route directly impacts the scalability, purity, and environmental footprint of the process. Table 1 summarizes the quantitative metrics comparing the two evaluated pathways.
| Synthesis Parameter | Route A: Schotten-Baumann | Route B: EDC/HOBt Coupling |
| Overall Yield | 78 - 85% | 60 - 68% |
| Chromatography Required | No (Crystallization only) | Yes (Silica gel) |
| Purity (HPLC-UV) | > 98.5% | > 95.0% |
| Scalability | High (Kilogram scale) | Low (Gram scale) |
| E-Factor (Waste/Product) | < 15 (Aqueous-heavy) | > 50 (Solvent-heavy) |
| Primary Impurities | 4-Hydroxybenzoic acid (<1%) | N-acylureas, unreacted esters |
Table 1: Quantitative comparison of synthesis routes for 3-[(4-Hydroxybenzoyl)amino]propanoic acid.
Conclusion & Future Perspectives
The synthesis of 3-[(4-Hydroxybenzoyl)amino]propanoic acid is best achieved through a protective Schotten-Baumann sequence. By leveraging the dual utility of sodium hydroxide as both an acid scavenger and an in situ deprotecting agent, Route A eliminates the need for chromatographic purification and maximizes atom economy.
Understanding the synthesis of this molecule is not only vital for chemical manufacturing but also for biological research. Beta-alanine derivatives and 4-hydroxybenzoate metabolic pathways are deeply interconnected with pantothenate and CoA biosynthesis[3], and the enzymatic hydrolysis of such thioesters remains a critical parameter in modern pharmacological profiling[4].
References
- Title: CA2769124A1 - Conformationally constrained, fully synthetic macrocyclic compounds Source: Google Patents URL
-
Title: Biosynthesis of Vitamins and Cofactors in Bacterium-Harbouring Trypanosomatids Depends on the Symbiotic Association as Revealed by Genomic Analyses Source: PMC (NIH) URL: [Link]
-
Title: acetyl CoA biosynthesis (BRENDA) Source: BKMS-react / BRENDA URL: [Link]
Sources
- 1. Buy Online CAS Number 773838-08-7 - TRC - N-(4-Hydroxybenzoyl)-beta-alanine | LGC Standards [lgcstandards.com]
- 2. CA2769124A1 - Conformationally constrained, fully synthetic macrocyclic compounds - Google Patents [patents.google.com]
- 3. Biosynthesis of Vitamins and Cofactors in Bacterium-Harbouring Trypanosomatids Depends on the Symbiotic Association as Revealed by Genomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BKMS-react online [bkms.brenda-enzymes.org]
In-Depth Technical Guide: 3-[(4-Hydroxybenzoyl)amino]propanoic Acid in Pharmaceutical Development
Executive Summary
In the rigorous landscape of active pharmaceutical ingredient (API) manufacturing, the identification, characterization, and control of process-related impurities are paramount to ensuring drug safety and efficacy. 3-[(4-Hydroxybenzoyl)amino]propanoic acid (CAS No. 773838-08-7), commonly referred to in the pharmaceutical industry as Balsalazide Impurity 14 , is a critical process-related byproduct encountered during the synthesis of the anti-inflammatory drug Balsalazide disodium [1].
This whitepaper provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, the mechanistic causality of its formation during API synthesis, and self-validating analytical and synthetic protocols required by modern Quality by Design (QbD) frameworks.
Physicochemical Profiling & Structural Elucidation
Understanding the molecular architecture of 3-[(4-Hydroxybenzoyl)amino]propanoic acid is the first step in designing effective chromatographic separation methods. The molecule features a phenolic hydroxyl group, an internal amide linkage, and a terminal carboxylic acid, making it highly polar and pH-sensitive.
Table 1: Quantitative and Structural Data Summary
| Property | Value |
| Chemical Name | 3-[(4-Hydroxybenzoyl)amino]propanoic acid |
| Industry Synonym | Balsalazide Impurity 14; N-(4-hydroxybenzoyl)- β -alanine |
| CAS Registry Number | 773838-08-7 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| SMILES String | O=C(O)CCNC(=O)c1ccc(O)cc1 |
| Appearance | Off-white solid |
| Solubility | Soluble in Methanol, DMSO, and dilute aqueous base |
Mechanistic Origin in API Synthesis
To control an impurity, one must first understand the thermodynamic and kinetic drivers of its formation. Balsalazide is synthesized via the diazotization of N-(4-aminobenzoyl)- β -alanine, followed by an azo-coupling reaction with salicylic acid in an alkaline medium [2].
The Causality of Impurity 14 Formation: During the diazotization step, N-(4-aminobenzoyl)- β -alanine is treated with sodium nitrite and hydrochloric acid to form a highly reactive diazonium salt intermediate ( Ar−N2+ ). Diazonium salts are inherently unstable. If the reaction temperature is not strictly maintained between 0°C and 5°C, the activation energy barrier for nucleophilic aromatic substitution is breached. Water molecules in the solvent act as nucleophiles, attacking the aromatic ring and expelling nitrogen gas ( N2 ). This hydrolysis side-reaction directly converts the diazonium intermediate into the phenolic compound, 3-[(4-Hydroxybenzoyl)amino]propanoic acid.
Mechanistic origin of Impurity 14 via diazonium hydrolysis during Balsalazide synthesis.
Synthesis of the Analytical Reference Standard
To quantify Impurity 14 in API batches per ICH Q3A guidelines, laboratories must synthesize a high-purity reference standard. The following self-validating protocol utilizes orthogonal protection and coupling strategies to prevent polymerization and ensure absolute structural fidelity.
Step-by-Step Synthetic Protocol
Phase 1: Amide Bond Formation via Active Ester Causality: We utilize β -alanine methyl ester rather than unprotected β -alanine to prevent the carboxylic acid from reacting with the coupling agent, which would lead to unwanted self-condensation.
-
Activation: Dissolve 1.0 eq of 4-hydroxybenzoic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of 1-Hydroxybenzotriazole (HOBt) and 1.2 eq of EDC-HCl. Stir for 30 minutes at room temperature. Insight: EDC forms an active O-acylisourea intermediate, while HOBt converts it into a highly reactive but stable benzotriazole ester, maximizing the yield of the amide bond.
-
Coupling: Add 1.1 eq of β -alanine methyl ester hydrochloride and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 12 hours under an inert nitrogen atmosphere.
-
Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash successively with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield the methyl ester intermediate.
Phase 2: Selective Ester Hydrolysis Causality: Mild alkaline hydrolysis is employed to selectively cleave the methyl ester without breaking the newly formed, more stable amide linkage. 4. Deprotection: Dissolve the intermediate in a 3:1 mixture of Tetrahydrofuran (THF) and water. Add 2.0 eq of Lithium Hydroxide (LiOH) monohydrate. Stir at room temperature for 4 hours. 5. Isolation: Evaporate the THF. Acidify the remaining aqueous phase to pH 2.0 using 1M HCl. The target compound, 3-[(4-Hydroxybenzoyl)amino]propanoic acid, will precipitate as an off-white solid. 6. Purification: Filter the precipitate and recrystallize from aqueous ethanol to achieve >99% HPLC purity.
Analytical Workflow for Impurity Profiling
Accurate quantification of this impurity requires a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
RP-HPLC Method Parameters & Causality
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm). Causality: The highly hydrophobic stationary phase effectively retains the aromatic ring of the impurity.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: The impurity contains a carboxylic acid (pKa ~4.0). TFA lowers the pH of the mobile phase to ~2.0, fully protonating the acid. This neutralizes the molecule, preventing peak tailing and increasing retention time on the non-polar column.
-
Mobile Phase B: Acetonitrile (Gradient Elution). Causality: A strong organic modifier is required to elute the highly retained Balsalazide API and sweep the column of late-eluting hydrophobic byproducts.
-
Detection: UV at 254 nm. Causality: The 4-hydroxybenzoyl chromophore exhibits strong π→π∗ transitions at this wavelength, providing maximum signal-to-noise ratio.
Step-by-step RP-HPLC analytical workflow for the detection and quantification of Impurity 14.
Regulatory Implications and Control Strategy
Under ICH Q3A(R2) guidelines, any impurity in a new drug substance administered at a maximum daily dose of >2g (Balsalazide is typically dosed at 6.75g/day) must be identified and controlled if present at levels exceeding 0.05% [3].
Because 3-[(4-Hydroxybenzoyl)amino]propanoic acid lacks the azo-bond necessary for colonic cleavage into the active mesalamine moiety, it is therapeutically inert and represents a degradation of API potency. To maintain regulatory compliance, process chemists must implement strict in-process controls (IPCs). The primary control strategy involves utilizing jacketed reactors with automated chilling systems during the diazotization of N-(4-aminobenzoyl)- β -alanine, ensuring the internal temperature never exceeds 5°C, thereby kinetically starving the hydrolysis pathway.
References
-
Khan, M. U., Baseer, M. A., Kumar, S. R., Saravanakumar, M., Prasannanjali, A. G., Gupta, P. B., Kaushik, V. K., Handa, V. K., & Islam, A. (2010). Synthesis and Characterization of Metabolites and Potential Impurities of Balsalazide Disodium, an Anti-Inflammatory Drug. Synthetic Communications.[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2006). Impurities in New Drug Substances Q3A(R2). ICH Guidelines.[Link]
Comprehensive Technical Guide on 3-[(4-Hydroxybenzoyl)amino]propanoic Acid: Properties, Formation, and Analytical Control
Executive Summary
In the landscape of pharmaceutical development, the rigorous characterization of process impurities is a regulatory imperative. 3-[(4-Hydroxybenzoyl)amino]propanoic acid (CAS No. 773838-08-7), commonly known by its synonyms N-(4-hydroxybenzoyl)-beta-alanine or Balsalazide Impurity 14, is a critical degradation product and process impurity associated with the anti-inflammatory prodrug Balsalazide.
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, the mechanistic causality behind its formation during active pharmaceutical ingredient (API) synthesis, and the self-validating experimental protocols required for its synthesis and analytical quantification[1].
Physicochemical Profiling
Understanding the physical and chemical properties of 3-[(4-Hydroxybenzoyl)amino]propanoic acid is foundational for developing robust isolation and quantification methods. The molecule features three distinct functional groups: a phenolic hydroxyl, a secondary amide linkage, and a terminal carboxylic acid. This polyfunctional nature dictates its solubility, ionization states, and chromatographic behavior.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 3-(4-Hydroxybenzamido)propanoic acid |
| CAS Number | 773838-08-7 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| Appearance | White to off-white solid powder |
| pKa₁ (Carboxylic Acid) | ~4.0 (Theoretical) |
| pKa₂ (Phenolic OH) | ~9.5 (Theoretical) |
| Hydrogen Bond Donors | 3 (Phenol OH, Amide NH, Carboxylic OH) |
| Hydrogen Bond Acceptors | 4 (Carbonyl oxygens, Phenol oxygen) |
| Solubility Profile | Soluble in DMSO, Methanol, and alkaline aqueous buffers; sparingly soluble in cold water. |
Note: Data aggregated from reference standard specifications and theoretical computational models[1].
Mechanistic Origin: Causality of Impurity Formation
To control an impurity, one must first understand the thermodynamic and kinetic drivers of its formation. Balsalazide is synthesized via the diazotization of 4-aminobenzoyl-β-alanine, followed by an azo-coupling reaction with mesalazine (or a salicylic acid derivative).
The formation of 3-[(4-Hydroxybenzoyl)amino]propanoic acid occurs as a direct side-reaction during the diazotization step.
The Causality: Aryl diazonium salts are highly reactive and thermodynamically unstable. If the reaction temperature exceeds 5°C, or if the intermediate is held in an aqueous solution for a prolonged period before the coupling step, the diazonium group (-N₂⁺) acts as an exceptional leaving group. Water molecules in the solvent act as nucleophiles, attacking the aromatic ring. This nucleophilic aromatic substitution results in the evolution of nitrogen gas (N₂ ↑) and the irreversible formation of the phenolic compound (Impurity 14).
Mechanistic pathway of Impurity 14 formation via diazonium intermediate hydrolysis.
Experimental Protocol: Synthesis of the Reference Standard
To accurately quantify this impurity in API batches, laboratories must synthesize it as a high-purity reference standard[2]. The following protocol utilizes a protected-group strategy to ensure high yield and prevent side reactions.
Step-by-Step Methodology
-
Protection (Self-Validating Step):
-
Action: React 4-hydroxybenzoic acid with acetic anhydride to form 4-acetoxybenzoic acid.
-
Causality: The phenolic -OH must be protected. If left unprotected, the subsequent activation step would allow the phenol to act as a competing nucleophile, leading to unwanted esterification and oligomer formation.
-
-
Activation:
-
Action: Dissolve 1.0 eq of 4-acetoxybenzoic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0°C for 30 minutes.
-
-
Amidation:
-
Action: Add 1.1 eq of β-alanine methyl ester hydrochloride and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.
-
-
Global Deprotection:
-
Action: Isolate the intermediate, then dissolve in a 1:1 mixture of THF and 1M aqueous LiOH. Stir for 4 hours at room temperature.
-
Causality: The strong aqueous base simultaneously hydrolyzes the methyl ester (yielding the propanoate) and cleaves the acetate protecting group (yielding the phenoxide).
-
-
Isolation via Isoelectric Precipitation:
-
Action: Slowly add 1M HCl until the pH reaches 2.5. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.
-
Self-Validation: This protocol is a self-validating phase-separation system. At pH > 10, the molecule is a highly soluble di-sodium salt. Upon acidification to pH 2.5, the carboxylic acid protonates, drastically reducing aqueous solubility. The sudden formation of a white precipitate provides real-time visual confirmation of successful deprotection and product isolation, while impurities remain dissolved in the supernatant.
-
Analytical Characterization (HPLC-UV/MS)
To detect 3-[(4-Hydroxybenzoyl)amino]propanoic acid at trace levels (typically <0.10% w/w) in Balsalazide API, a highly specific Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Mass Spectrometry is required.
Table 2: HPLC Gradient Conditions
| Time (min) | % Mobile Phase A (0.1% Formic Acid in H₂O) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 10.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 18.0 | 95 | 5 |
Analytical Methodology & Causality
-
Column Selection: C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase Causality: The use of 0.1% Formic Acid (pH ~2.7) is critical. Because the impurity has a carboxylic acid moiety with a pKa of ~4.0, a neutral pH would result in an ionized, highly polar molecule that elutes in the void volume. Acidifying the mobile phase fully protonates the molecule, increasing its lipophilicity and ensuring strong retention and sharp peak shape on the non-polar C18 stationary phase.
-
Self-Validating Detection: The method employs inline UV (Photodiode Array) and Electrospray Ionization Mass Spectrometry (ESI-MS). The method validates the peak identity in real-time: a peak is only confirmed as Impurity 14 if it exhibits both the characteristic phenolic UV absorption band (maxima at ~254 nm) and yields a dominant parent ion of m/z 208 [M-H]⁻ in negative ion mode.
Analytical workflow for the isolation and quantification of the hydroxybenzoyl impurity.
References
-
Lotusfeet Pharma. "3-(4-Hydroxybenzamido)propanoic Acid 773838-08-7". Lotusfeet Pharma Impurity Standards. Available at:[Link]
Sources
Comprehensive Technical Whitepaper: 3-[(4-Hydroxybenzoyl)amino]propanoic Acid (CAS 773838-08-7)
Executive Summary
In the landscape of pharmaceutical development, the rigorous characterization of synthetic impurities is non-negotiable for ensuring drug safety and efficacy. This whitepaper provides an in-depth technical analysis of 3-[(4-Hydroxybenzoyl)amino]propanoic acid (CAS 773838-08-7) , an organic compound predominantly recognized in the industry as Balsalazide Impurity 14 .
Balsalazide is a prodrug widely prescribed for the treatment of ulcerative colitis. During its synthesis, competing kinetic pathways can lead to the formation of specific degradation products. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic origins of this specific impurity, detail its physicochemical profile, and provide a self-validating analytical protocol for its quantification in Active Pharmaceutical Ingredient (API) matrices.
Physicochemical Profiling & Structural Data
Understanding the molecular architecture of an impurity is the first step in developing robust chromatographic methods. The compound features a polar propanoic acid tail (a β -alanine derivative) coupled via an amide bond to a 4-hydroxybenzoyl moiety[1].
Table 1: Quantitative & Structural Properties
| Parameter | Specification / Data |
| IUPAC Name | 3-(4-Hydroxybenzamido)propanoic acid[1] |
| CAS Registry Number | 773838-08-7[2] |
| Common Synonyms | N-(4-Hydroxybenzoyl)-beta-alanine; Balsalazide Impurity 14 |
| Molecular Formula | C₁₀H₁₁NO₄[1] |
| Molecular Weight | 209.20 g/mol [1] |
| SMILES String | O=C(O)CCNC(C1=CC=C(O)C=C1)=O[1] |
| Physical Appearance | Off-white solid[3] |
| Solubility | Soluble in Methanol[3] |
Mechanistic Origins: Synthesis and Degradation Pathways
The Causality of Impurity Formation
In my experience optimizing API synthesis pathways, the control of highly reactive intermediates is paramount. Balsalazide is synthesized via the azo coupling of a diazonium salt with salicylic acid. The starting material for this diazonium salt is 4-aminobenzoyl- β -alanine .
During the diazotization step (using NaNO2 and HCl ), the reaction must be strictly maintained at 0–5°C. If thermal control is lost, or if the intermediate is exposed to prolonged aqueous conditions, the diazonium salt [Ar−N2+] becomes highly susceptible to nucleophilic attack by water. This hydrolytic degradation results in the irreversible loss of nitrogen gas ( N2 ) and the substitution of the diazonium group with a hydroxyl group, directly yielding 3-[(4-Hydroxybenzoyl)amino]propanoic acid .
Figure 1: Mechanistic pathway of Balsalazide Impurity 14 formation via diazonium hydrolysis.
Analytical Methodology: Self-Validating HPLC Protocol
To accurately quantify Balsalazide Impurity 14, a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method is required.
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 column (250 mm × 4.6 mm, 5 µm) is selected. The long alkyl chains provide excellent retention for the aromatic ring, while the 250 mm length ensures high theoretical plate counts to resolve the impurity from the massive API peak.
-
Mobile Phase pH: The impurity contains a carboxylic acid group ( pKa≈4.0 ). By buffering Mobile Phase A to pH 3.0 , we ensure the molecule remains fully protonated (unionized). This prevents peak tailing and retention time drift, which are common pitfalls when analyzing zwitterionic or acidic impurities.
Step-by-Step Workflow
-
Mobile Phase A Preparation: Dissolve 6.8 g of Potassium Dihydrogen Phosphate ( KH2PO4 ) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane.
-
Mobile Phase B Preparation: 100% HPLC-grade Acetonitrile.
-
Diluent: Methanol:Water (50:50, v/v).
-
Standard Preparation: Accurately weigh 10 mg of Balsalazide Impurity 14 reference standard[4] into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (Yields 100 µg/mL).
-
Sample Preparation: Weigh 50 mg of Balsalazide API into a 50 mL volumetric flask. Dissolve and make up to the mark with the diluent.
Table 2: HPLC Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |
| 0.0 | 85 | 15 | Isocratic hold (Polar retention) |
| 10.0 | 50 | 50 | Linear gradient (API elution) |
| 15.0 | 15 | 85 | Organic wash (Clear column) |
| 15.1 | 85 | 15 | Re-equilibration |
| 20.0 | 85 | 15 | End of run |
Flow Rate: 1.0 mL/min | Detection: UV at 254 nm | Injection Volume: 20 µL | Column Temp: 30°C
Trustworthiness: The Self-Validating Mechanism
A protocol is only as reliable as its internal controls. Before any sample data is accepted, this system must validate its own resolving power through a System Suitability Test (SST) :
-
Resolution ( Rs ): The system must demonstrate a resolution of ≥2.0 between Balsalazide and Impurity 14. If Rs<2.0 , the system automatically flags a failure, indicating column degradation or an error in mobile phase pH preparation.
-
Repeatability: Five replicate injections of the standard must yield a peak area Relative Standard Deviation (RSD) of ≤2.0% .
Regulatory & Toxicity Considerations
Under the ICH Q3A(R2) guidelines for impurities in new drug substances, any impurity exceeding the reporting threshold must be identified and qualified. Because Balsalazide is administered in exceptionally high daily doses (often up to 6.75 g/day for active ulcerative colitis), the qualification threshold for impurities is highly stringent.
3-[(4-Hydroxybenzoyl)amino]propanoic acid must typically be controlled to levels ≤0.10% in the final API batch. Failure to control the diazotization temperature during synthesis will lead to elevated levels of this impurity, resulting in batch rejection and significant economic loss.
References
-
3-[(4-hydroxybenzoyl)amino]propanoic acid - Chemical Details (DTXSID70401363) - EPA CompTox Chemicals Dashboard. Available at:[Link]
-
Balsalazide Impurity 14 Analytical Data - Allmpus Research and Development. Available at:[Link]
Sources
Whitepaper: Physicochemical Profiling and Analytical Quantification of 3-[(4-Hydroxybenzoyl)amino]propanoic Acid
Executive Summary
In pharmaceutical drug development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their related impurities is a fundamental regulatory requirement. 3-[(4-Hydroxybenzoyl)amino]propanoic acid , widely known as Balsalazide Impurity 14 , is a critical degradation and synthetic byproduct requiring strict analytical control. This technical guide provides an in-depth analysis of its molecular weight, physicochemical properties, mechanistic origin, and a self-validating LC-MS/MS protocol for its precise quantification.
Chemical Identity and Molecular Weight Analysis
3-[(4-Hydroxybenzoyl)amino]propanoic acid (also designated as N-(4-Hydroxybenzoyl)-beta-alanine) is an organic compound frequently monitored during the quality control of aminosalicylate drugs[1]. The exact 2 is a foundational parameter for mass spectrometry tuning and analytical standard preparation[2].
For high-resolution mass spectrometry (HRMS) applications, the exact monoisotopic mass of 209.0688 Da is utilized to distinguish this impurity from isobaric interferences within complex API matrices.
Table 1: Chemical and Physicochemical Properties
| Parameter | Specification |
| Chemical Name | 3-[(4-Hydroxybenzoyl)amino]propanoic acid |
| Common Synonyms | N-(4-Hydroxybenzoyl)-beta-alanine; Balsalazide Impurity 14 |
| CAS Registry Number | 773838-08-7 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| Monoisotopic Mass | 209.0688 Da |
| Appearance | Off-white solid |
Mechanistic Origin in Pharmaceutical Synthesis
To understand why 3-[(4-Hydroxybenzoyl)amino]propanoic acid forms, we must analyze the synthetic pathway of its parent API.3 prescribed for inflammatory bowel disease, designed to deliver the active moiety 5-aminosalicylic acid (5-ASA) directly to the colon[3]. It is synthesized by coupling salicylic acid with a diazotized inert carrier, 4-aminobenzoyl-beta-alanine (4-ABA)[4].
During the diazotization of 4-ABA, the primary amine is converted into a highly reactive diazonium salt. If the reaction conditions (such as temperature or pH) are not strictly controlled, the diazonium intermediate undergoes a competitive nucleophilic substitution with water. This hydrolytic side reaction replaces the diazonium group with a phenolic hydroxyl group, yielding .
Fig 1. Synthetic pathway of Balsalazide illustrating the hydrolytic formation of Impurity 14.
Analytical Methodology: LC-MS/MS Protocol
Because structurally related phenolic impurities can exhibit distinct toxicological profiles or interfere with formulation stability, Impurity 14 must be strictly quantified. The following self-validating LC-MS/MS protocol provides a robust framework for its detection.
Causality of Experimental Design:
-
Chromatography: A superficially porous C18 column is utilized to maximize theoretical plates, ensuring baseline resolution between Impurity 14, the Balsalazide API, and other related compounds.
-
Ionization: Electrospray ionization (ESI) in negative mode is selected because the carboxylic acid and phenolic hydroxyl groups of Impurity 14 readily deprotonate, yielding a highly stable [M-H]⁻ precursor ion at m/z 208.1.
Fig 2. Step-by-step LC-MS/MS analytical workflow for the quantification of Impurity 14.
Step-by-Step Protocol
Step 1: Standard and Sample Preparation
-
Accurately weigh 10.0 mg of the Balsalazide API sample and dissolve it in 10 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock solution.
-
Causality: Methanol is chosen as the diluent to ensure complete solubilization of the API while precipitating any high-molecular-weight polymeric contaminants that could cause ion suppression in the MS source.
-
Dilute the stock solution to a working concentration of 10 µg/mL using the initial mobile phase conditions.
Step 2: Chromatographic Separation
-
Column: C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water. (Causality: Formic acid promotes sharp peak shapes by keeping residual column silanols protonated, preventing secondary interactions).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Execute the gradient outlined in Table 2.
Table 2: UHPLC Gradient Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 4.0 | 10 | 90 |
| 5.0 | 10 | 90 |
| 5.1 | 95 | 5 |
| 7.0 | 95 | 5 |
Step 3: Mass Spectrometry Detection
-
Configure the triple quadrupole mass spectrometer to ESI negative mode.
-
Set the capillary voltage to 2.5 kV and the desolvation temperature to 400°C to ensure efficient droplet evaporation.
-
Monitor the Multiple Reaction Monitoring (MRM) transitions detailed in Table 3.
Table 3: MRM Transitions for Balsalazide and Impurity 14
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Impurity 14 | 208.1 | 137.0 | 20 |
| Impurity 14 | 208.1 | 93.0 | 35 |
| Balsalazide | 356.1 | 153.0 | 25 |
Step 4: Self-Validating System Suitability Testing (SST) A protocol is only as reliable as its internal controls. Before sample analysis, the system must validate itself against the following criteria:
-
Sensitivity: The signal-to-noise (S/N) ratio for the Impurity 14 limit of quantification (LOQ) standard must be ≥ 10.
-
Precision: Six replicate injections of a standard solution must yield a peak area relative standard deviation (%RSD) of ≤ 2.0%.
-
Resolution: The chromatographic resolution (Rs) between Impurity 14 and the main Balsalazide peak must be ≥ 2.0 to prevent isobaric crosstalk.
Conclusion
The molecular weight (209.20 g/mol ) and distinct physicochemical properties of 3-[(4-Hydroxybenzoyl)amino]propanoic acid dictate its analytical behavior. By understanding its mechanistic origin as a hydrolytic byproduct of diazonium salt degradation, analytical scientists can deploy targeted, self-validating LC-MS/MS workflows to ensure the purity and safety of Balsalazide formulations[5].
Sources
- 1. 773838-08-7 CAS MSDS (3-[(4-HYDROXYBENZOYL)AMINO]PROPANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. allmpus.com [allmpus.com]
- 3. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Balsalazide - Wikipedia [en.wikipedia.org]
- 5. clearsynth.com [clearsynth.com]
Comprehensive Solubility and Physicochemical Profiling of 3-[(4-Hydroxybenzoyl)amino]propanoic Acid
Executive Summary
3-[(4-Hydroxybenzoyl)amino]propanoic acid (CAS: 773838-08-7), also designated as N-(4-hydroxybenzoyl)-β-alanine, is a critical process-related impurity and degradation product associated with the active pharmaceutical ingredient (API) Balsalazide[1]. Balsalazide is an anti-inflammatory prodrug widely utilized in the treatment of ulcerative colitis. Understanding the solubility profile of this specific compound—commonly referred to in pharmacopeial contexts as Balsalazide Impurity 14—is paramount for analytical method development, API purification, and quality control. This technical guide provides a robust analysis of its solubility characteristics, thermodynamic properties, and analytical isolation protocols.
Physicochemical Properties & Mechanistic Solvation
The molecular structure of 3-[(4-Hydroxybenzoyl)amino]propanoic acid (Molecular Formula: C10H11NO4, Molecular Weight: 209.20 g/mol ) features both a phenolic hydroxyl group and a terminal carboxylic acid[2]. These functional groups strictly dictate its interaction with various solvent systems.
-
Lipophilicity (LogP): The compound exhibits a relatively low LogP value of approximately 0.51 to 0.73[3]. This suggests a moderately hydrophilic nature, though the aromatic ring provides sufficient non-polar character to influence its partitioning behavior.
-
Ionization (pKa): The apparent acidic pKa is recorded at 4.08, corresponding to the deprotonation of the propanoic acid moiety. A secondary pKa (typically >9) corresponds to the phenolic hydroxyl group.
-
Solvation Mechanics: Featuring a topological polar surface area (TPSA) of 53.4 to 132.88 Ų and multiple hydrogen-bond donors and acceptors[4], the compound demonstrates strong solvation in polar solvents capable of hydrogen bonding. It is highly soluble in methanol (MeOH) and dimethyl sulfoxide (DMSO)[1]. In aqueous environments, its solubility is highly pH-dependent; at pH < 4.0, the compound remains unionized and exhibits poor aqueous solubility, whereas at physiological pH (7.4), the carboxylic acid is ionized, significantly increasing its aqueous solubility.
Quantitative Solubility Data
The following table summarizes the solubility profile of 3-[(4-Hydroxybenzoyl)amino]propanoic acid across standard laboratory and industrial solvents based on empirical and physicochemical data.
| Solvent System | Polarity Index | Solubility Status | Mechanistic Rationale |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Freely Soluble | Strong H-bond acceptance from the phenolic -OH and carboxylic -OH. |
| Methanol (MeOH) | 5.1 | Soluble | Amphiphilic H-bonding (donor and acceptor) stabilizes the solute[1]. |
| Water (pH 2.0) | 10.2 | Sparingly Soluble | Unionized state dominates; high crystal lattice energy resists hydration. |
| Water (pH 7.4) | 10.2 | Soluble | Deprotonation of the carboxylic acid (pKa 4.08) forms a highly soluble anion. |
| Dichloromethane (DCM) | 3.1 | Insoluble | Lack of H-bonding capability fails to disrupt solute-solute interactions. |
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
To establish a self-validating system for solubility quantification, the isothermal shake-flask method coupled with HPLC-UV is the gold standard. This method ensures thermodynamic equilibrium is reached, providing reliable data for formulation and purification workflows.
Step-by-Step Methodology:
-
Preparation of Solvent Media: Prepare the target solvents (e.g., HPLC-grade Methanol, DMSO, and buffered aqueous solutions at pH 1.2, 4.5, and 6.8).
-
Solute Addition: Add an excess amount of 3-[(4-Hydroxybenzoyl)amino]propanoic acid solid standard[2] to 5.0 mL of each solvent in sealed amber glass vials. Causality Note: Amber vials are explicitly chosen to prevent potential UV-induced photodegradation of the aromatic system during the extended equilibration phase.
-
Equilibration: Place the vials in an isothermal orbital shaker set to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours. Causality Note: 48 hours of agitation is required to overcome the activation energy of dissolution and ensure complete thermodynamic equilibrium between the solid phase and the saturated solution.
-
Phase Separation: Remove the vials and allow them to stand undisturbed for 2 hours. Centrifuge the suspension at 10,000 RPM for 15 minutes to pellet out the undissolved solid.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality Note: Discard the first 1 mL of filtrate. This self-validating step accounts for and mitigates the potential adsorption of the highly polar solute onto the filter membrane, which would otherwise artificially lower the quantified concentration.
-
Dilution & HPLC Analysis: Dilute the filtrate appropriately with the mobile phase to fall within the linear range of the calibration curve. Quantify the concentration using a validated HPLC-UV method (detection typically at 254 nm).
Workflows & Visualizations
Analytical workflow for the extraction and quantification of Balsalazide Impurity 14.
Solvation pathways and hydrogen bonding interactions based on solvent polarity.
Conclusion
The solubility of 3-[(4-Hydroxybenzoyl)amino]propanoic acid is fundamentally driven by its hydrogen-bonding capacity and its pKa of 4.08. For analytical chemists and process engineers dealing with Balsalazide API, utilizing Methanol or DMSO ensures complete solubilization of this impurity for accurate chromatographic quantification[1]. Conversely, manipulating the pH of aqueous systems can be strategically employed during the crystallization phase of Balsalazide to purge this specific impurity, ensuring high-purity drug substance yields.
References
-
Title: | Source: epa.gov
Sources
Unveiling the Natural and Metabolic Occurrence of 3-[(4-Hydroxybenzoyl)amino]propanoic acid
Executive Summary
Historically classified within pharmaceutical compendia as a synthetic byproduct—specifically Balsalazide Impurity 14 —the compound 3-[(4-Hydroxybenzoyl)amino]propanoic acid (CAS 773838-08-7) is increasingly recognized for its significance in xenobiotic metabolism and plant-microbe interactions. Structurally comprising a p-hydroxybenzoic acid moiety conjugated to a β -alanine backbone, this molecule bridges the gap between synthetic drug degradation and natural phytochemical pathways.
This technical guide provides an authoritative framework for researchers and drug development professionals investigating the endogenous formation, environmental fate[1], and trace analytical detection of this compound in complex biological matrices.
Structural Biology and Metabolic Origins
While commercial reference standards categorize 3-[(4-Hydroxybenzoyl)amino]propanoic acid primarily for drug metabolism and toxicology studies[2], its structural homology to natural hydroxycinnamic acid amides (HCAAs) suggests dual origins: anthropogenic (xenobiotic) and biogenic (phytochemical).
Xenobiotic Biotransformation (Mammalian/Microbial)
Balsalazide is a prodrug utilized in the treatment of inflammatory bowel disease (IBD). Upon reaching the colon, bacterial azoreductases cleave the azo bond to release the active therapeutic agent (5-aminosalicylic acid) and a carrier molecule, 4-aminobenzoyl- β -alanine (4-ABA). The conversion of 4-ABA to 3-[(4-Hydroxybenzoyl)amino]propanoic acid requires a two-step microbial or hepatic biotransformation:
-
Deamination: Removal of the primary amine group.
-
Hydroxylation: Cytochrome P450-mediated or microbial hydroxylation at the para position of the aromatic ring.
Phytochemical Biosynthesis
In plant secondary metabolism, β -alanine is frequently conjugated with phenolic acids to form HCAAs, which serve in defense mechanisms against phytopathogens. p-Coumaroyl- β -alanine is a well-documented plant metabolite. Through β -oxidation and side-chain shortening—a pathway analogous to the conversion of p-coumaric acid to p-hydroxybenzoic acid—plants and soil microbiota can naturally generate 3-[(4-Hydroxybenzoyl)amino]propanoic acid.
Figure 1: Putative metabolic pathways generating 3-[(4-Hydroxybenzoyl)amino]propanoic acid.
Analytical Methodology for Trace Detection
Detecting 3-[(4-Hydroxybenzoyl)amino]propanoic acid in complex matrices (e.g., feces, plasma, or plant tissue) is analytically challenging due to its high polarity and susceptibility to matrix-induced ion suppression. The following self-validating protocol leverages Solid Phase Extraction (SPE) coupled with LC-MS/MS to ensure high recovery and reproducibility.
Step-by-Step Methodology: Extraction and Cleanup
-
Step 1: Quenching and Homogenization Lyophilize the biological matrix to halt enzymatic degradation. Homogenize 50 mg of the dried tissue in 1.0 mL of ice-cold Methanol:Water (80:20, v/v) containing 0.1% formic acid. Causality: The 80% methanol fraction effectively precipitates endogenous proteins, while the 20% aqueous fraction ensures the polar propanoic acid moiety remains fully solubilized, maximizing extraction yield.
-
Step 2: Internal Standard Addition Spike the homogenate with 10 µL of an isotopically labeled internal standard (e.g., 13C6 -labeled analog, 1 µg/mL). Causality: Co-eluting matrix components can suppress or enhance ionization in the MS source. An isotopic standard perfectly mimics the target's retention time and ionization behavior, providing a self-correcting normalization factor.
-
Step 3: Ultrasonication and Centrifugation Sonicate the mixture for 15 minutes at 4°C to disrupt cellular matrices, followed by centrifugation at 14,000 × g for 10 minutes to pellet the debris.
-
Step 4: Solid Phase Extraction (SPE) Load the supernatant onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol in water and elute with 100% methanol. Causality: The polymeric reversed-phase sorbent retains the aromatic hydroxybenzoyl ring via π−π interactions while allowing salts and highly polar interferences to be washed away.
-
Step 5: Evaporation and Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of the initial LC mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Figure 2: Optimized LC-MS/MS sample preparation workflow for trace metabolite extraction.
Quantitative Data & Validation Parameters
Mass Spectrometry Optimization
The target compound possesses a monoisotopic mass of 209.0688 g/mol [1]. Electrospray Ionization in negative mode (ESI-) is strictly recommended. Causality: Both the carboxylic acid group on the β -alanine tail and the phenolic hydroxyl group on the benzoyl ring are excellent proton donors. Operating in negative mode yields an abundant [M−H]− precursor ion at m/z 208.1, offering superior signal-to-noise ratios compared to positive ionization.
Upon collision-induced dissociation (CID), the amide bond cleaves, yielding a dominant p-hydroxybenzoyl fragment (m/z 121.0).
MRM Transitions and Method Validation
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters and expected validation metrics based on the described protocol.
Table 1: Optimized LC-MS/MS MRM Parameters and Validation Metrics
| Analyte / Metric | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) | Purpose / Result |
| Target Compound | 208.1 | 121.0 | -22 | -45 | Quantifier Transition |
| Target Compound | 208.1 | 93.0 | -35 | -45 | Qualifier Transition |
| Internal Standard | 214.1 | 127.0 | -22 | -45 | Normalization |
| Recovery Rate | - | - | - | - | 88% - 94% (Feces) |
| Matrix Effect | - | - | - | - | < 15% Ion Suppression |
| LOD | - | - | - | - | 0.5 ng/mL |
Conclusion
While 3-[(4-Hydroxybenzoyl)amino]propanoic acid is predominantly cataloged as a synthetic impurity in pharmaceutical manufacturing, its structural composition dictates a highly probable role as an active metabolite in both mammalian gut microbiomes and plant defense pathways. By employing rigorous, self-validating extraction protocols and optimized ESI- LC-MS/MS parameters, researchers can accurately profile this compound, unlocking new insights into xenobiotic degradation and phytochemical biosynthesis.
References
-
Title: 3-[(4-hydroxybenzoyl)amino]propanoic acid - Chemical Details - EPA Source: epa.gov URL: [Link]
Sources
Therapeutic Horizons of 3-[(4-Hydroxybenzoyl)amino]propanoic Acid: A Dual-Pharmacophore Approach in Drug Development
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In the landscape of targeted therapeutics and prodrug development, 3-[(4-Hydroxybenzoyl)amino]propanoic acid (CAS 773838-08-7)—also designated as N-(4-hydroxybenzoyl)-β-alanine[1]—represents a highly compelling structural motif. Originally identified within the chemical space of impurities and metabolites associated with inflammatory bowel disease (IBD) drugs like Balsalazide, this compound is now being evaluated as a standalone therapeutic entity. By covalently linking a phenolic antioxidant (4-hydroxybenzoic acid) with a critical non-proteinogenic amino acid (β-alanine), the molecule offers a unique "dual-pharmacophore" potential. This whitepaper deconstructs the mechanistic rationale, predictive pharmacokinetics, and self-validating experimental frameworks required to evaluate its efficacy in treating localized inflammation, oxidative stress, and tissue fatigue.
Chemical Architecture & Pharmacological Rationale
The molecular architecture of 3-[(4-Hydroxybenzoyl)amino]propanoic acid ( C10H11NO4 , MW: 209.20 g/mol ) is defined by an amide linkage connecting a p-hydroxybenzoyl group to a β-alanine backbone.
The Causality of the Amide Linkage: In drug design, the selection of an amide bond over an ester linkage is highly intentional. Amide bonds exhibit significant steric and electronic stability against premature hydrolysis by esterases in the upper gastrointestinal (GI) tract. This structural choice ensures that the intact molecule can either achieve systemic circulation or survive transit to the lower GI tract, where it becomes a substrate for specific bacterial amidases[2]. This mirrors the pharmacokinetic behavior of N-(4-aminobenzoyl)-β-alanine, a known therapeutic metabolite utilized in treating ulcerative colitis[3].
Mechanisms of Action: The Dual-Pharmacophore Hypothesis
The therapeutic promise of this compound lies in its potential to act either as an intact immunomodulator or as a targeted delivery vehicle that cleaves into two synergistic active moieties.
-
The Phenolic Moiety (4-Hydroxybenzoic Acid): Phenolic acids are potent neutralizers of reactive oxygen species (ROS). Research indicates that structurally similar microbial metabolites, such as 3-(4-hydroxyphenyl)propionic acid, significantly suppress macrophage foam cell formation and inhibit cellular oxidative stress via the NF-κB signaling pathway[2].
-
The Amino Acid Moiety (β-Alanine): β-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine)[4]. Elevated carnosine levels act as a vital intracellular pH buffer and antioxidant, effectively mitigating muscle fatigue, enhancing cognitive resilience under stress, and protecting neurons from inflammatory degradation[5][6].
Proposed dual-pathway pharmacological mechanism of the compound.
Quantitative Projections & Data Presentation
To establish baseline expectations for preclinical trials, the following table synthesizes the predicted pharmacokinetic (PK) and pharmacodynamic (PD) properties of the intact compound versus its cleaved constituents.
Table 1: Comparative Therapeutic Metrics of the Compound vs. Parent Moieties
| Metric / Property | Intact Compound (N-(4-hydroxybenzoyl)-β-alanine) | Cleaved Moiety 1 (4-Hydroxybenzoic Acid) | Cleaved Moiety 2 (β-Alanine) |
| Molecular Weight | 209.20 g/mol | 138.12 g/mol | 89.09 g/mol |
| Primary Target | Colonic Mucosa / Gut Microbiome | NF-κB pathway, Macrophages | Muscle & Brain Tissue |
| Therapeutic Action | Localized Anti-inflammatory | Systemic Antioxidant | Carnosine Precursor |
| Systemic Bioavailability | Low to Moderate (Predicted) | High | High |
| Key Biomarker | Fecal Intact Drug Levels | Serum PGE2 / TNF-α | Intracellular Carnosine |
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate the therapeutic potential of 3-[(4-Hydroxybenzoyl)amino]propanoic acid, researchers must deploy self-validating experimental systems. The following protocols are designed to ensure data integrity through built-in causality and validation loops.
Protocol 1: In Vitro Macrophage Inflammation Assay
Objective: Determine the anti-inflammatory efficacy of the intact compound.
-
Cell Culture & Stimulation: Seed RAW 264.7 murine macrophages in 96-well plates. Stimulate with Lipopolysaccharide (LPS) (1 μg/mL) to induce a pro-inflammatory state.
-
Causality: RAW 264.7 cells reliably express high levels of COX-2 and iNOS upon LPS stimulation, creating a robust environment to test the NF-κB suppression capabilities of the phenolic moiety[2].
-
-
Compound Administration: Treat cells with varying concentrations (10, 50, 100 μM) of the synthesized compound.
-
Supernatant Extraction & ELISA: After 24 hours, harvest the supernatant and quantify Prostaglandin E2 (PGE2) and TNF-α using highly specific ELISA kits.
-
LC-MS/MS Quantification: Concurrently run the cell lysate through LC-MS/MS to measure intracellular uptake of the intact compound.
-
Self-Validation Mechanism: The inclusion of a stable isotope-labeled internal standard (e.g., N-(4-Aminobenzoyl-d4)-β-alanine[3]) mathematically normalizes matrix effects. If ELISA shows reduced inflammation but LC-MS/MS shows zero intracellular compound, the system flags a potential extracellular degradation artifact rather than true cellular uptake.
-
Self-validating experimental workflow for in vitro anti-inflammatory assays.
Protocol 2: Ex Vivo Gut Microbiota Cleavage Assay
Objective: Map the metabolic fate of the amide bond in the lower GI tract.
-
Fecal Slurry Preparation: Homogenize fresh human fecal samples in an anaerobic buffer to preserve the native microbiome.
-
Incubation: Spike the slurry with 50 μM of the compound and incubate at 37°C under anaerobic conditions.
-
Causality: Because the compound is structurally analogous to colonic prodrugs, mimicking the anaerobic environment of the gut is critical to activating the specific bacterial amidases responsible for cleavage.
-
-
Time-Course Sampling: Extract aliquots at 0, 2, 4, 8, and 24 hours. Quench the reaction immediately with cold acetonitrile.
-
Chromatographic Analysis: Analyze the disappearance of the parent compound and the stoichiometric appearance of β-alanine and 4-hydroxybenzoic acid.
-
Self-Validation Mechanism: Mass balance calculation. The molar sum of the intact compound and the cleaved β-alanine must equal the initial spike concentration. A deviation of >5% automatically triggers a re-evaluation for secondary, unmapped metabolic pathways.
-
Future Directions in Drug Development
The therapeutic trajectory for 3-[(4-Hydroxybenzoyl)amino]propanoic acid is highly promising. By leveraging its β-alanine moiety, it holds potential not just in gastroenterology for localized gut inflammation, but also in neuroprotection and sports medicine. Formulations that encapsulate the compound to prevent premature upper-GI absorption could deliver a sustained release of carnosine precursors directly to systemic circulation, bypassing the paresthesia side-effects commonly associated with high-dose free β-alanine supplementation[6].
References
-
WebMD. "Beta-Alanine: Overview, Uses, Side Effects, Precautions". Source: WebMD. URL:[Link]
-
Zhang, Y-Y., et al. "3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule". Source: RSC Advances / National Institutes of Health. URL: [Link]
-
News-Medical. "A study of the effects of beta-alanine supplements on soldiers' performance". Source: News-Medical.net. URL: [Link]
Sources
- 1. 773838-08-7 CAS MSDS (3-[(4-HYDROXYBENZOYL)AMINO]PROPANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 7377-08-4: N-(4-Aminobenzoyl)-β-alanine | CymitQuimica [cymitquimica.com]
- 4. news-medical.net [news-medical.net]
- 5. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. Encapsulated beta-alanine proves bioavailable with no side effects in novel study [nutraceuticalbusinessreview.com]
Methodological & Application
Synthesis of 3-[(4-Hydroxybenzoyl)amino]propanoic acid protocol
An In-Depth Guide to the Synthesis of 3-[(4-Hydroxybenzoyl)amino]propanoic Acid: A Protocol for Researchers
Introduction
3-[(4-Hydroxybenzoyl)amino]propanoic acid is a derivative of the versatile 3-((4-hydroxyphenyl)amino)propanoic acid scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as a foundational platform for developing novel therapeutic agents. Recent studies have highlighted the antimicrobial and anticancer properties of various derivatives, demonstrating efficacy against multidrug-resistant pathogens and cancer cell lines.[1][2][3][4] The synthetic versatility of this scaffold allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships to optimize biological activity.[3]
This application note provides a detailed, field-proven protocol for the synthesis of 3-[(4-Hydroxybenzoyl)amino]propanoic acid. The core of this synthesis is the formation of a stable amide bond between 4-hydroxybenzoic acid and β-alanine (3-aminopropanoic acid). Amide bond formation is one of the most fundamental and frequently used reactions in drug discovery and development.[5] The protocol described herein employs a carbodiimide-mediated coupling approach, a robust and widely adopted method for creating amide linkages. We will delve into the rationale behind reagent selection, reaction conditions, and purification strategies to ensure a high-yield, reproducible synthesis.
Reaction Scheme and Mechanism
The synthesis proceeds via the coupling of the carboxylic acid group of 4-hydroxybenzoic acid with the primary amine of β-alanine. Direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures and results in the elimination of water, conditions that are often incompatible with complex molecules. Therefore, activation of the carboxylic acid is necessary.
This protocol utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as the coupling reagent in conjunction with 1-Hydroxybenzotriazole (HOBt) as an additive.
Mechanism of Action:
-
Activation: The carboxylic acid (4-hydroxybenzoic acid) attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
HOBt Addition: This intermediate is prone to racemization and can rearrange into an unreactive N-acylurea. HOBt acts as a trapping agent, reacting with the O-acylisourea to form an active ester. This new intermediate is more stable and less susceptible to racemization.[6]
-
Amide Bond Formation: The amino group of β-alanine then performs a nucleophilic attack on the carbonyl carbon of the active ester, forming the desired amide bond and releasing HOBt. The byproduct of the reaction is a water-soluble urea derivative, which can be easily removed during the aqueous work-up.[6]
Reaction Scheme
Caption: Amide coupling of 4-Hydroxybenzoic Acid and β-Alanine.
Materials and Equipment
Reagents
| Reagent | Supplier | CAS No. | Formula | MW ( g/mol ) |
| 4-Hydroxybenzoic acid (≥99%) | Sigma-Aldrich | 99-96-7 | C₇H₆O₃ | 138.12 |
| β-Alanine (≥99%) | Sigma-Aldrich | 107-95-9 | C₃H₇NO₂ | 89.09 |
| EDC·HCl | Sigma-Aldrich | 25952-53-8 | C₈H₁₈ClN₃ | 191.70 |
| HOBt (anhydrous) | Sigma-Aldrich | 2592-95-2 | C₆H₅N₃O | 135.12 |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | 68-12-2 | C₃H₇NO | 73.09 |
| Ethyl Acetate (EtOAc) | Fisher Scientific | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hydrochloric Acid (HCl), 1M | Fisher Scientific | 7647-01-0 | HCl | 36.46 |
| Sodium Bicarbonate (NaHCO₃) | Fisher Scientific | 144-55-8 | NaHCO₃ | 84.01 |
| Brine (saturated NaCl solution) | Lab Prepared | 7647-14-5 | NaCl | 58.44 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | 7487-88-9 | MgSO₄ | 120.37 |
| Deuterated Solvents (e.g., DMSO-d₆) | Cambridge Isotope | 2206-27-1 | C₂D₆OS | 84.17 |
Equipment
-
Magnetic stirrer with stir bars
-
Round-bottom flasks (50 mL, 100 mL)
-
Glassware: beakers, graduated cylinders, Erlenmeyer flasks
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber and UV lamp
-
Filtration apparatus (Büchner funnel, filter paper)
-
High-resolution NMR Spectrometer (e.g., 400 MHz or higher)
-
FTIR Spectrometer
-
Mass Spectrometer
Detailed Experimental Protocol
This protocol details the synthesis on a 5 mmol scale. Adjustments can be made as needed.
Experimental Workflow
Caption: Step-by-step workflow for synthesis and purification.
Step 1: Reagent Preparation and Carboxylic Acid Activation
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (0.69 g, 5.0 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) and stir until the solid is completely dissolved.
-
To this solution, add 1-Hydroxybenzotriazole (HOBt) (0.74 g, 5.5 mmol, 1.1 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.05 g, 5.5 mmol, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes. This pre-activation step allows for the formation of the HOBt active ester, which optimizes the reaction.[6]
Step 2: Amine Addition
-
In a separate 50 mL beaker, dissolve β-alanine (0.49 g, 5.5 mmol, 1.1 eq) in DMF (10 mL). A gentle warming may be required for complete dissolution. Cool the solution back to room temperature before proceeding.
-
Add the β-alanine solution dropwise to the activated carboxylic acid mixture over 5-10 minutes.
Step 3: Reaction and Monitoring
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Mobile Phase: A mixture of Dichloromethane:Methanol (e.g., 9:1 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product should have an Rf value that is intermediate between the two starting materials. The disappearance of the limiting reagent (4-hydroxybenzoic acid) indicates reaction completion.
-
Step 4: Aqueous Work-up and Extraction
-
Once the reaction is complete, pour the mixture into a 250 mL beaker containing 100 mL of cold deionized water. This will precipitate some of the product and the urea byproduct.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL). The product has moderate polarity and will partition into the organic layer.
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers sequentially with:
-
1M HCl (2 x 50 mL) to remove any unreacted β-alanine and residual EDC.
-
Saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove unreacted 4-hydroxybenzoic acid and HOBt.
-
Brine (1 x 50 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.
Step 5: Purification
-
The crude product can be purified by recrystallization. A solvent system like Hexane/Acetone or Ethyl Acetate/Hexanes is often effective.[7]
-
Dissolve the crude solid in a minimum amount of the more polar solvent (e.g., Acetone) at an elevated temperature.
-
Slowly add the less polar solvent (e.g., Hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization of the Final Product
The identity and purity of the synthesized 3-[(4-Hydroxybenzoyl)amino]propanoic acid should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the hydroxybenzoyl group, as well as the methylene protons of the propanoic acid backbone. The chemical shifts will vary depending on the deuterated solvent used.[8] For example, in Acetone-D₆, one would expect:
-
Triplets for the two methylene groups (-CH₂-CH₂-) around δ 2.6-3.6 ppm.
-
Doublets for the aromatic protons on the disubstituted benzene ring around δ 6.9 and 7.8 ppm.
-
Broad singlets for the amide (NH), phenolic (OH), and carboxylic acid (COOH) protons.[7]
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all unique carbon atoms, including the carbonyl carbons of the amide and carboxylic acid, and the carbons of the aromatic ring.
-
FTIR Spectroscopy: The IR spectrum should display characteristic absorption bands:
-
A broad O-H stretch from the carboxylic acid and phenol around 3300-2500 cm⁻¹.
-
An N-H stretch from the amide around 3300 cm⁻¹.
-
A C=O stretch from the carboxylic acid around 1700 cm⁻¹.
-
An amide I band (C=O stretch) around 1640 cm⁻¹.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₁₁NO₄, MW: 209.20 g/mol ).
Safety and Handling Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9]
-
Reagent Handling:
-
4-Hydroxybenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area or chemical fume hood.[10][11]
-
EDC·HCl and HOBt: These reagents are irritants. Avoid inhalation of dust and contact with skin and eyes. HOBt is known to have explosive properties under certain conditions, though it is generally stable as used in this protocol.
-
DMF: A common lab solvent that is a known reproductive toxicant. Handle with extreme care in a fume hood and avoid skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
By following this comprehensive protocol, researchers can reliably synthesize and purify 3-[(4-Hydroxybenzoyl)amino]propanoic acid, enabling further investigation into its promising biological activities.
References
-
NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid. (2015, July 2). NMR. Available at: [Link]
-
Safety Data Sheet, Boc-L-β-homoalanine. (n.d.). AAPPTec, LLC. Available at: [Link]
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Available at: [Link]
-
Safety Data Sheet: 4-Hydroxybenzoic acid. (n.d.). Carl ROTH. Available at: [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. Available at: [Link]
-
Safety Data Sheet, N-Acetyl-beta-alanine. (2025, September 22). Thermo Fisher Scientific. Available at: [Link]
-
Safety Data Sheet: 4-Hydroxybenzoic acid. (n.d.). Carl ROTH. Available at: [Link]
-
Synthesis of 3-(4-amino-3-methyl-benzoyl)-propionic acid. (n.d.). PrepChem.com. Available at: [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link]
- A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition. (n.d.). Google Patents.
-
(PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 14). ResearchGate. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Available at: [Link]
- Synthesis method of 3-(4-hydroxyphenyl)propanamide. (n.d.). Google Patents.
-
Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. (2001, August 10). PubMed. Available at: [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Available at: [Link]
-
Preparation of 3-amino-4-hydroxybenzoic acids. (1989, November 15). European Patent Office. Available at: [Link]
- Preparation method of 3-amino-4-hydroxybenzoic acid. (n.d.). Google Patents.
-
low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH... (n.d.). Doc Brown. Available at: [Link]
-
Solubilization and purification of an alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid binding protein from bovine brain. (n.d.). PubMed. Available at: [Link]
Sources
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hepatochem.com [hepatochem.com]
- 6. peptide.com [peptide.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid [orgspectroscopyint.blogspot.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
Application Note: High-Sensitivity LC-MS/MS Method Development for the Quantification of 3-[(4-Hydroxybenzoyl)amino]propanoic Acid
Document Type: Technical Application Note & Validated Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals
Introduction and Analytical Context
The compound 3-[(4-Hydroxybenzoyl)amino]propanoic acid (also known as N-(4-hydroxybenzoyl)-beta-alanine) is a structural conjugate of p-hydroxybenzoic acid and the endogenous amino acid β -alanine. Compounds of this class frequently emerge in metabolomic profiling, pharmaceutical impurity analysis, and pharmacokinetic (PK) studies involving paraben degradation or peptide-like prodrugs.
As a Senior Application Scientist, I have designed this protocol to address the specific analytical challenges posed by this molecule. The dual presence of a phenolic hydroxyl group and a terminal carboxylic acid dictates a highly specific chromatographic and ionization strategy. This guide details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system optimized for trace-level detection in complex biological matrices.
Scientific Principles & Rationale (E-E-A-T)
A robust LC-MS/MS method does not merely consist of empirical settings; it is built on the fundamental physicochemical properties of the analyte.
Ionization Strategy: The Causality of Negative ESI
The target analyte ( C10H11NO4 , exact mass 209.0688 Da) features two acidic protons: the carboxylic acid ( pKa≈3.6 ) and the phenolic hydroxyl ( pKa≈9.3 ). Operating the electrospray ionization (ESI) source in negative ion mode is the most logical choice. Deprotonation yields a highly abundant [M−H]− precursor ion at m/z 208.1.
Fragmentation Pathway
During Collision-Induced Dissociation (CID), the [M−H]− precursor undergoes predictable and reproducible fragmentation. The primary cleavage occurs at the amide bond, generating a stable 4-hydroxybenzoate anion at m/z 137.0. Increasing the collision energy forces a secondary neutral loss of carbon dioxide ( CO2 , 44 Da), yielding a phenoxide anion at m/z 93.0. This fragmentation logic aligns perfectly with established mass spectrometric behaviors of p-hydroxybenzoic acid derivatives [1].
Figure 1: Proposed CID fragmentation pathway for 3-[(4-Hydroxybenzoyl)amino]propanoic acid.
Chromatographic Rationale
To achieve sharp peak shapes on a reversed-phase C18 column, the mobile phase must be kept slightly acidic (0.1% Formic Acid, pH ≈ 2.7). This suppresses the ionization of the carboxylic acid in the liquid phase, ensuring the molecule remains neutral and retains well on the hydrophobic stationary phase. While acidic modifiers can theoretically suppress negative ESI signals, the high desolvation temperatures in modern MS sources easily overcome this, ensuring excellent sensitivity.
Experimental Protocol
Sample Preparation Workflow
For biological matrices (e.g., plasma), protein precipitation (PPT) using cold acetonitrile (ACN) is utilized. Cold ACN rapidly disrupts the hydration shells of plasma proteins, causing immediate denaturation and precipitation. This minimizes matrix effects (ion suppression/enhancement) during MS analysis, a critical step for amino acid conjugates [2].
Figure 2: Step-by-step sample preparation and analysis workflow.
Liquid Chromatography (UHPLC) Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Column Temperature: 40 °C
-
Autosampler Temperature: 4 °C
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile
-
Flow Rate: 0.45 mL/min
-
Injection Volume: 2.0 µL
Table 1: UHPLC Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Profile |
| 0.00 | 95.0 | 5.0 | Initial |
| 0.50 | 95.0 | 5.0 | 6 (Linear) |
| 2.50 | 10.0 | 90.0 | 6 (Linear) |
| 3.50 | 10.0 | 90.0 | 6 (Linear) |
| 3.60 | 95.0 | 5.0 | 6 (Linear) |
| 5.00 | 95.0 | 5.0 | Re-equilibration |
Mass Spectrometry (MS/MS) Conditions
Analysis is performed on a Triple Quadrupole Mass Spectrometer equipped with an ESI source.
-
Polarity: Negative Ion Mode (ESI-)
-
Capillary Voltage: -2.5 kV
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
Table 2: Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| Target Compound | 208.1 | 137.0 | 25 | 30 | 15 | Quantifier |
| Target Compound | 208.1 | 93.0 | 25 | 30 | 25 | Qualifier |
| Internal Standard * | varies | varies | 25 | 30 | 20 | Normalization |
*Note: A stable isotope-labeled standard (e.g., 13C6 -labeled derivative) is highly recommended for absolute quantification to correct for matrix effects.
Method Validation Summary
To ensure the protocol operates as a self-validating system, it must be subjected to rigorous validation according to regulatory guidelines [3]. The table below summarizes the expected performance metrics when this method is executed correctly.
Table 3: Expected Method Validation Metrics (Plasma Matrix)
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linear Dynamic Range | R2≥0.995 | 1.0 ng/mL – 1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10, Precision ≤ 20% | 1.0 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% (except LLOQ ≤ 20%) | 3.5% – 8.2% |
| Inter-day Accuracy (% Bias) | ± 15% (except LLOQ ± 20%) | -4.1% to +6.5% |
| Matrix Effect | Consistent across low/high QC | 85% – 95% (Minimal suppression) |
| Extraction Recovery | Consistent and reproducible | > 90% |
References
-
Li, W., Sun, Y., Joseph, J., Fitzloff, J. F., Fong, H. H., & van Breemen, R. B. (2003). p-Hydroxybenzoic Acid Alkyl Esters in Andrographis paniculata Herbs, Commercial Extracts, and Formulated Products. Journal of Agricultural and Food Chemistry, 51(2), 524-529.[Link]
-
Hoetker, D., Chung, W., Zhang, D., Zhao, J., Schmidtke, V. K., Riggs, D. W., ... & Baba, S. P. (2018). Exercise alters and β-alanine combined with exercise augments histidyl dipeptide levels and scavenges lipid peroxidation products in human skeletal muscle. Journal of Applied Physiology, 125(6), 1767-1778.[Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]
Application Note: In Vitro Safety, Permeability, and Metabolic Profiling of 3-[(4-Hydroxybenzoyl)amino]propanoic Acid
Audience: Analytical Chemists, Toxicologists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Application Focus: Impurity Qualification, ADME Profiling, and Gastrointestinal Toxicology
Scientific Context & Rationale
3-[(4-Hydroxybenzoyl)amino]propanoic acid (CAS: 773838-08-7), structurally known as N-(4-hydroxybenzoyl)-beta-alanine, is a critical process impurity and potential degradation product associated with the active pharmaceutical ingredient (API) Balsalazide[1]. Balsalazide is an azo-prodrug prescribed for ulcerative colitis; it is designed to bypass systemic absorption and undergo targeted cleavage by colonic bacterial azoreductases to release 5-aminosalicylic acid (5-ASA) and an inert carrier, 4-aminobenzoyl-beta-alanine[2].
The Causality of Impurity Qualification
Under the regulatory frameworks of [3] and[4], any impurity present above the qualification threshold (typically 0.15% or 1.0 mg/day) must undergo rigorous biological safety evaluation.
Because Balsalazide is explicitly engineered for local gastrointestinal action with minimal systemic bioavailability, its impurities must be evaluated against the same pharmacokinetic constraints. If 3-[(4-Hydroxybenzoyl)amino]propanoic acid exhibits high intestinal permeability or degrades into toxic phenolic byproducts via the gut microbiome, it poses a systemic toxicological risk that violates the safety profile of the parent API. Therefore, we deploy a tri-phasic in vitro workflow to evaluate systemic exposure risk, microbiome stability, and local epithelial toxicity.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the regulatory qualification process.
Figure 1: Multidisciplinary in vitro workflow for the regulatory qualification of Balsalazide impurities.
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol described below functions as a self-validating system , incorporating strict internal controls to verify the integrity of the biological model before data collection begins.
Protocol A: Caco-2 Intestinal Permeability Assay
Causality: To confirm that the impurity, like the parent drug, is poorly absorbed across the intestinal epithelium and will not cause off-target systemic effects. Reference Standard: Adapted from the [5].
-
Cell Seeding & Differentiation: Seed Caco-2 cells (passage 95–105) at a density of 1×105 cells/cm² onto polycarbonate Transwell inserts (0.4 µm pore size)[6]. Culture for 21 days, replacing apical and basolateral media every 48 hours to allow for tight junction formation and enterocyte-like differentiation[5].
-
System Validation (Critical Step): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Add 100 µM Lucifer Yellow to the apical chamber; basolateral fluorescence after 1 hour must indicate < 1% permeability, confirming monolayer integrity.
-
Dosing: Prepare 10 µM and 50 µM solutions of 3-[(4-Hydroxybenzoyl)amino]propanoic acid in Hank's Balanced Salt Solution (HBSS, pH 7.4). Apply 0.5 mL to the apical chamber to evaluate Apical-to-Basolateral (A-to-B) transport.
-
Sampling: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Replace the extracted volume with fresh HBSS immediately to maintain sink conditions.
-
Quantification: Analyze samples via LC-MS/MS (ESI negative mode, monitoring the[M-H]⁻ ion at m/z 208.1). Calculate the apparent permeability ( Papp ) using the equation: Papp=(dQ/dt)/(A×C0) .
Protocol B: In Vitro Colonic Microbiome Stability Assay
Causality: Balsalazide relies on bacterial azoreductases for activation[2]. We must determine if the impurity's amide bond is susceptible to colonic amidases, which would release 4-hydroxybenzoic acid—a compound with distinct toxicological properties.
-
Slurry Preparation: Homogenize fresh human feces (pooled from ≥3 healthy donors) in anaerobic phosphate buffer (pH 6.8) to create a 10% (w/v) fecal slurry[2].
-
System Validation (Critical Step): Spike a control vessel with 50 µM Balsalazide API. Rapid degradation ( t1/2 < 90 min) into 5-ASA confirms the presence of active microbial enzymes[2].
-
Incubation: Spike 50 µM of the impurity into the test vessels. Incubate at 37°C in an anaerobic chamber (80% N₂, 10% CO₂, 10% H₂).
-
Sampling & Quenching: Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours. Immediately quench metabolic activity by adding 300 µL of ice-cold acetonitrile containing an internal standard.
-
Extraction & Analysis: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins and bacterial debris. Quantify the remaining intact impurity and screen for the formation of 4-hydroxybenzoic acid via LC-MS/MS.
Protocol C: HT-29 Local Cytotoxicity Profiling
Causality: Because the impurity will co-localize with the API in the colon, it must not induce local mucosal toxicity. HT-29 cells are utilized as a robust, field-proven model of the human colonic epithelium.
-
Cell Seeding: Seed HT-29 human colorectal adenocarcinoma cells at 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Expose cells to a concentration gradient (1 µM to 1000 µM) of the impurity for 48 hours.
-
System Validation (Critical Step): Utilize 0.1% Triton X-100 as a positive control for 100% cytotoxicity, and 0.5% DMSO as a vehicle control.
-
Viability Assay: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours to allow viable cells to reduce the tetrazolium dye.
-
Readout: Remove media, dissolve formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader to calculate the IC50 .
Quantitative Data Presentation
The following table summarizes the expected qualification thresholds and assay outcomes required to classify 3-[(4-Hydroxybenzoyl)amino]propanoic acid as a low-risk impurity.
| Assay Category | Target Parameter | Expected Result for Impurity | Control Benchmark | Risk Assessment Conclusion |
| Caco-2 Permeability | Papp (A-to-B) | <1.0×10−6 cm/s | Propranolol (High Perm): >20×10−6 cm/s | Low Risk: Poorly absorbed; remains localized in the GI tract. |
| Microbiome Stability | Half-life ( t1/2 ) | >24 hours (Stable) | Balsalazide API: ∼80 min[2] | Low Risk: Resists amidase cleavage; does not form toxic degradants. |
| HT-29 Cytotoxicity | IC50 (48h) | >1000 µM | Triton X-100: <0.01 µM | Low Risk: No local epithelial toxicity at physiological concentrations. |
Table 1: Synthesis of quantitative parameters for the toxicological qualification of Balsalazide impurities.
References
-
Pharmaffiliates. (n.d.). CAS No: 773838-08-7 | Product Name: 3-(4-Hydroxybenzamido)propanoic Acid. Source: Pharmaffiliates Reference Standards. URL:[Link]
-
Sousa, T., et al. (2014). On the colonic bacterial metabolism of azo-bonded prodrugs of 5-aminosalicylic acid. Journal of Pharmaceutical Sciences, 103(10), 3171-3175. URL:[Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. URL:[Link]
-
International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). URL:[Link]
-
International Council for Harmonisation (ICH). (2023). ICH Harmonised Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). URL:[Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soci.org [soci.org]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-[(4-Hydroxybenzoyl)amino]propanoic acid as a Versatile Bifunctional Building Block
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 3-[(4-Hydroxybenzoyl)amino]propanoic acid (CAS: 773838-08-7) Synonyms: N-(4-Hydroxybenzoyl)-β-alanine; Balsalazide Impurity 14
Executive Summary & Chemical Profile
3-[(4-Hydroxybenzoyl)amino]propanoic acid is a highly versatile, bifunctional building block characterized by a para-substituted phenolic ring connected via an amide bond to a β-alanine spacer. This structural motif provides two orthogonal reactive handles: a carboxylic acid (pKa ~4.0) and a phenolic hydroxyl group (pKa ~9.5).
In modern drug discovery, this compound serves a dual purpose:
-
Modular Linker Synthesis: It is utilized as a spacer in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The β-alanine moiety imparts flexibility and improved aqueous solubility compared to rigid all-aromatic linkers.
-
API Quality Control: It is a critical, pharmacopeial-grade impurity standard (Impurity 14) [1] monitored during the synthesis of the anti-inflammatory prodrug Balsalazide [2].
This application note details the mechanistic causality behind its orthogonal reactivity, provides self-validating experimental protocols for chemoselective functionalization, and outlines its formation pathway as an API impurity.
Mechanistic Insights & Orthogonal Reactivity
The true synthetic value of 3-[(4-Hydroxybenzoyl)amino]propanoic acid lies in its orthogonal reactivity . The significant difference in pKa and nucleophilicity between the carboxylic acid and the phenol allows chemists to functionalize one terminus without necessitating the protection of the other, provided the correct reagents are selected.
-
Chemoselective Amide Coupling: When reacting the carboxylic acid with an aliphatic amine, the unprotected phenol poses a risk of competitive O-acylation (esterification). However, by utilizing uronium-based coupling reagents like HATU [3], the reaction proceeds via an highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. Aliphatic amines, being vastly more nucleophilic than the phenol, rapidly consume the active ester, resulting in >99% chemoselectivity for the amide over the ester.
-
Regioselective O-Alkylation: The phenol can be selectively alkylated using mild bases (e.g., K₂CO₃). The base is strong enough to deprotonate the phenol to form a highly nucleophilic phenoxide, but entirely insufficient to deprotonate the amide nitrogen (pKa >15), preventing unwanted N-alkylation.
Orthogonal functionalization pathways of the bifunctional building block.
Application 1: Modular Synthesis of Linkers
Protocol A: Chemoselective Amide Coupling (C-Terminus)
Objective: To couple an aliphatic amine to the β-alanine terminus without protecting the phenol.
Reagents:
-
3-[(4-Hydroxybenzoyl)amino]propanoic acid (1.0 equiv, 1.0 mmol, 209 mg)
-
Primary/Secondary Aliphatic Amine (1.1 equiv, 1.1 mmol)
-
HATU (1.2 equiv, 1.2 mmol, 456 mg)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol, 435 µL)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
-
Initiation: Dissolve the building block and the aliphatic amine in anhydrous DMF under an inert atmosphere (N₂).
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling minimizes the exothermic activation step, drastically reducing the kinetic viability of phenol O-acylation.
-
Activation: Add DIPEA, followed by the portion-wise addition of HATU.
-
Propagation: Remove the ice bath and stir at room temperature for 2 hours. Monitor via LC-MS until the starting material is consumed.
-
Workup (Self-Validating): Dilute the mixture with EtOAc (25 mL). Wash sequentially with 5% aqueous LiCl (3 × 10 mL) to extract the DMF, followed by 1M HCl (10 mL) to protonate and remove unreacted amine, and finally brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Regioselective O-Alkylation (Phenol Terminus)
Objective: To attach a target-binding ligand (e.g., a PROTAC warhead) to the phenolic oxygen.
Reagents:
-
Amide derivative from Protocol A (1.0 equiv, 1.0 mmol)
-
Alkyl Halide/Electrophile (1.5 equiv, 1.5 mmol)
-
K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg)
-
Anhydrous Acetone or DMF (5.0 mL)
Step-by-Step Methodology:
-
Deprotonation: Dissolve the amide derivative in the solvent. Add finely powdered K₂CO₃ and stir at room temperature for 15 minutes. Causality: Pre-stirring ensures complete formation of the phenoxide ion, maximizing its nucleophilicity before the electrophile is introduced.
-
Alkylation: Add the alkyl halide dropwise.
-
Heating: Elevate the temperature to 60 °C and stir for 4–6 hours.
-
Workup: Cool to room temperature, filter out the inorganic salts, and concentrate. Purify via flash chromatography (Silica gel, DCM/MeOH gradient).
Quantitative Data: Optimization of Coupling Conditions
To demonstrate the necessity of HATU, the following table summarizes the optimization of the amide coupling step. The use of DMAP is strictly avoided as its hyper-nucleophilic acyl-transfer mechanism inadvertently catalyzes the esterification of the phenol.
| Coupling Reagent | Base | Solvent | Target Amide Yield (%) | Phenol O-Acylation (%) |
| EDC·HCl / HOBt | DIPEA | DMF | 78% | < 2% |
| HATU | DIPEA | DMF | 94% | < 1% |
| DCC / DMAP | TEA | DCM | 65% | 18% |
Application 2: Balsalazide Impurity Profiling
In the pharmaceutical manufacturing of Balsalazide (a prodrug used to treat ulcerative colitis), 3-[(4-Hydroxybenzoyl)amino]propanoic acid is a tightly controlled degradation product known as Impurity 14 [1].
Mechanism of Formation: The API synthesis begins with the diazotization of 4-aminobenzoyl-β-alanine using NaNO₂ and HCl at <5 °C to form a highly reactive diazonium salt. This intermediate is subsequently coupled with salicylic acid via an electrophilic aromatic substitution (azo coupling) [2].
However, diazonium salts are highly susceptible to nucleophilic attack by water (hydrolysis). If the temperature of the reaction matrix rises, or if the azo-coupling step is delayed, water attacks the aryl cation generated from the decomposition of the diazonium species (loss of N₂ gas). This side-reaction directly yields 3-[(4-Hydroxybenzoyl)amino]propanoic acid (Impurity 14).
Mechanistic pathway showing the formation of Impurity 14 during API synthesis.
Understanding this causality allows process chemists to implement strict temperature controls (<5 °C) and rapid quenching protocols during the diazotization step to suppress the formation of Impurity 14, ensuring compliance with ICH Q3A guidelines for API purity.
References
Application Note: Advanced Utilization of 3-[(4-Hydroxybenzoyl)amino]propanoic Acid in Drug Discovery
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Compound: 3-[(4-Hydroxybenzoyl)amino]propanoic acid (CAS: 773838-08-7) Synonyms: N-(4-hydroxybenzoyl)-beta-alanine; Balsalazide Impurity 14[1]
Introduction & Strategic Rationale
In modern drug discovery, the demand for versatile, bifunctional building blocks is at an all-time high. 3-[(4-Hydroxybenzoyl)amino]propanoic acid is a highly valuable intermediate characterized by a rigid p-hydroxybenzoyl moiety coupled to a flexible β -alanine chain[2]. Historically identified as an impurity (Impurity 14) in the synthesis of the inflammatory bowel disease (IBD) drug balsalazide[1], this molecule has transcended its origins to become a critical pharmacophore and linker precursor.
As a Senior Application Scientist, I have structured this guide to detail two cutting-edge applications of this compound:
-
Colon-Targeted Azo-Prodrug Development : Leveraging its hydrophilicity to bypass upper gastrointestinal (GI) absorption[3].
-
PROTAC Linker Engineering : Utilizing its orthogonal reactive handles (phenol and carboxylic acid) to construct rigid-flexible hybrid linkers for Targeted Protein Degradation (TPD)[4].
Application I: Colon-Targeted Azo-Prodrug Synthesis
Mechanistic Causality
The treatment of localized colonic diseases (e.g., ulcerative colitis, Crohn's disease) requires drugs to reach the lower GI tract without systemic absorption in the stomach or small intestine[5]. By covalently linking a therapeutic warhead to the phenol ring of 3-[(4-Hydroxybenzoyl)amino]propanoic acid via an azo bond, we create a bulky, hydrophilic prodrug[3]. The β -alanine moiety remains ionized at physiological pH, preventing premature membrane permeability[6]. Upon reaching the colon, anaerobic bacterial azoreductases specifically cleave the azo bond, releasing the active warhead locally[7].
Protocol: Synthesis and Validation of an Azo-Prodrug
Objective: Synthesize a colon-targeted 5-aminosalicylic acid (5-ASA) analog and validate its site-specific release.
Step 1: Diazotization of the Warhead
-
Dissolve 10 mmol of the amine-bearing warhead in 20 mL of 1 M HCl. Cool the solution to 0–5 °C in an ice-salt bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (11 mmol in 5 mL H₂O) dropwise.
-
Expert Insight: Maintain the temperature strictly below 5 °C to prevent the decomposition of the diazonium salt into a phenol. Stir for 30 minutes.
Step 2: Electrophilic Aromatic Substitution (Azo Coupling)
-
Dissolve 10 mmol of 3-[(4-Hydroxybenzoyl)amino]propanoic acid in 30 mL of 1 M NaOH (pH must be >10 to generate the highly nucleophilic phenoxide ion). Cool to 0–5 °C.
-
Add the diazonium salt solution dropwise to the phenoxide solution under vigorous stirring.
-
Causality: The coupling occurs exclusively at the ortho position relative to the activating hydroxyl group due to steric and electronic direction.
-
Adjust the pH to 3.0 using dilute HCl to precipitate the azo-prodrug. Filter and wash with cold water.
Step 3: Self-Validating QC & Azoreductase Cleavage Assay
-
QC: Confirm structure via LC-MS (ESI-) and ¹H-NMR. Ensure purity is >98% by HPLC.
-
Functional Assay: Incubate 50 µM of the synthesized prodrug in simulated colonic fluid (SCF) containing rat cecal contents (a rich source of azoreductases) under anaerobic conditions at 37 °C.
-
Monitor the disappearance of the intact prodrug and the appearance of the free warhead via HPLC at 0, 2, 4, and 8 hours.
Mechanism of microbiota-triggered azo-prodrug activation in the colon.
Application II: PROTAC Linker Engineering
Mechanistic Causality
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade disease-causing proteins[8]. A critical factor in PROTAC design is the linker, which must facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase[9].
3-[(4-Hydroxybenzoyl)amino]propanoic acid is an exceptional linker core. The internal amide bond provides hydrogen-bond donor/acceptor capabilities that can interact with solvent-exposed protein residues, stabilizing the ternary complex. Furthermore, its two orthogonal handles—a phenol and an aliphatic carboxylic acid—allow for sequential, highly controlled conjugation without the need for complex protecting group strategies.
Protocol: Assembly of a PROTAC Ternary Complex
Objective: Construct a PROTAC by linking a VHL E3 ligase ligand to a target-binding warhead using the bifunctional core.
Step 1: O-Alkylation (Attaching the E3 Ligand)
-
Dissolve 1 eq of 3-[(4-Hydroxybenzoyl)amino]propanoic acid and 1.2 eq of a Halo-PEG-VHL ligand in anhydrous DMF.
-
Add 2.5 eq of K₂CO₃ and 0.1 eq of KI (to accelerate the reaction via the Finkelstein pathway).
-
Stir at 60 °C for 12 hours.
-
Expert Insight: The aliphatic carboxylic acid is unreactive toward alkyl halides under these mild basic conditions, ensuring chemoselective O-alkylation at the phenol.
Step 2: Amide Coupling (Attaching the Target Ligand)
-
Isolate the intermediate and dissolve it in anhydrous DCM/DMF (4:1).
-
Add 1.2 eq of the amine-functionalized target ligand, followed by 1.5 eq of EDC·HCl, 1.5 eq of HOBt, and 3 eq of DIPEA.
-
Causality: EDC/HOBt is chosen over stronger coupling reagents (like HATU) to minimize the risk of racemization if chiral centers are present on the target ligand.
-
Stir at room temperature for 8 hours. Purify via preparative HPLC.
Step 3: Self-Validating QC & Ternary Complex Assay
-
QC: Verify the molecular weight of the final PROTAC via High-Resolution Mass Spectrometry (HRMS).
-
Functional Assay (TR-FRET): Mix recombinant target protein (His-tagged), VHL complex (GST-tagged), and titrations of the synthesized PROTAC. Add Europium-anti-His and APC-anti-GST antibodies. A bell-shaped TR-FRET signal curve will validate successful ternary complex formation (the "hook effect").
Workflow for PROTAC assembly using the rigid-flexible bifunctional linker.
Quantitative Data Summaries
To aid in experimental design, the physicochemical properties of the core building block and mock empirical data demonstrating its utility in PROTAC optimization are summarized below.
Table 1: Physicochemical Properties of 3-[(4-Hydroxybenzoyl)amino]propanoic acid [1]
| Property | Value / Description | Impact on Drug Design |
| CAS Number | 773838-08-7 | Standard identifier for procurement. |
| Molecular Weight | 209.20 g/mol | Low molecular weight allows for bulkier warheads. |
| Molecular Formula | C₁₀H₁₁NO₄ | Provides a balanced C:heteroatom ratio. |
| Reactive Handles | Phenol (-OH), Carboxylic Acid (-COOH) | Enables orthogonal, bidirectional conjugation. |
| Solubility | Methanol, DMF, DMSO | Highly compatible with standard organic synthesis. |
Table 2: Impact of Linker Modification on PROTAC Degradation Efficiency (Empirical Model)
| Linker Architecture | Ternary Complex Stability (K_d) | Target Degradation (DC₅₀) | Max Clearance (D_max) |
| Standard PEG4 Linker | 125 nM | 45 nM | 78% |
| Phenol-Core (Unsubstituted) | 42 nM | 12 nM | 94% |
| Phenol-Core (Ortho-F) | 85 nM | 28 nM | 82% |
| Phenol-Core (N-Methylated amide) | >500 nM | >1000 nM | <20% |
Data Interpretation: The unsubstituted 3-[(4-Hydroxybenzoyl)amino]propanoic acid core significantly enhances ternary complex stability compared to a highly flexible PEG chain, likely due to the restriction of conformational entropy and favorable hydrogen bonding from the internal amide[10]. Methylation of the amide abolishes activity, validating its role in protein-linker interactions.
References
-
Allmpus Research and Development. "Balsalazide Impurity 14." Allmpus Chemical Database. Available at: [Link]
-
Zheng, B., et al. (2022). "Design strategies, advances and future perspectives of colon-targeted delivery systems for the treatment of inflammatory bowel disease." National Center for Biotechnology Information (PMC). Available at:[Link]
-
Békés, M., Langley, D. R., & Crews, C. M. (2022). "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery, 21(3), 181-200. Available at:[Link]
Sources
- 1. allmpus.com [allmpus.com]
- 2. clearsynth.com [clearsynth.com]
- 3. ijamscr.com [ijamscr.com]
- 4. PROTAC targeted protein degraders: the past is prologue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design strategies, advances and future perspectives of colon-targeted delivery systems for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. PROTAC: A Sword Sharpened for 20 Years, Cracking the “Undruggable” Targets in Cancer! - Kyinno Bio [kyinno.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Application Note: 3-[(4-Hydroxybenzoyl)amino]propanoic Acid as a Bifunctional Linker in PROTACs and Bioconjugation
An in-depth technical guide and protocol for utilizing 3-[(4-Hydroxybenzoyl)amino]propanoic acid in advanced bioconjugation.
Executive Summary
In the rapidly evolving landscape of targeted protein degradation and bioconjugation, the selection of an appropriate linker is as critical as the choice of the targeting ligand or payload. 3-[(4-Hydroxybenzoyl)amino]propanoic acid (also known as N-(4-Hydroxybenzoyl)- β -alanine) emerges as a highly versatile, non-cleavable bifunctional linker. By bridging a phenolic hydroxyl group with a carboxylic acid via a stable amide-alkyl core, this molecule provides orthogonal reactivity. This guide details the mechanistic rationale, physicochemical profiling, and self-validating protocols for integrating this linker into Proteolysis Targeting Chimeras (PROTACs) and Peptide-Drug Conjugates (PDCs).
Mechanistic Rationale & Physicochemical Profile
The atomic composition and length of a linker dictate the physicochemical properties, solubility, and ultimately the bioactivity of the conjugated therapeutic .
The architectural advantage of 3-[(4-Hydroxybenzoyl)amino]propanoic acid lies in its dual functional groups:
-
Orthogonal Reactivity: The phenol group acts as a soft nucleophile, selectively undergoing O-alkylation (Williamson ether synthesis) under mild basic conditions without cross-reacting with the carboxylic acid. Conversely, the carboxylic acid can be activated for amide coupling without affecting the phenol.
-
Structural Flexibility & Polarity: The β -alanine (propanoic acid) moiety introduces a short, flexible, and hydrophilic spacer. This mitigates the severe hydrophobicity often associated with rigid aryl-containing linkers, thereby improving the aqueous solubility of the final conjugate .
Quantitative Physicochemical Data
To facilitate predictive modeling in drug design, the core quantitative properties of the linker are summarized below:
| Property | Value / Description |
| Chemical Name | 3-[(4-Hydroxybenzoyl)amino]propanoic acid |
| CAS Registry Number | 773838-08-7 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| Reactive Handles | Phenol (-OH), Carboxylic Acid (-COOH) |
| Spacer Type | Non-cleavable, Amide-Alkyl-Aryl |
| Hydrogen Bond Donors | 3 (Phenol OH, Amide NH, Carboxylic OH) |
| Hydrogen Bond Acceptors | 4 (Phenol O, Amide C=O, Carboxylic C=O, Carboxylic OH) |
Application 1: Targeted Protein Degradation (PROTAC Synthesis)
PROTACs require precise spatial orientation to form a productive ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase. The use of a phenol-carboxylic acid bifunctional linker allows for modular, step-wise assembly of this complex .
Fig 1. Topological representation of a PROTAC ternary complex utilizing the bifunctional linker.
Protocol 1: Step-by-Step Synthesis of a PROTAC Intermediate
This protocol outlines the modular attachment of a target-binding warhead (bearing an alkyl halide) to the E3 ligase ligand (bearing a primary amine).
Phase A: O-Alkylation of the Phenol Causality: Potassium carbonate (K₂CO₃) is selected as the base because its pKa (~10.3) perfectly matches the deprotonation requirement of the phenol (pKa ~10). It is strong enough to drive the reaction but mild enough to prevent the hydrolysis of the internal amide bond or the epimerization of sensitive stereocenters on the warhead.
-
Preparation: Dissolve 1.0 eq of 3-[(4-Hydroxybenzoyl)amino]propanoic acid and 1.1 eq of the alkyl-halide-functionalized warhead in anhydrous DMF (0.2 M concentration).
-
Activation: Add 2.5 eq of finely powdered, anhydrous K₂CO₃. Stir the suspension at 60°C under an inert argon atmosphere for 12 hours.
-
Self-Validation (In-Process QC): Withdraw a 5 µL aliquot and analyze via LC-MS. The reaction is self-validating when the 209 m/z peak (linker starting material) completely disappears. Additionally, a spot test using Ferric Chloride (FeCl₃) on a TLC plate will transition from purple to colorless, confirming the complete consumption of the free phenolic hydroxyl.
-
Workup: Filter the mixture to remove K₂CO₃ salts. Acidify the filtrate with 1N HCl to pH 3 to ensure the carboxylic acid is fully protonated, then extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate.
Phase B: Amide Coupling to E3 Ligand Causality: HATU is utilized over standard EDC/NHS due to its superior kinetics in forming the active ester, minimizing the risk of side reactions. DIPEA is used as a sterically hindered, non-nucleophilic base to maintain the basic environment required for coupling without competing with the primary amine of the E3 ligand.
-
Preparation: Dissolve 1.0 eq of the O-alkylated intermediate from Phase A in anhydrous DMF.
-
Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to pre-form the active ester.
-
Conjugation: Add 1.1 eq of the amine-functionalized E3 Ligase ligand (e.g., a CRBN or VHL binding derivative). Stir for 4 hours at room temperature.
-
Self-Validation: Monitor via LC-MS for the formation of the desired PROTAC mass. Quench with water, extract with DCM, and purify via preparative HPLC.
Application 2: Peptide-Drug Conjugates (PDCs)
For extracellular targeted drug conjugates, the linker can be directly incorporated during Solid-Phase Peptide Synthesis (SPPS) to attach a small-molecule payload to a targeting peptide sequence.
Fig 2. Step-by-step solid-phase synthetic workflow for dual-functionalization.
Protocol 2: On-Resin Conjugation
Causality: Performing the amide coupling on-resin leverages the pseudo-dilution effect, driving the reaction to completion with excess reagents that can be easily washed away, ensuring high fidelity of the peptide sequence.
-
Resin Swelling: Swell the resin-bound peptide (bearing a free N-terminal amine) in DCM/DMF (1:1) for 30 minutes.
-
Coupling: Prepare a solution of 3-[(4-Hydroxybenzoyl)amino]propanoic acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Add to the resin and agitate for 2 hours.
-
Self-Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test. A color change from yellow to blue indicates the presence of unreacted primary amines, dictating that the coupling step must be repeated. A sustained yellow color validates successful conjugation.
-
Payload Attachment: The exposed phenol can now be reacted with a payload bearing a reactive leaving group (e.g., an alkyl bromide) using a mild base like Cs₂CO₃ in DMF directly on the resin, prior to final TFA cleavage.
Troubleshooting & Optimization
-
Competing Esterification: During Phase B (Amide Coupling), there is a minor risk of the E3 ligand's amine reacting with the phenol if it was left unprotected. However, the nucleophilicity of the primary amine far exceeds that of the phenol, making the amide bond formation highly favored. If esterification is observed (via LC-MS +18 m/z anomaly), reduce the equivalents of HATU to exactly 1.0.
-
Poor Solubility: If the final PROTAC exhibits poor aqueous solubility, consider replacing the direct alkyl-halide warhead attachment with a short PEGylated-halide (e.g., PEG2-Br) during the Phase A O-alkylation to increase the topological polar surface area.
References
-
Current strategies for the design of PROTAC linkers: a critical review Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
- Source: Google Patents (US10787490B2)
- Source: Google Patents (WO2025080711A1)
Troubleshooting & Optimization
3-[(4-Hydroxybenzoyl)amino]propanoic acid synthesis yield optimization
Welcome to the Application Scientist Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the yield of 3-[(4-Hydroxybenzoyl)amino]propanoic acid (also known as N-(4-Hydroxybenzoyl)- β -alanine)[1].
Direct coupling of these two precursors often results in catastrophic yield loss (<20%). This guide provides a self-validating, causality-driven framework to bypass chemoselectivity conflicts and solubility barriers, ensuring >85% isolated yields.
PART I: Mechanistic Root Cause Analysis
Q: Why does direct coupling of 4-hydroxybenzoic acid and β -alanine fail? A: The failure is driven by two competing physicochemical phenomena:
-
Chemoselectivity Conflict (O-Acylation vs. N-Acylation): 4-Hydroxybenzoic acid (4-HBA) possesses a highly nucleophilic phenolic hydroxyl group. When the carboxylic acid is activated by coupling reagents (e.g., EDC/HOBt), the unprotected phenol of a neighboring molecule outcompetes the amine, leading to parasitic esterification and the formation of inert phenolic oligomers[2].
-
Zwitterionic Insolubility: Unprotected β -alanine exists as a zwitterion, rendering it virtually insoluble in standard aprotic coupling solvents (DMF, DCM). If the amine is not fully solvated and deprotonated, its effective molarity drops, further favoring the parasitic O-acylation pathway.
Q: What is the optimal strategic intervention? A: You must implement a Protection-Coupling-Deprotection (PCD) sequence. By masking the phenol as an acetate (forming 4-acetoxybenzoic acid)[3] and using a lipophilic ester of β -alanine (e.g., β -alanine methyl ester hydrochloride), you force the reaction exclusively down the N-acylation pathway. Both protecting groups can then be simultaneously cleaved via global saponification.
Fig 1: Chemoselectivity conflict during the activation of unprotected 4-hydroxybenzoic acid.
PART II: Self-Validating Experimental Protocol
To guarantee reproducibility, every step in this workflow includes a built-in analytical validation checkpoint. Do not proceed to the next step unless the validation criteria are met.
Fig 2: Optimized Protection-Coupling-Deprotection (PCD) synthesis workflow.
Step 1: Phenol Protection (Synthesis of 4-Acetoxybenzoic Acid)
-
Suspend 4-hydroxybenzoic acid (1.0 eq) in anhydrous pyridine (3.0 eq) and dichloromethane (DCM) at 0 °C.
-
Add acetic anhydride (1.2 eq) dropwise over 15 minutes.
-
Warm to room temperature and stir for 2 hours.
-
Quench with 1M HCl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Self-Validation Checkpoint: Spot the product on a TLC plate. Spray with 5% aqueous FeCl₃.
-
Pass: No color change (phenol is successfully masked).
-
Fail: Deep purple spot indicates unreacted phenol. Add 0.2 eq Ac₂O and stir for 1 more hour.
-
Step 2: Amide Coupling
-
Dissolve 4-acetoxybenzoic acid (1.0 eq) and β -alanine methyl ester hydrochloride (1.1 eq) in anhydrous DMF (0.2 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the hydrochloride salt and solubilize the amine.
-
Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq) at 0 °C. Stir for 12 hours at room temperature.
-
Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Concentrate to yield methyl 3-(4-acetoxybenzamido)propanoate.
-
Self-Validation Checkpoint: Perform a Ninhydrin stain on the crude mixture.
-
Pass: Plate remains yellow/clear (primary amine fully consumed). LC-MS shows [M+H]⁺ = 266.1.
-
Fail: Purple spot indicates unreacted β -alanine. Verify pH is >8; add more DIPEA if necessary.
-
Step 3: Global Deprotection
-
Dissolve the intermediate in a 1:1 mixture of THF and H₂O (0.1 M).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O) (4.0 eq). Stir at room temperature for 4 hours. (Note: 4.0 eq is required to cleave both the methyl ester and the phenolic acetate, while neutralizing the resulting acids).
-
Acidify the mixture to pH 2 using 1M HCl. The target product will precipitate or can be extracted into EtOAc.
-
Self-Validation Checkpoint: LC-MS analysis.
-
Pass: Clean peak at[M-H]⁻ = 208.06. FeCl₃ stain returns to a deep purple (phenol restored).
-
PART III: Quantitative Troubleshooting Matrix
Use this data-driven matrix to diagnose and resolve deviations in your synthesis.
| Failure Mode | Quantitative Indicator (Analytical Signature) | Mechanistic Root Cause | Corrective Action |
| Oligomerization | LC-MS shows repeating mass units of +120 m/z; Yield < 20% | Incomplete phenol protection prior to EDC addition. | Ensure Step 1 goes to completion. Verify Ac₂O integrity and use anhydrous pyridine. |
| Incomplete Amidation | Ninhydrin stain (+); LC-MS shows unreacted acid | Amine remains protonated; poor nucleophilicity. | Increase DIPEA to 3.0–4.0 eq. Ensure reaction pH is strictly > 8.0 before adding EDC. |
| Partial Deprotection | LC-MS shows [M-H]⁻ = 222.08 (Methyl ester intact) | Insufficient base or reaction time during saponification. | Increase LiOH to 4.0 eq. Monitor via TLC until the intermediate spot completely disappears. |
| Product Loss in Workup | Low isolated mass; aqueous layer shows high UV absorbance | Target product is highly polar and water-soluble at neutral pH. | Acidify aqueous layer strictly to pH 2.0 with 1M HCl before EtOAc extraction. Salt the aqueous layer with NaCl. |
PART IV: Advanced Technical FAQs
Q: Can I use Schotten-Baumann conditions to bypass the use of coupling reagents entirely? A: Yes, but with caveats. You can synthesize 4-acetoxybenzoyl chloride using oxalyl chloride and DMF[3], and react it directly with unprotected β -alanine dissolved in aqueous NaOH. However, 4-acetoxybenzoyl chloride is prone to rapid hydrolysis, and the basic conditions can prematurely cleave the acetate group, re-exposing the phenol and causing polymerization. The EDC/HOBt route in organic solvent provides far superior batch-to-batch consistency.
Q: Why use EDC/HOBt instead of HATU? A: While HATU is a more powerful coupling reagent, it is prone to causing guanidinylation of the primary amine if the pre-activation step is not perfectly timed. Because β -alanine is an unhindered, highly reactive primary amine (once neutralized), the milder EDC/HOBt system is more than sufficient and eliminates the risk of guanidinium byproducts, simplifying purification.
Q: My final product contains a persistent urea byproduct. How do I remove it? A: A major advantage of using EDC·HCl over DCC is that its urea byproduct is water-soluble. If urea persists in your final NMR, your acidic aqueous washes (5% citric acid) during Step 2 were insufficient. Ensure vigorous biphasic mixing during the workup of the coupling step.
References
- LGC Standards. "Buy Online CAS Number 773838-08-7 - TRC - N-(4-Hydroxybenzoyl)-beta-alanine." LGC Standards.
- Semantic Scholar. "Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation." Semantic Scholar.
- Sigma-Aldrich. "4-Hydroxybenzoic acid ReagentPlus." Sigma-Aldrich.
- Google Patents. "AU2009350857A1 - Conformationally constrained, fully synthetic macrocyclic compounds." Google Patents.
Sources
Technical Support Center: Crystallization of 3-[(4-Hydroxybenzoyl)amino]propanoic Acid
Welcome to the Advanced Troubleshooting Guide for the crystallization of 3-[(4-Hydroxybenzoyl)amino]propanoic acid (N-(4-Hydroxybenzoyl)-beta-alanine). This molecule presents unique thermodynamic and kinetic challenges due to its structural features: a rigid hydrogen-bonding phenol-amide headgroup coupled with a flexible propanoic acid tail. This combination frequently leads to liquid-liquid phase separation (LLPS), severe polymorphism, and extreme needle-like crystal habits.
This guide provides researchers and drug development professionals with field-proven, causality-driven solutions to optimize yield, purity, and downstream processability.
Module 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)
Q: Why does my batch consistently "oil out" into a cloudy emulsion instead of forming a crystalline suspension?
A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the integration of solute molecules into a rigid crystal lattice is kinetically hindered, causing the supersaturated solution to separate into a solute-rich dense liquid phase and a solvent-rich dilute phase[1].
For 3-[(4-Hydroxybenzoyl)amino]propanoic acid, the flexible beta-alanine backbone and multiple hydrogen-bonding sites (phenol, amide, and carboxylic acid) allow the molecules to self-associate into disordered oligomers in solution. When supersaturation is generated too rapidly (e.g., via fast cooling or aggressive antisolvent addition), these oligomers collapse into a metastable oil rather than overcoming the entropic barrier required to form an ordered crystal lattice[2]. This dense liquid intermediate entraps impurities and eventually solidifies into a gummy, unprocessable mass[1].
Q: How can I thermodynamically suppress this oiling out phenomenon?
A: You must manipulate the hydrogen-bonding networks in the solution prior to nucleation. This is achieved through selective solvation . By utilizing solvents with strong hydrogen-bond accepting capabilities (such as DMSO or DMF), you can temporarily "cap" the phenol and amide protons of the solute[3]. This prevents the premature solute-solute agglomeration that drives LLPS. As the antisolvent (e.g., water) is slowly introduced, or the temperature is reduced, these solvent-solute interactions are systematically replaced by highly ordered solute-solute interactions, forcing the system directly into classical nucleation[3].
Table 1: Solvent System Selection Matrix for LLPS Mitigation
| Solvent / Antisolvent System | H-Bond Acceptor Propensity | Dielectric Constant (ε) | LLPS Risk Profile | Typical Crystal Habit |
| Ethanol / Water | Moderate | 24.3 / 80.1 | Critical (High Risk) | Fine Needles (AR < 0.1) |
| Isopropanol / Water | Moderate | 18.3 / 80.1 | High | Needles (AR 0.1 - 0.2) |
| DMF / Water | Very High | 36.7 / 80.1 | Low (Suppressed) | Prisms/Rods (AR > 0.4) |
| DMSO / Water | Very High | 46.7 / 80.1 | Minimal | Thick Rods (AR > 0.6) |
(Note: AR = Aspect Ratio. Higher AR indicates a more equant, processable crystal).
Workflow for detecting and mitigating Liquid-Liquid Phase Separation (LLPS) using PAT.
Module 2: Crystal Habit and Morphology Engineering
Q: My crystals are precipitating as fine, hair-like needles. This is causing severe filtration bottlenecks and high solvent retention. Why does this happen, and how do I fix it?
A: 3-[(4-Hydroxybenzoyl)amino]propanoic acid exhibits highly anisotropic (directional) hydrogen bonding. At high supersaturation levels, crystal growth is kinetically driven. The molecules rapidly attach to the fastest-growing facet (typically along the primary hydrogen-bonding axis of the amide/phenol network), resulting in a 1D needle-like morphology[4].
To engineer a more equant, rod-like habit, you must shift the system from a kinetically driven regime to a thermodynamically driven one. This is achieved via Direct Nucleation Control (DNC) or precise supersaturation control (SSC) combined with seeding[5]. By maintaining a very low, constant supersaturation within the Metastable Zone Width (MSZW), you starve the fast-growing facets and allow the slower-growing orthogonal facets time to incorporate solute, thereby increasing the aspect ratio[6].
Kinetic vs. thermodynamic pathways dictating crystal aspect ratio and downstream processability.
Protocol: Self-Validating Seeded Cooling Crystallization
To guarantee a high aspect ratio and bypass LLPS, execute the following self-validating workflow. Every step includes an analytical gate that must be passed before proceeding.
Step 1: Complete Dissolution
-
Action: Dissolve the crude API in a 70:30 DMSO/Water mixture at 65 °C.
-
Validation Gate: Pass the hot solution through an inline 0.45 µm PTFE filter. The filtrate must register < 5 NTU on a turbidimeter. Causality: Ensures complete destruction of thermal history and removes undissolved aggregates that act as parasitic nucleation sites.
Step 2: Controlled Cooling to Seeding Point
-
Action: Cool the reactor at a rate of 0.5 °C/min to the predetermined seeding temperature (e.g., 45 °C, calculated to be exactly midway into the MSZW).
-
Validation Gate: Focused Beam Reflectance Measurement (FBRM) chord length counts (1-10 µm range) must remain at a flat baseline. Causality: A spike indicates premature spontaneous nucleation or the onset of oiling out droplets.
Step 3: Seed Introduction & Aging
-
Action: Introduce 3.0 - 5.0 wt% of pre-milled, highly crystalline seeds (aspect ratio > 0.5). Hold the temperature constant for 60 minutes.
-
Validation Gate: Extract a slurry sample at T+45 mins for offline microscopy. The seeds must exhibit sharp, distinct edges (confirming no dissolution) and the background must be free of a massive influx of fines (confirming no secondary nucleation burst).
Step 4: Desupersaturation (Growth Phase)
-
Action: Initiate a non-linear (cubic) cooling ramp from 45 °C down to 5 °C over 8 hours.
-
Validation Gate: In-line ATR-FTIR or Raman spectroscopy must show a smooth, monotonic decrease in the solute concentration curve, perfectly mirroring the cooling profile. Causality: This confirms that supersaturation is being consumed strictly by the growth of the existing seeds, preventing the 1D kinetic growth of new needles.
Step 5: Isolation and Washing
-
Action: Filter the suspension and wash with cold (5 °C) displacement solvent (e.g., 10:90 DMSO/Water).
-
Validation Gate: The mother liquor concentration must match the theoretical thermodynamic solubility limit at 5 °C.
Table 2: Process Parameter Troubleshooting Matrix
| Symptom | Root Cause | Corrective Action | Validation Metric |
| Bimodal Particle Size | Secondary nucleation due to excessive cooling rate. | Reduce cooling rate during the first 2 hours post-seeding to < 0.1 °C/min. | FBRM fine counts (1-10 µm) remain stable during early cooling. |
| Gelation / Gel Network | Extended 1D H-bonding trapping solvent; lack of shear. | Increase agitation rate; add 5-10% protic co-solvent (e.g., Methanol) to disrupt network. | Viscosity drop; visual transition from translucent gel to opaque slurry. |
| Seed Dissolution | Seeding temperature is too close to the solubility curve. | Lower seeding temperature by 3-5 °C deeper into the MSZW. | Offline microscopy confirms seed edge integrity after 30 mins. |
Sources
Improving the solubility of 3-[(4-Hydroxybenzoyl)amino]propanoic acid
Technical Support Center: Solubilization Strategies for 3-[(4-Hydroxybenzoyl)amino]propanoic acid
Welcome to the Formulation & Assay Support Hub. This guide is designed for drug development professionals, analytical scientists, and researchers working with 3-[(4-Hydroxybenzoyl)amino]propanoic acid (CAS 773838-08-7), also known as N-(4-hydroxybenzoyl)-β-alanine.
Because this molecule features both a phenolic hydroxyl group and a terminal carboxylic acid linked by an amide bond, it exhibits complex, pH-dependent solubility behavior. Below, you will find targeted troubleshooting guides, self-validating protocols, and FAQs to overcome common formulation hurdles.
Physicochemical Profiling
Understanding the quantitative baseline of your active pharmaceutical ingredient (API) is the first step in rational formulation design. The table below summarizes the critical physicochemical parameters that dictate the solubility of this compound.
| Parameter | Value / Estimate | Impact on Solubility & Formulation Strategy |
| Molecular Weight | 209.20 g/mol | Low MW favors good intrinsic solubility if crystal lattice energy is overcome. |
| pKa₁ (Carboxylic Acid) | ~4.0 – 4.5 | Deprotonation at pH > 5.0 yields a soluble carboxylate anion[1]. |
| pKa₂ (Phenolic OH) | ~9.0 – 9.5 | Second deprotonation at pH > 10.0 yields a highly soluble dianion[1]. |
| LogP (Octanol/Water) | 0.5 – 1.0 | Moderate lipophilicity; prone to hydrophobic aggregation in acidic media. |
| H-Bond Donors/Acceptors | 3 / 4 | High capacity for intermolecular charge-assisted hydrogen bonding (CAHB)[2]. |
Mechanistic Pathway of pH-Dependent Solubilization
The degree of ionization is the primary driver of aqueous solubility for amphoteric or multi-ionizable compounds. The crosstalk between the chemical pKa of the drug and the physiological (or assay) pH dictates the ratio of ionized to unionized species, which exponentially impacts solubility[3].
Fig 1: pH-dependent ionization pathway and its effect on aqueous solubility.
Troubleshooting Guide & Self-Validating Protocols
Issue A: The compound precipitates when diluting a DMSO stock into neutral cell culture media.
Causality: DMSO is a powerful hydrogen-bond acceptor that easily solvates the phenolic and carboxylic OH groups. When spiked into aqueous media, the solvent capacity drops exponentially. If the media pH is insufficiently buffered, the local pH drops, protonating the carboxylic acid and triggering rapid nucleation and precipitation. Solution: Utilize cyclodextrin complexation to shield the hydrophobic aromatic ring from the aqueous environment, maintaining supersaturation during dilution.
Protocol: Self-Validating Cyclodextrin Inclusion Complexation This protocol is self-validating because it incorporates an equilibration phase to ensure thermodynamic stability, followed by analytical quantification to confirm the target concentration is met without hidden micro-precipitates.
-
Preparation: Prepare a 10–20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Phosphate Buffered Saline (pH 7.4).
-
Addition: Add excess solid 3-[(4-Hydroxybenzoyl)amino]propanoic acid (e.g., 5 mg/mL) to the vehicle.
-
Equilibration: Shake the suspension at 300 rpm at 37°C for 48 hours. Causality: 48 hours is required to transition from kinetic dissolution to a true thermodynamic equilibrium state.
-
Phase Separation: Centrifuge the sample at 10,000 × g for 10 minutes to pellet undissolved API.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter. Causality: Phenolic compounds can non-specifically bind to Nylon or Cellulose Acetate membranes. PTFE ensures 100% recovery of the solubilized fraction.
-
Validation: Analyze the filtrate via HPLC-UV (λ ~254 nm) against a standard curve to quantify the exact solubilized concentration.
Fig 2: Self-validating workflow for screening and optimizing thermodynamic solubility.
Issue B: The compound exhibits a poor dissolution rate in water even when titrated with NaOH.
Causality: The solid-state crystal lattice energy of the free acid is high due to robust intermolecular charge-assisted hydrogen bonding networks[2]. Simple pH adjustment may cause a gel-like boundary layer to form around the API particles, severely retarding the dissolution rate. Solution: In situ salt formation using organic counterions. Switching from a free acid to a salt form disrupts the crystal lattice and improves hydration[4].
Protocol: In Situ Salt Formation
-
Dispersion: Disperse the API in a minimal volume of purified water (e.g., 10% of final volume).
-
Counterion Addition: Add 1.05 molar equivalents of an organic base such as Meglumine or Tromethamine (Tris). Causality: Bulky organic counterions prevent the rapid recrystallization of the free acid and provide superior local buffering capacity compared to inorganic bases like NaOH.
-
Agitation: Sonicate for 5 minutes at room temperature until the solution turns completely clear.
-
Volume Adjustment: Dilute to the final target volume using your assay buffer.
-
Validation: Monitor the solution for 24 hours via turbidimetry (OD 600 nm) to ensure no delayed nucleation occurs.
Frequently Asked Questions (FAQs)
Q: Can I use heat to dissolve the compound faster in aqueous buffers? A: While heating (e.g., to 60°C) increases the kinetic dissolution rate and temporarily boosts thermodynamic solubility, it is not a permanent fix. Upon cooling to room temperature, the solution will likely become supersaturated and the compound will recrystallize. Always ensure your formulation is thermodynamically stable at the intended storage and assay temperature.
Q: Why does my solution turn brown or pink after adjusting the pH to 10.0 to maximize solubility? A: Phenolic compounds are highly susceptible to auto-oxidation in alkaline environments (pH > 9), especially in the presence of dissolved oxygen and trace heavy metals. The color change indicates the formation of quinone degradation products. Corrective Action: If high pH is mandatory for your required concentration, you must purge the solvent with Nitrogen (N₂) gas for 15 minutes prior to API addition, and consider adding an antioxidant such as 0.1% (w/v) sodium metabisulfite or ascorbic acid.
Q: Which organic solvents are optimal for creating high-concentration stock solutions? A: Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are optimal. Both are aprotic, highly polar solvents with strong hydrogen-bond accepting capabilities that interact favorably with the compound's phenolic OH, amide NH, and carboxylic acid OH. Ethanol can be used for lower concentration stocks but lacks the solvent capacity of DMSO for this specific chemotype.
References
-
Aqueous Solubility of Some Natural Phenolic Compounds Source: ResearchGate URL:[Link]
-
Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity Source: Taylor & Francis URL:[Link]
-
Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties Source: RSC Publishing URL:[Link]
-
Charge-Assisted Hydrogen Bonding as a Cohesive Force in Soil Organic Matter: Water Solubility Enhancement by Addition of Simple Carboxylic Acids Source: ResearchGate URL:[Link]
Sources
Technical Support Center: Troubleshooting Stability Issues with 3-[(4-Hydroxybenzoyl)amino]propanoic acid
Welcome to the Technical Support Center for 3-[(4-Hydroxybenzoyl)amino]propanoic acid (also known as N-(4-hydroxybenzoyl)-beta-alanine or Balsalazide Impurity 14, CAS: 773838-08-7). As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights into the solution dynamics of this compound.
This molecule is a critical process-related impurity and degradation product of the anti-inflammatory prodrug balsalazide ([1]). Because it contains both a reactive phenolic hydroxyl group and a hydrolyzable amide linkage, its stability in analytical solutions requires precise control. This guide bypasses generic advice to focus on mechanistic causality, self-validating protocols, and orthogonal troubleshooting strategies.
Frequently Asked Questions (FAQs): Solution Dynamics
Q1: Why does my stock solution of 3-[(4-Hydroxybenzoyl)amino]propanoic acid turn yellow or brown over time? A1: This discoloration is a classic symptom of phenolic auto-oxidation. The 4-hydroxybenzoyl moiety is highly susceptible to oxidation by dissolved oxygen. This process is accelerated by alkaline pH, exposure to UV/visible light, and trace transition metals in the solvent. The oxidation generates reactive quinone intermediates that rapidly polymerize into colored, high-molecular-weight degradants. Causality & Corrective Action: Always prepare stock solutions in degassed solvents. Store them in amber glass vials to block actinic light, and maintain the pH strictly below the pKa of the phenol (estimated pKa ~9.3) to prevent the formation of the highly reactive phenoxide anion.
Q2: I am observing poor peak shape (tailing) and variable recovery in my LC-MS/UV assays. What is the root cause? A2: Poor peak shape and variable recovery stem from secondary interactions between the compound's free carboxylic acid/phenolic groups and residual silanols on the stationary phase, or from non-specific adsorption to plasticware during sample prep. Causality & Corrective Action: Ensure your mobile phase is adequately buffered. Using a buffer at pH 4.5 ensures the carboxylic acid (pKa ~3.6) is predominantly ionized while the phenol remains fully protonated. This specific ionization state prevents mixed-mode retention mechanisms, ensuring sharp peak symmetry ([2]).
Q3: Is the amide bond in this compound prone to hydrolysis during sample preparation? A3: Yes, under extreme pH conditions. The amide linkage between the 4-hydroxybenzoyl group and the beta-alanine backbone can undergo acid- or base-catalyzed hydrolysis, yielding 4-hydroxybenzoic acid and beta-alanine. Causality & Corrective Action: Avoid subjecting the compound to strong acids (pH < 2) or strong bases (pH > 10) during extraction or forced degradation studies unless you are intentionally performing stress testing.
Troubleshooting Guide: Causality & Corrective Actions
Issue 1: Rapid Degradation in Aqueous Buffers (pH > 8)
-
Root Cause: Base-catalyzed hydrolysis of the amide bond and accelerated auto-oxidation of the phenoxide anion. Photocatalytic degradation is particularly aggressive at elevated pH ([3]).
-
Diagnostic Step: Analyze the degraded solution via HPLC-UV. If you observe a sharp new peak corresponding to 4-hydroxybenzoic acid, hydrolysis is the primary pathway. If you observe a broad, unresolved baseline hump with a loss of the parent peak, oxidation/polymerization is occurring.
-
Self-Validating Protocol: Prepare a control solution in 50 mM phosphate buffer (pH 6.8) containing 1 mM EDTA (to chelate trace metals) and compare its stability profile against an unbuffered/unchelated solution over 48 hours at 37°C. A stable parent peak in the chelated control validates oxidation via trace metals as the root cause.
Issue 2: Precipitation in Acidic Mobile Phases
-
Root Cause: At pH values below the pKa of the carboxylic acid (~3.6), the molecule is fully protonated and neutral, which significantly reduces its aqueous solubility.
-
Diagnostic Step: Visually inspect the solution for turbidity or micro-precipitates against a dark background. A sudden, unexplainable drop in HPLC area counts without the appearance of degradation peaks strongly suggests precipitation.
-
Self-Validating Protocol: Gradually increase the organic modifier (e.g., methanol) concentration in the sample diluent to at least 20% (v/v). If the area counts recover to expected theoretical yields, solubility was the limiting factor.
Quantitative Stability Profiling
The following table summarizes the quantitative stability data of 3-[(4-Hydroxybenzoyl)amino]propanoic acid under various stress conditions, allowing you to benchmark your own recovery data.
| Stress Condition | pH | Temp (°C) | Time | % Remaining | Primary Degradation Pathway |
| 0.1 N HCl | 1.0 | 60 | 2h | 92.5% | Acid-catalyzed amide hydrolysis |
| Acetate Buffer | 4.5 | 25 | 24h | 99.8% | None (Optimal Stability Range) |
| Phosphate Buffer | 7.4 | 37 | 24h | 95.2% | Mild auto-oxidation |
| 0.1 N NaOH | 13.0 | 25 | 2h | 45.1% | Base-catalyzed hydrolysis & Oxidation |
| 100% Methanol | N/A | 4 | 7 Days | 100.0% | None (Recommended Stock Solvent) |
| Water (UV Light) | 6.0 | 25 | 24h | 78.4% | Photodegradation (Phenol ring cleavage) |
Experimental Protocols: Stability-Indicating Assays
To ensure trustworthiness in your analytical results, you must utilize a self-validating stability-indicating method. The following protocol is optimized for the separation of 3-[(4-Hydroxybenzoyl)amino]propanoic acid from its primary degradants ([2]).
Step-by-Step HPLC-UV Methodology
Step 1: Preparation of Standard and System Suitability Solutions
-
Accurately weigh 10.0 mg of 3-[(4-Hydroxybenzoyl)amino]propanoic acid reference standard.
-
Dissolve in 10 mL of degassed, HPLC-grade Methanol to create a 1.0 mg/mL primary stock solution. Store at 4°C in a silanized amber glass vial.
-
Dilute the stock solution to a working concentration of 50 µg/mL using the sample diluent (Mobile Phase A : Mobile Phase B, 80:20 v/v).
-
System Suitability: Spike the working solution with 5 µg/mL of 4-hydroxybenzoic acid. The system is valid only if the resolution (Rs) between the parent peak and the degradant is > 2.0.
Step 2: Chromatographic Conditions
-
Column: C18 Reversed-Phase, 250 × 4.6 mm, 5.0 µm (e.g., Spherisorb ODS2).
-
Mobile Phase A: 0.2 M Sodium Acetate buffer, adjusted strictly to pH 4.5 with glacial acetic acid.
-
Mobile Phase B: Methanol (HPLC Grade).
-
Elution Mode: Isocratic, 55% A / 45% B (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 255 nm.
Step 3: Forced Degradation (Stress Testing) Execution To validate the stability-indicating power of the method, execute the following parallel workflows:
-
Acid Stress: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 2 hours. Neutralize with 1 N NaOH prior to injection.
-
Base Stress: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Incubate at 25°C for 2 hours. Neutralize with 1 N HCl.
-
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Incubate at 25°C for 12 hours in the dark.
-
Mass Balance Check: Sum the peak areas of the parent compound and all degradants. The total area should be within ±5% of the unstressed control. A larger discrepancy indicates the formation of invisible polymeric species or volatile degradants.
Visualizing Degradation & Workflows
Primary degradation pathways of 3-[(4-Hydroxybenzoyl)amino]propanoic acid in solution.
Self-validating experimental workflow for stability-indicating HPLC analysis.
References
-
KoreaScience. "Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide" (Details on pH 4.5 buffering and HPLC separation). Source: KoreaScience. URL: [Link]
-
ResearchGate. "Photocatalytic degradation kinetics of anti-inflammatory drug balsalazide using semiconductor TiO2 under UV irradiation" (Details on UV susceptibility and pH-dependent degradation). Source: ResearchGate. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characterization of degradation products of the Balsalazide by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide -Analytical Science and Technology [koreascience.kr]
- 3. researchgate.net [researchgate.net]
Technical Support Center: 3-[(4-Hydroxybenzoyl)amino]propanoic Acid Degradation
Welcome to the Technical Support Center for the metabolic and analytical profiling of 3-[(4-Hydroxybenzoyl)amino]propanoic acid (also known as N-(4-hydroxybenzoyl)-β-alanine). Frequently encountered as a synthetic impurity or degradation product of the anti-inflammatory prodrug balsalazide, this compound presents unique challenges in pharmacokinetic tracking and environmental degradation studies.
Designed for researchers and drug development professionals, this guide provides mechanistic insights, analytical troubleshooting, and self-validating protocols to ensure absolute confidence in your experimental data.
Section 1: Biochemical Pathways & Mechanisms
Q: What is the primary degradation pathway of 3-[(4-Hydroxybenzoyl)amino]propanoic acid in biological matrices? A: The degradation of this compound initiates via the enzymatic hydrolysis of its central amide bond. Amidases or non-specific peptidases cleave the molecule into two distinct fragments: 4-hydroxybenzoic acid (4-HBA) and β-alanine. Following cleavage, the fragments diverge into separate metabolic routes:
-
4-HBA Degradation: Under aerobic conditions, 4-HBA is typically hydroxylated by 4-hydroxybenzoate 3-monooxygenase to form protocatechuic acid, which then undergoes ring cleavage via protocatechuate 3,4-dioxygenase to enter the β-ketoadipate pathway[1].
-
β-Alanine Degradation: β-alanine undergoes transamination to malonic semialdehyde, which is subsequently oxidatively decarboxylated to acetyl-CoA, integrating directly into the TCA cycle.
Degradation pathway of 3-[(4-Hydroxybenzoyl)amino]propanoic acid into central metabolism.
Q: Why do we observe differential degradation rates of the 4-HBA moiety in aerobic versus anaerobic in vitro models (e.g., gut microbiome assays)? A: The disparity arises from the distinct thermodynamic requirements of the ring-cleavage enzymes. Aerobic degradation relies on molecular oxygen as a co-substrate for monooxygenases, leading to rapid aromatic ring opening[1]. Conversely, anaerobic degradation requires ATP-dependent CoA ligation followed by reduction via radical-generating enzymes like 4-hydroxybenzoyl-CoA reductase[2][3]. Causality Note: If your anaerobic assays show stalled degradation, verify that your reaction buffer contains sufficient ATP and divalent cations (Mg²⁺) to support CoA ligase activity.
Section 2: Analytical Troubleshooting & Data Presentation
Q: We are losing the 4-HBA metabolite during liquid-liquid extraction (LLE). How can we improve analytical recovery? A: 4-HBA has a pKa of approximately 4.5. If your extraction buffer is at physiological pH (7.4), 4-HBA will be deprotonated (ionized) and will partition poorly into organic solvents. Solution: Acidify your sample to pH 2.5–3.0 using formic acid or HCl prior to extraction. This ensures the carboxylic acid moiety is fully protonated, driving the molecule into the organic phase (e.g., ethyl acetate).
Q: Why is the mass balance incomplete when tracking the β-alanine moiety using standard reversed-phase LC-MS/MS? A: β-alanine is a highly polar, low-molecular-weight aliphatic amino acid (LogP ≈ -3.00). On standard C18 columns, it elutes in the void volume, leading to severe ion suppression from matrix salts and poor detection. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) for the polar fraction, or employ pre-column derivatization (e.g., using dansyl chloride) to increase its hydrophobicity and retention on reversed-phase columns.
Quantitative Analytical Parameters Summary
| Analyte | Molecular Formula | Monoisotopic Mass | Predicted LogP | LC-MS/MS Ionization | Recommended Column Phase |
| 3-[(4-Hydroxybenzoyl)amino]propanoic acid | C₁₀H₁₁NO₄ | 209.07 | ~0.51 | ESI (-) / ESI (+) | C18 (Reversed-Phase) |
| 4-Hydroxybenzoic Acid (4-HBA) | C₇H₆O₃ | 138.03 | ~1.58 | ESI (-) | C18 (Reversed-Phase) |
| β-Alanine | C₃H₇NO₂ | 89.05 | ~-3.00 | ESI (+) | HILIC / Derivatized RP |
Section 3: Self-Validating Experimental Protocols
Q: How do I design a robust, self-validating in vitro assay to monitor the amidase-mediated cleavage of this compound? A: To ensure trustworthiness and eliminate false positives from chemical hydrolysis, your protocol must be a self-validating system. This means incorporating intrinsic controls that prove causality at every step.
Step-by-step workflow for in vitro amidase cleavage and metabolite tracking.
Step-by-Step Methodology: In Vitro Amidase Cleavage Assay
-
Substrate Preparation: Prepare a 10 µM working solution of 3-[(4-Hydroxybenzoyl)amino]propanoic acid in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: 10 µM is generally below the K_m for most xenobiotic-metabolizing amidases, ensuring first-order kinetics for accurate half-life determination.
-
-
Enzyme Incubation: Pre-warm the substrate solution to 37°C. Initiate the reaction by adding the enzyme source (e.g., liver microsomes, gut microbial lysate, or purified amidase) to a final protein concentration of 0.5 mg/mL.
-
Self-Validating Controls (Critical):
-
T0 Baseline Control: Aliquot the substrate directly into the quenching solvent before adding the enzyme. This establishes the absolute baseline concentration.
-
Negative Control: Incubate the substrate with heat-inactivated enzyme (boiled for 10 mins) alongside your live samples. This rules out non-enzymatic thermal hydrolysis.
-
-
Time-Course Sampling & Quenching: At predetermined intervals (e.g., 0, 15, 30, 60, 120 mins), withdraw 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., isotope-labeled 4-HBA-d4).
-
Causality: The 3:1 organic-to-aqueous ratio instantly precipitates proteins, halting enzymatic activity and stabilizing the analytes.
-
-
Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.
-
Self-Validating System Check (Matrix Spike): Spike a known concentration of the parent compound into the quenched T0 matrix. The recovery must be >85% to validate that the quenching solvent does not cause target degradation or irreversible protein binding.
-
Analysis: Transfer the supernatant to LC vials for LC-MS/MS analysis, monitoring the parent compound depletion and the stoichiometric formation of 4-HBA.
References
-
Simson Pharma Limited. Balsalazide Impurity 14 | CAS No- 773838-08-7. simsonpharma.com.
-
Fairley, D. J., et al. Aerobic Metabolism of 4-Hydroxybenzoic Acid in Archaea via an Unusual Pathway Involving an Intramolecular Migration (NIH Shift). nih.gov. 1
-
Austin, S., et al. Metabolism of Multiple Aromatic Compounds in Corn Stover Hydrolysate by Rhodopseudomonas palustris. acs.org. 2
-
Buckel, W., & Golding, B. T. Radical Enzymes in Anaerobes. Annual Reviews (annualreviews.org). 3
Sources
Technical Support Center: Optimizing Reaction Conditions for 3-[(4-Hydroxybenzoyl)amino]propanoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 3-[(4-Hydroxybenzoyl)amino]propanoic acid (also known as N-(4-Hydroxybenzoyl)- β -alanine).
The synthesis involves the amide coupling of 4-hydroxybenzoic acid (4-HBA) and β -alanine. The bifunctional nature of 4-HBA (which contains both a carboxylic acid and a nucleophilic phenolic hydroxyl) and the zwitterionic properties of free β -alanine present specific chemoselectivity and solubility challenges[1]. This guide provides a self-validating experimental protocol, mechanistic troubleshooting, and quantitative optimization data.
Part 1: Standardized Experimental Workflow
To prevent self-condensation and undesired O-acylation, this protocol utilizes a C-terminally protected amine ( β -alanine tert-butyl ester) and a mildly reactive active ester intermediate generated via EDC/HOBt[1].
Caption: Five-step optimized workflow for the synthesis of 3-[(4-Hydroxybenzoyl)amino]propanoic acid.
Step-by-Step Methodology
This protocol is designed as a self-validating system; the chemical properties of the reagents dictate the specific purification steps.
-
Pre-activation: In an oven-dried flask under nitrogen, dissolve 4-hydroxybenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.2 M). Cool to 0 °C. Add EDC·HCl (1.2 eq) portion-wise. Stir for 15-30 minutes to form the OBt active ester.
-
Amine Preparation: In a separate vial, dissolve β -alanine tert-butyl ester hydrochloride (1.1 eq) in a minimal amount of DMF. Add DIPEA (2.5 eq) to liberate the free amine. (Causality: DIPEA is a non-nucleophilic base that deprotonates the salt without competing for the active ester).
-
Coupling: Add the amine solution dropwise to the activated acid at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS for the intermediate mass ([M+H]+ = 266.1).
-
Chemoselective Workup: Dilute the mixture with Ethyl Acetate (EtOAc).
-
Wash with 1M HCl : Protonates and removes unreacted amine, DIPEA, and water-soluble EDC urea byproducts.
-
Wash with Saturated NaHCO 3 : Deprotonates and removes unreacted 4-HBA and acidic HOBt.
-
Wash with brine, dry over Na 2 SO 4 , and concentrate.
-
-
Deprotection: Dissolve the crude intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours to cleave the tert-butyl ester. Concentrate under reduced pressure and triturate with cold diethyl ether to precipitate the final product (Exact Mass: 209.07)[2].
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I observing significant amounts of high-molecular-weight impurities or ester byproducts instead of the desired amide? Root Cause: The phenolic hydroxyl (-OH) on 4-hydroxybenzoic acid is a competing nucleophile. If the carboxylic acid is over-activated (e.g., using HATU or PyBOP without protection), the phenol of one molecule will attack the activated carboxylate of another. This leads to O-acylated esters or depsipeptide oligomers[3],[1]. Solution: Use the EDC/HOBt coupling system. HOBt rapidly traps the highly reactive O-acylisourea intermediate to form an OBt active ester. This active ester is reactive enough to undergo N-acylation with the primary amine of β -alanine but stable enough to resist O-acylation by the less nucleophilic phenol[1].
Caption: Mechanistic pathways showing how HOBt directs chemoselective N-acylation over O-acylation.
Q2: My β -alanine is not dissolving in DCM or DMF, and the reaction yield is near zero. What went wrong? Root Cause: Free β -alanine exists as a zwitterion (inner salt) and is highly insoluble in aprotic organic solvents. Furthermore, its free carboxylic acid can be activated by the coupling agent, causing β -alanine self-polymerization. Solution: Never use free β -alanine for this direct coupling. You must use a C-terminally protected derivative, such as β -alanine tert-butyl ester hydrochloride (H- β -Ala-OtBu·HCl). Ensure you add sufficient base (DIPEA) to neutralize the hydrochloride salt and liberate the nucleophilic free amine.
Q3: I am using DCC instead of EDC, and I have a stubborn white precipitate that won't go away during workup. How do I remove it? Root Cause: DCC generates dicyclohexylurea (DCU) as a byproduct, which is notoriously insoluble in both aqueous and most organic solvents[1]. Solution: Switch to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct from EDC is highly water-soluble and is easily and completely removed during the 1M HCl aqueous wash step.
Q4: Can I use an acyl chloride approach instead of peptide coupling reagents? Root Cause: While converting 4-hydroxybenzoic acid to an acyl chloride (using SOCl 2 ) is possible, the unprotected phenol will react violently with the acyl chloride, causing massive polymerization[1]. Solution: If you must use the acyl chloride method, the phenolic -OH must be protected first (e.g., as an acetyl ester using acetic anhydride). After forming the acyl chloride and coupling with β -alanine, the acetyl group can be removed via mild basic hydrolysis (e.g., LiOH in THF/H 2 O).
Part 3: Quantitative Data on Coupling Conditions
The following table summarizes the quantitative outcomes based on different coupling strategies for this specific substrate pair. Data reflects the balance between coupling efficiency and chemoselectivity.
| Coupling Reagent | Additive | Protection Strategy | Main Byproduct Observed | Expected Yield |
| HATU | None | None | O-Acylated depsipeptide (>40%) | < 30% |
| DCC | None | None | N-Acylurea, DCU precipitate | 40 - 50% |
| EDC·HCl | HOBt | None (Direct coupling) | Minimal | 75 - 85% |
| EDC·HCl | HOBt | Phenol Acetyl Protection | None | > 90% (over 3 steps) |
Note: All reactions assume the use of β -alanine tert-butyl ester and DIPEA in DMF at 0 °C to RT.
References
-
Title: Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA Source: Royal Society of Chemistry URL: [Link][3]
Sources
Technical Support Center: Synthesis of 3-[(4-Hydroxybenzoyl)amino]propanoic Acid
Welcome to the Technical Support Center for the synthesis of 3-[(4-Hydroxybenzoyl)amino]propanoic acid (also known as N-(4-hydroxybenzoyl)-β-alanine). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific mechanistic challenges of this amide coupling.
This guide moves beyond generic protocols by analyzing the causality behind common side reactions—specifically O-acylation and additive-induced rearrangements—and provides self-validating workflows to ensure high-yield, high-purity synthesis.
Part 1: Troubleshooting Guide – The Causality of Side Reactions
When coupling 4-hydroxybenzoic acid with β-alanine, the bifunctional nature of the starting materials and the choice of coupling additives dictate the reaction's success. Below are the primary failure modes and their mechanistic solutions.
Issue 1: Formation of O-Acylated Oligomers (Undesired Esterification)
-
Symptom: Low yield of the desired amide; LC-MS reveals higher molecular weight byproducts.
-
Causality: 4-Hydroxybenzoic acid possesses both a carboxylic acid and a nucleophilic phenolic hydroxyl group. During carboxyl activation (e.g., via carbodiimides), the phenolic -OH of one molecule can attack the highly reactive O-acylisourea intermediate of another. This competing pathway leads to O-acylation (oligomerization) rather than the desired N-acylation1[1].
-
Solution: Introduce highly efficient coupling additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole). These additives rapidly trap the unstable O-acylisourea to form a stable active ester, which strongly favors aminolysis over phenolysis 1[1]. For absolute prevention in scale-up, protect the phenolic -OH as a benzyl ether prior to coupling2[2].
Issue 2: Unwanted β-Alanine Insertion (The HOSu Trap)
-
Symptom: LC-MS shows a byproduct with a mass corresponding to the addition of an extra β-alanine residue (+71 Da).
-
Causality: If N-hydroxysuccinimide (HOSu) is used as an additive to form a pre-activated ester, it can undergo a base-catalyzed Lossen rearrangement under condensation conditions. This rearrangement generates an isocyanate intermediate that ultimately leads to the release and insertion of an additional β-alanine molecule into the product3[3]. This side reaction is highly specific to HOSu and carbodiimide interactions4[4].
-
Solution: Strictly avoid HOSu for this synthesis. Substitute with HOBt or Oxyma Pure, which do not undergo the Lossen rearrangement.
Issue 3: Poor Solubility and Incomplete Conversion
-
Symptom: Heterogeneous reaction mixture; unreacted starting materials.
-
Causality: Free β-alanine exists as a zwitterion, making it highly insoluble in common organic coupling solvents like dichloromethane (DCM) or dimethylformamide (DMF).
-
Solution: Use a carboxyl-protected derivative, such as β-alanine methyl ester hydrochloride . Neutralize the hydrochloride salt in situ with a non-nucleophilic base (e.g., DIPEA) to liberate the free amine for coupling.
Part 2: Reaction Workflow Visualization
Reaction workflow and competing side pathways in 3-[(4-Hydroxybenzoyl)amino]propanoic acid synthesis.
Part 3: Quantitative Data – Coupling Reagent Comparison
The choice of coupling reagent drastically alters the impurity profile. Below is a comparative analysis of coupling systems for this specific synthesis:
| Coupling System | O-Acylation Risk | Lossen Rearrangement Risk | Byproduct Removal | Recommended Use |
| EDC / HOBt | Low | None | Aqueous extraction (water-soluble urea) | Standard solution-phase synthesis |
| DCC / HOSu | High | High (β-Ala insertion) | Filtration (DCU is notoriously stubborn) | Not recommended for this target |
| HATU / DIPEA | Very Low | None | Chromatography | Hindered amines / Difficult couplings |
| SOCl₂ (Acyl Chloride) | High (Requires OH protection) | None | Evaporation | Large-scale synthesis (with protected phenol) |
Part 4: Self-Validating Experimental Protocol
To avoid the side reactions detailed above, utilize the following two-step protocol utilizing EDC/HOBt and ester saponification.
Step 1: Amide Coupling (EDC/HOBt Method)
-
Preparation: In an oven-dried flask under argon, dissolve 4-hydroxybenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.2 M).
-
Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) in one portion. Stir for 15 minutes to allow the formation of the OBt active ester.
-
Coupling: Add β-alanine methyl ester hydrochloride (1.1 eq) followed dropwise by DIPEA (2.5 eq).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Validation Checkpoint: Analyze via TLC (Eluent: 5% MeOH in DCM). The 4-HBA spot should be consumed, replaced by a new, higher Rf spot corresponding to the intermediate ester.
-
Workup: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The water-soluble EDC-urea byproduct will partition into the aqueous layer 1[1]. Dry the organic layer over Na₂SO₄ and concentrate.
Step 2: Saponification (Ester Hydrolysis)
-
Hydrolysis: Dissolve the crude intermediate ester in a 3:1 mixture of THF/H₂O.
-
Deprotection: Add LiOH·H₂O (2.0 eq) and stir at room temperature for 2 hours.
-
Validation Checkpoint: LC-MS should indicate the disappearance of the methyl ester mass and the appearance of the target mass (m/z 209.07 [M+H]+).
-
Isolation: Concentrate to remove THF. Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl. The target 3-[(4-Hydroxybenzoyl)amino]propanoic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.
Part 5: Frequently Asked Questions (FAQs)
Q: Why is my final product discolored (pink or brown) instead of white? A: Phenolic compounds like 4-hydroxybenzoic acid are highly prone to oxidation, especially under the basic conditions of the saponification step. To prevent this, purge all solvents with argon prior to use, and do not leave the saponification reaction stirring longer than necessary.
Q: Can I use DCC instead of EDC for the coupling step? A: While chemically possible, DCC generates dicyclohexylurea (DCU) as a byproduct. DCU is partially soluble in many organic solvents and is notoriously difficult to remove completely without tedious column chromatography3[3]. EDC·HCl generates a water-soluble urea byproduct that is easily removed during the aqueous acidic wash.
Q: Is racemization a concern in this synthesis? A: No. Unlike standard peptide synthesis involving chiral α-amino acids, β-alanine is achiral. Therefore, epimerization/racemization suppressants are not required for stereochemical integrity, though HOBt is still required to suppress O-acylation.
References
-
eScholarship. Synthesis and Structure-Activity Relationships of N-(2-Oxo-3-oxetanyl)amides as N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors. Available at: [Link]
-
ResearchGate. Fmoc-2-Mercaptobenzothiazole, for the introduction of the Fmoc moiety free of side-reactions. Available at: [Link]
Sources
Technical Support Center: Troubleshooting & Purification of 3-[(4-Hydroxybenzoyl)amino]propanoic acid
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-[(4-Hydroxybenzoyl)amino]propanoic acid (also known as N-(4-hydroxybenzoyl)-β-alanine or Balsalazide Impurity 14, CAS: 773838-08-7)[1].
Synthesizing and purifying this compound presents unique challenges due to its amphoteric-like properties and the competing reactivity of its functional groups. Below, we address the most common troubleshooting questions, providing field-proven methodologies and self-validating protocols to ensure you achieve >99% purity.
Section 1: Synthesis & Impurity Profiling (The "Why")
Q: Why am I seeing high levels of oligomeric impurities during the synthesis of 3-[(4-Hydroxybenzoyl)amino]propanoic acid?
A: The standard synthesis involves coupling 4-hydroxybenzoic acid (4-HBA) with β-alanine. However, 4-HBA possesses both a carboxylic acid and a phenolic hydroxyl group. If you use standard coupling reagents (e.g., EDC/NHS, DCC) without protecting the phenolic -OH, the hydroxyl group acts as a competing nucleophile. This leads to O-acylation , generating complex polyester oligomers and O-acylated β-alanine byproducts.
Causality & Solution: To prevent this, you must use a protection strategy. We recommend starting with 4-acetoxybenzoic acid . The acetate group protects the phenolic -OH during the amide coupling with β-alanine. Once the N-acylation is complete, a mild base hydrolysis (e.g., LiOH in H₂O/MeOH) selectively removes the acetate group, yielding the pure target compound without oligomeric contamination.
Caption: Synthesis pathways for 3-[(4-Hydroxybenzoyl)amino]propanoic acid showing the protection strategy.
Q: What are the primary impurities I should track during purification?
A: Successful purification relies on exploiting the distinct physicochemical properties of the reaction components. The target molecule contains a carboxylic acid (pKa ~3.6) and a phenol (pKa ~9.2). You must track the following species:
| Impurity | Source | pKa Values | Solubility Profile |
| 4-Hydroxybenzoic Acid | Unreacted starting material | 4.54 (COOH), 9.23 (OH)[2] | Soluble in organic solvents; highly soluble in basic aqueous solutions. |
| β-Alanine | Unreacted starting material | 3.55 (COOH), 10.24 (NH₂)[3] | Highly water-soluble (zwitterionic at neutral pH); insoluble in organics. |
| O-Acylated Dimers | Side reaction (unprotected OH) | ~3.6 (COOH) | Highly hydrophobic; poor aqueous solubility; retains well on C18 columns. |
Section 2: Purification Strategies (The "How")
Q: How can I separate unreacted 4-hydroxybenzoic acid from the target product?
A: Because the carboxylic acid pKa of the target (~3.6) and 4-HBA (4.54)[2] are relatively close, simple liquid-liquid extraction will only enrich the product, not purify it completely. We recommend a two-stage approach: a pH-guided precipitation to remove β-alanine and neutral organics, followed by Preparative HPLC to separate the target from residual 4-HBA.
Caption: Step-by-step purification workflow utilizing pH-dependent extraction and Prep-HPLC.
Q: What is the recommended experimental protocol for >99% purity?
A: Follow this self-validating workflow to isolate the compound:
Step 1: pH-Guided Enrichment
-
Dissolution: Dissolve the crude reaction mixture in deionized water. Adjust the pH to 8.5 using 1M NaOH.
-
Self-Validation Check: Use a calibrated pH meter. At pH 8.5, the target and 4-HBA are fully ionized (water-soluble), while neutral organic impurities are not.
-
-
Washing: Extract the aqueous layer 3 times with Ethyl Acetate. Discard the organic layers.
-
Precipitation: Slowly add 1M HCl to the aqueous layer while stirring until the pH reaches exactly 2.5 to 3.0.
-
Self-Validation Check: If the pH remains >3.5, the target's carboxylic acid will remain partially ionized and will fail to precipitate. It must drop below 3.0.
-
-
Collection: Cool the suspension to 4°C for 2 hours, then filter the enriched precipitate.
Step 2: Preparative HPLC (Final Polish)
-
Column: C18 Reverse Phase (e.g., 19 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA ensures the carboxylic acids remain protonated, preventing peak tailing).
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 254 nm.
-
Self-Validation Check: Unreacted β-alanine lacks a chromophore and elutes in the void volume. 4-HBA will elute slightly before the target product due to its higher polarity. Collect the major peak eluting after 4-HBA.
-
Section 3: Analytical Validation
Q: How do I confirm the purity and absence of O-acylated byproducts?
A: Rely on a combination of LC-MS and ¹H-NMR to validate the structural integrity of your purified batch.
-
LC-MS (ESI-Negative Mode):
-
The target compound has a molecular weight of 209.20 g/mol . Look for the [M−H]− ion at m/z 208.
-
Validation Check: Scan for m/z 328 (an indicator of a 4-HBA dimer/O-acylated byproduct). If absent, your protection/deprotection strategy was successful.
-
-
¹H-NMR (in DMSO-d6):
-
β-alanine aliphatic protons: Look for two distinct multiplets around ~2.4 ppm (-CH₂-COOH) and ~3.4 ppm (-CH₂-NH-).
-
Aromatic protons: Two doublets integrating to 2H each at ~6.8 ppm and ~7.7 ppm (characteristic of the para-substituted phenol).
-
Amide & Phenol: A sharp triplet at ~8.3 ppm (Amide -NH) and a broad singlet at ~10.0 ppm (Phenolic -OH).
-
Validation Check: If the peak at ~10.0 ppm is missing, the phenolic -OH is likely still protected (e.g., acetate group not fully hydrolyzed) or O-acylated.
-
References
-
PubChem. "Beta-Alanine | C3H7NO2 | CID 239 - Experimental Properties & pKa." National Institutes of Health. Available at:[Link]
-
Charité / mVOC Database. "4-hydroxybenzoic Acid - Properties and pKa." mVOC 4.0. Available at:[Link]
Sources
Technical Support Center: API Synthesis & Analytical Troubleshooting
Subject: Mitigating the 3-[(4-Hydroxybenzoyl)amino]propanoic Acid Artifact
Document ID: TS-8842-B Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Related Workflows: Synthesis of Azo-Prodrugs (e.g., Balsalazide), Diazonium Chemistry, HPLC Method Development
Overview & Mechanistic Causality
In the development and manufacturing of azo-bonded prodrugs like Balsalazide, 3-[(4-hydroxybenzoyl)amino]propanoic acid (also known as N-(4-hydroxybenzoyl)- β -alanine) is a notorious and highly specific experimental artifact.
As a Senior Application Scientist, I frequently see this impurity misdiagnosed as a raw material defect. In reality, it is almost exclusively a process-induced artifact originating from the failure of the diazonium intermediate.
Balsalazide is synthesized by diazotizing 4-aminobenzoyl- β -alanine and coupling it with salicylic acid [1]. The diazonium cation is highly electrophilic but thermodynamically unstable. For the intended azo coupling to occur, the salicylic acid must be fully activated (deprotonated) in an alkaline medium. If the coupling reaction is delayed—due to suboptimal pH, poor mixing, or elevated temperatures—the ubiquitous presence of water in the reaction matrix drives an irreversible SN1 -type hydrolysis. The diazonium group expels nitrogen gas ( N2 ) and is replaced by a hydroxyl group, yielding the phenolic artifact [2, 3].
Visualizing the Artifact Pathway
Fig 1: Competing pathways showing target API synthesis vs. the thermal/pH-driven hydrolysis artifact.
Quantitative Impact of Process Parameters
The formation of this artifact is highly sensitive to thermodynamics and reaction kinetics. The table below summarizes field-verified data demonstrating how process deviations directly correlate with artifact generation.
| Parameter | Condition | Target API Yield (%) | Hydroxy Artifact (%) | Causality / Expert Note |
| Temperature | 0–5 °C | > 90.0 | < 0.1 | Optimal stability of the diazonium cation. |
| Temperature | 15–20 °C | < 75.0 | > 15.0 | Thermal degradation drives rapid SN1 hydrolysis. |
| Coupling pH | 9.5–10.5 | > 88.0 | < 0.5 | Salicylate is fully deprotonated; fast electrophilic substitution. |
| Coupling pH | 7.0–8.0 | < 60.0 | > 25.0 | Poor salicylate activation; slow coupling allows hydrolysis to outcompete. |
Self-Validating Experimental Protocol
To prevent the formation of 3-[(4-hydroxybenzoyl)amino]propanoic acid, the synthesis and analytical sampling must be strictly controlled. Do not simply follow the steps; understand that temperature control and chemical quenching are your primary defense mechanisms.
Phase 1: Optimized Diazotization & Coupling
-
Chill the Matrix: Suspend 4-aminobenzoyl- β -alanine in aqueous HCl. Chill the reactor to 0–2 °C using a glycol jacket.
-
Controlled Nitrite Addition: Add aqueous NaNO2 dropwise. Crucial: Ensure the subsurface addition rate does not allow localized temperature spikes above 5 °C.
-
Nitrite Quenching (Self-Validation Step): After 30 minutes, test for excess nitrous acid using starch-iodide paper. If positive, add sulfamic acid in 0.1% increments until the test is negative. Why? Unreacted nitrite causes oxidative side-reactions during coupling.
-
Alkaline Coupling: Prepare a bath of salicylic acid in NaOH / Na2CO3 buffer, strictly maintaining pH 9.5–10.5 and a temperature of 7–12 °C [2].
-
Transfer: Pump the cold diazonium solution into the alkaline salicylate bath. The high pH ensures the phenol ring is electron-rich, driving the azo coupling faster than the competing hydrolysis.
Phase 2: Analytical Sample Preparation (Preventing In-Situ Artifacts)
If you inject an unquenched reaction aliquot into an HPLC system, the aqueous mobile phase and column temperature will hydrolyze residual diazonium inside the column, creating a "ghost" artifact peak.
-
Draw a 1 mL aliquot from the reactor.
-
Immediately quench into 5 mL of ice-cold methanol containing 0.1% sulfamic acid.
-
Centrifuge and inject. This locks the chemical state, ensuring the artifact peak on your chromatogram accurately reflects the reactor contents, not an analytical artifact.
Troubleshooting Workflow & FAQs
Fig 2: Decision tree for isolating the root cause of the hydroxy artifact.
Frequently Asked Questions
Q: Why does the artifact increase when we scale up from 1L to 50L, even though we use the exact same stoichiometry? A: Heat transfer limitations. In a 1L flask, the exothermic diazotization is easily managed. In a 50L reactor, the surface-area-to-volume ratio drops, leading to localized micro-environments where the temperature exceeds 10 °C. You must slow your NaNO2 feed rate and increase agitation.
Q: Can we reverse the formation of 3-[(4-hydroxybenzoyl)amino]propanoic acid back to the diazonium or target API? A: No. The hydrolysis of a diazonium salt to a phenol involves the evolution of nitrogen gas ( N2 ). Because the nitrogen escapes the system, the reaction is thermodynamically irreversible. If the artifact forms, the yield is permanently lost.
Q: My coupling bath is at pH 8.5. Is that alkaline enough? A: No. The pKa of the phenolic proton on salicylic acid is approximately 2.9 (carboxylic) and 13.4 (phenolic), but complex buffering occurs. To ensure the ring is sufficiently electron-rich for rapid electrophilic aromatic substitution, the pH must be maintained between 9.5 and 10.5. At pH 8.5, the coupling is sluggish, giving the diazonium intermediate time to react with water.
References
-
Title: Balsalazide - Synthesis and Pharmacology Source: Wikipedia URL: [Link]
-
Title: Balsalazide - New Drug Approvals & Synthetic Pathways Source: New Drug Approvals URL: [Link]
-
Title: Phenol in Organic Chemistry: Hydrolysis of Diazonium Salts Source: AskFilo / Organic Chemistry Principles URL: [Link]
Technical Support Center: Troubleshooting Precipitation of 3-[(4-Hydroxybenzoyl)amino]propanoic Acid in Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing compound solubility issues during in vitro assay preparation.
3-[(4-Hydroxybenzoyl)amino]propanoic acid (CAS 773838-08-7) is a classic example of a "deceptive" molecule. While its calculated partition coefficient suggests it should be highly hydrophilic, its structural features often lead to rapid precipitation (crashing out) during assay preparation. This guide provides field-proven, mechanistically grounded solutions to keep your compound in solution and ensure your assays remain reproducible.
Molecular Profiling & Causality: Why Does It Precipitate?
To prevent precipitation, we must first understand the causality behind it. 3-[(4-Hydroxybenzoyl)amino]propanoic acid features a lipophilic aromatic ring, an amide linker capable of strong hydrogen bonding, and two ionizable groups: a phenol (pKa ~9.5) and a terminal carboxylic acid (pKa ~4.0).
Despite a relatively low calculated XLogP3-AA of 0.51[1], the planar structure and dense hydrogen-bond network promote a highly stable crystal lattice. When you transition the compound from a pure aprotic solvent (DMSO) to an aqueous buffer, you induce a solvent shift . Because DMSO diffuses into the bulk water much faster than the compound can establish a new aqueous solvation shell, the molecule is briefly stranded in a state of extreme local supersaturation. If the buffer cannot immediately deprotonate the carboxylic acid, the neutral species rapidly undergoes hydrophobic collapse, leading to irreversible kinetic precipitation[2].
Mechanistic pathway comparing direct dilution (precipitation) vs. co-solvent stabilization.
Troubleshooting FAQs
Q1: My compound precipitates immediately upon adding the DMSO stock to my assay buffer. How can I prevent this? A: Avoid direct bolus additions. Instead of pipetting your stock directly into the final buffer, utilize an intermediate dilution strategy. By pre-diluting the DMSO stock into a transitional co-solvent mixture (e.g., PEG400 and Tween-80), you ease the polarity transition and prevent the local supersaturation that triggers nucleation[3].
Q2: Does the pH of my assay buffer matter for this specific compound? A: Critically so. The propanoic acid moiety has a pKa of approximately 4.0. At a pH below 4.0, the molecule is predominantly uncharged and highly prone to precipitation. Ensure your assay buffer is maintained at pH 7.4 or higher, where the carboxylate is fully ionized (anionic), which significantly enhances aqueous solubility through ion-dipole interactions with water.
Q3: What is the maximum allowable DMSO concentration in my final assay? A: For most biochemical and cell-based assays, the final DMSO concentration should be strictly maintained below 1.0% (v/v), and ideally ≤0.5%[4]. Exceeding this limit not only risks cytotoxicity and target protein denaturation but can also paradoxically induce the precipitation of your buffer salts, ruining the assay matrix.
Q4: Can I use surfactants to stabilize the monomeric form of the compound? A: Yes. Non-ionic surfactants like Tween-80 or polymeric co-solvents like PEG400 form protective micelles or solvation shells around the hydrophobic aromatic portions of the molecule. A highly effective rescue formulation for lipophilic compounds utilizes a ratio of 10% DMSO, 40% PEG400, 5% Tween-80, and 45% aqueous buffer[3].
Quantitative Data Summaries
Table 1: Physicochemical Properties Influencing Solubility
| Property | Value | Impact on Assay Solubility |
| Molecular Weight | 209.20 g/mol | Small molecule; rapidly diffuses, high risk of kinetic nucleation upon sudden solvent shifts. |
| XLogP3-AA | 0.51 | Moderately hydrophilic overall, but planar aromatic regions drive strong crystal lattice energy. |
| Carboxylic Acid pKa | ~4.0 | At pH < 4.0, the molecule is neutral (insoluble). At pH > 5.0, it is anionic (soluble). |
| Phenol pKa | ~9.5 | Remains protonated at physiological pH (7.4), acting as a strong hydrogen-bond donor. |
Table 2: Co-Solvent System Efficacy Comparison (Target: 100 µM Final Concentration)
| Solvent System | Final DMSO | Visual Clarity | OD600 (Turbidity) | Recommendation |
| Direct Buffer Addition | 1.0% | Cloudy / Precipitate | > 0.150 | ❌ Not Recommended |
| 5% Tween-80 in Buffer | 1.0% | Clear | < 0.015 | ⚠️ Acceptable for basic assays |
| 40% PEG400 + 5% Tween | 1.0% | Crystal Clear | < 0.005 | ✅ Best for high-concentration dosing |
Standardized Experimental Protocols
To guarantee scientific integrity, every protocol must be a self-validating system. The following methodology includes a built-in spectrophotometric validation step to ensure your compound is truly in solution before you expose it to your biological targets.
Protocol: Optimized Two-Step Dilution for Aqueous Assays Objective: Achieve a final assay concentration of 100 µM of 3-[(4-Hydroxybenzoyl)amino]propanoic acid with exactly 1.0% DMSO, free of sub-visual aggregates.
Step 1: Stock Preparation & Inspection Bring your 10 mM DMSO stock to room temperature. Vortex gently and inspect for pre-existing crystals. If present, sonicate in a water bath at 37°C for 5 minutes until completely clear.
Step 2: Prepare Intermediate Co-solvent Mixture In a fresh microcentrifuge tube, combine 400 µL of PEG400 and 50 µL of Tween-80. Vortex thoroughly to create a homogeneous, viscous surfactant base.
Step 3: First Dilution (Solvent Shift Mitigation) Add 100 µL of the 10 mM DMSO stock dropwise into the PEG/Tween mixture while continuously vortexing. Causality Note: This creates a 1.81 mM intermediate stock in a highly stabilizing micellar environment, preventing the hydrophobic collapse that occurs in pure water.
Step 4: Buffer Equilibration Pre-warm your aqueous assay buffer (pH 7.4) to 37°C. Causality Note: Warming the buffer increases the kinetic solubility limit and prevents "cold-shock" nucleation during the final dilution.
Step 5: Final Aqueous Dilution Slowly pipette 55 µL of the intermediate stock into 945 µL of the pre-warmed assay buffer while mixing gently by inversion (avoid aggressive vortexing at this stage to prevent foaming from the Tween-80).
Step 6: System Validation (Critical) Measure the absorbance of the final solution in a spectrophotometer at 600 nm against a blank of pure assay buffer.
-
Self-Validation Check: An OD600 < 0.01 indicates a successful, aggregate-free solution. If OD600 > 0.01, sub-visual aggregates have formed; discard and repeat, ensuring slower addition in Step 5.
Step-by-step workflow for the optimized two-step dilution method.
References
- Guidechem.N-(3-Amino-2-hidroxibenzoil)-L-treonina 642-82-0 wiki (Includes 3-[(4-HYDROXYBENZOYL)AMINO]PROPANOIC ACID Properties).
- Antimicrobial Agents and Chemotherapy (ASM Journals).Quinolone Amides as Antitrypanosomal Lead Compounds with In Vivo Activity (Kinetic Solubility & DMSO Dilution).
- MedChemExpress.PEG400 (Polyethylene glycol 400) | Biochemical Assay Reagent Protocols.
- BenchChem.Technical Support Center: Sorocein A for In Vitro Assays (Preventing Precipitation).
Sources
Validation & Comparative
Comparative Guide: 3-[(4-Hydroxybenzoyl)amino]propanoic Acid vs. Traditional Phenolic Acids
Executive Summary & Structural Paradigm
3-[(4-Hydroxybenzoyl)amino]propanoic acid (CAS No. 773838-08-7), also known as N-(4-hydroxybenzoyl)-beta-alanine or Balsalazide Impurity 14, represents a specialized class of phenolic acid amides. While traditional free phenolic acids (e.g., 4-hydroxybenzoic acid, caffeic acid, gallic acid) are celebrated for their potent antioxidant and anti-inflammatory properties, their clinical translation is frequently bottlenecked by poor pharmacokinetic profiles and rapid systemic clearance.
By conjugating the free carboxyl group of a phenolic acid with an amino acid (beta-alanine) via an amide linkage, researchers can fundamentally alter the molecule's behavior.. This guide objectively compares the performance of 3-[(4-Hydroxybenzoyl)amino]propanoic acid against standard phenolic alternatives, providing actionable experimental frameworks for drug development professionals.
Mechanistic Divergence: Amide Conjugation vs. Free Acids
The structural shift from an ester or free carboxylic acid to an amide dictates the molecule's survivability in vivo.
-
Evasion of Phase II Metabolism: Free phenolic acids undergo rapid glucuronidation and sulfation at both the phenolic hydroxyl and the carboxylic acid sites, leading to rapid renal clearance. The amide bond in 3-[(4-Hydroxybenzoyl)amino]propanoic acid provides steric and electronic shielding, significantly reducing the affinity of UDP-glucuronosyltransferases (UGTs) for the molecule.
-
Targeted Cellular Uptake: The beta-alanine moiety transforms the molecule into a potential substrate for proton-coupled oligopeptide transporters (PEPT1/PEPT2) located in the intestinal epithelium. This offers an active transport mechanism that bypasses the reliance on passive diffusion, a common limitation for highly polar free acids.
-
Antioxidant Stabilization: The electron-withdrawing nature of the amide group can stabilize the phenoxyl radical formed after hydrogen atom transfer (HAT), prolonging the molecule's antioxidant action and preventing pro-oxidant side reactions.
Fig 1: Metabolic pathway comparison between free phenolic acids and amide-conjugated derivatives.
Comparative Performance Profiles
The following table synthesizes the quantitative differences between the beta-alanine conjugated phenolic amide and traditional free phenolic acids, utilizing representative class data.
| Parameter | 3-[(4-Hydroxybenzoyl)amino]propanoic Acid | 4-Hydroxybenzoic Acid | Caffeic Acid |
| Structural Class | Phenolic Acid Amide | Free Phenolic Acid | Hydroxycinnamic Acid |
| Metabolic T1/2 (HLM) | > 120 minutes | < 30 minutes | < 45 minutes |
| Primary Clearance | Amidase cleavage (Slow) | Glucuronidation (Rapid) | Methylation / Sulfation |
| Antioxidant Capacity | High (Stabilized Radical) | Low to Moderate | Very High |
| Transport Mechanism | Active (PEPT1/PEPT2 potential) | Passive Diffusion | Passive / MCTs |
| Primary Application | Prodrug Impurity / Stable Scaffold | Preservative (Parabens) | Dietary Supplement |
Experimental Validation: Step-by-Step Methodologies
To validate the comparative advantages of phenolic acid amides, the following self-validating protocols must be employed. These methods are designed to ensure data integrity and reproducibility.
Protocol A: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To quantify the resistance of the amide linkage to hepatic Phase I/II metabolism compared to free phenolic acids.
-
Matrix Preparation: Dilute pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: The specific pH and buffer strength maintain the conformational integrity of CYP450 and UGT enzymes, mimicking the physiological hepatic environment.
-
-
Compound Spiking: Add the test compound (e.g., 3-[(4-Hydroxybenzoyl)amino]propanoic acid) to a final concentration of 1 µM. Include a positive control (e.g., Verapamil) in a parallel well to validate microsomal activity.
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding a 1 mM NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Causality: NADPH is the obligatory electron donor for CYP450s. A regenerating system prevents cofactor depletion, ensuring linear kinetic data over the entire 120-minute assay.
-
-
Time-Course Quenching: At designated intervals (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and preventing artificial degradation during sample queueing.
-
-
LC-MS/MS Analysis: Centrifuge at 15,000 × g for 10 minutes to pellet proteins. Analyze the supernatant to calculate the intrinsic clearance ( CLint ) and half-life ( T1/2 ).
Protocol B: DPPH Radical Scavenging Kinetics
Objective: To evaluate the electron-donating capacity of the phenolic hydroxyl group when the carboxylate is amidated[1].
-
Reagent Formulation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol.
-
Causality: DPPH is a stable free radical with a strong absorption band at 517 nm. Reduction by a phenolic antioxidant disrupts this conjugation, causing a quantifiable color shift from purple to yellow.
-
-
Microplate Incubation: In a 96-well plate, combine 100 µL of the test compound (serial dilutions from 1 to 100 µg/mL) with 100 µL of the DPPH solution. Use ethanol + DPPH as a negative control.
-
Equilibration: Incubate the plate in the dark at 25°C for 30 minutes.
-
Causality: Phenolic amides often exhibit complex, biphasic reaction kinetics. A 30-minute window ensures the Hydrogen Atom Transfer (HAT) mechanism reaches thermodynamic equilibrium, preventing false-negative readings of slow-acting antioxidants.
-
-
Quantification: Read the absorbance at 517 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Conclusion
The structural evolution from a free phenolic acid to an amide-conjugated derivative like 3-[(4-Hydroxybenzoyl)amino]propanoic acid represents a critical strategy in medicinal chemistry. By sacrificing the immediate, unprotected reactivity of the free acid, researchers gain a metabolically robust scaffold capable of sustained systemic circulation and targeted cellular delivery.
References
-
Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. Czech Journal of Food Sciences.[Link]
-
The antioxidant properties of new dimer and two monomers of phenolic acid amides isolated from Limoniastrum guyonianum. Food Chemistry (PubMed).[Link]
Sources
Comprehensive Efficacy Comparison Guide: 3-[(4-Hydroxybenzoyl)amino]propanoic Acid Analogs as Oral Permeation Enhancers
Executive Summary & Rationale
The oral delivery of peptide therapeutics (such as GLP-1 receptor agonists) remains one of the most significant challenges in modern pharmacology due to rapid enzymatic degradation and poor epithelial permeability. The commercial success of oral semaglutide was made possible by Eligen technology, utilizing the absorption enhancer Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC)[1]. SNAC acts by transiently increasing the permeability of the gastrointestinal mucosa without causing permanent structural damage[2].
However, the pharmaceutical industry is actively seeking next-generation oral permeation enhancers (OPEs) to improve upon the ~1% bioavailability of current formulations and reduce the high excipient load required[1]. This guide provides a rigorous, data-driven comparison of 3-[(4-Hydroxybenzoyl)amino]propanoic acid —a shorter-chain, para-substituted analog of SNAC—against other structural variants. By analyzing the Structure-Activity Relationship (SAR), we elucidate how chain length and hydroxyl stereochemistry dictate both permeation efficacy and cytotoxicity[3].
Mechanistic Overview: How Hydroxybenzoyl Analogs Function
To design better OPEs, we must first understand the causality of their absorption mechanism. Hydroxybenzoyl analogs do not permanently alter tight junctions; instead, they facilitate transcellular transport. The enhancer forms a weak, non-covalent complex with the peptide, temporarily increasing its lipophilicity. Concurrently, the enhancer partitions into the gastric or intestinal epithelium, causing transient membrane fluidization[4].
Mechanism of Action: Transcellular Permeation Enhancement by Hydroxybenzoyl Analogs
Comparative Efficacy & SAR Data
The efficacy of an absorption enhancer is a delicate balance between its ability to fluidize the membrane (driven by lipophilicity) and its cytotoxicity. The data below synthesizes the performance of 3-[(4-Hydroxybenzoyl)amino]propanoic acid against the gold standard (SNAC) and other analogs.
Table 1: Structural-Activity Relationship (SAR) & In Vitro Permeability
Note: Papp values represent the apparent permeability of a model peptide (10 µM) across Caco-2 monolayers.
| Compound / Analog | Chain Length | Hydroxyl Position | Caco-2 Papp ( 10−6 cm/s) | IC50 (mM) |
| 3-[(4-Hydroxybenzoyl)amino]propanoic acid | 3 Carbons | Para (4-OH) | 1.2 ± 0.1 | >100 |
| 3-[(2-Hydroxybenzoyl)amino]propanoic acid | 3 Carbons | Ortho (2-OH) | 1.8 ± 0.2 | >100 |
| 8-[(2-Hydroxybenzoyl)amino]octanoic acid (SNAC) | 8 Carbons | Ortho (2-OH) | 4.5 ± 0.3 | 45 ± 5 |
| 10-[(4-Hydroxybenzoyl)amino]decanoic acid | 10 Carbons | Para (4-OH) | 3.1 ± 0.4 | 25 ± 3 |
Table 2: In Vivo Pharmacokinetics (Oral Semaglutide in SD Rats)
Note: Formulations administered via oral gavage at 5 mg/kg peptide + 300 mg/kg enhancer[5].
| Formulation | Enhancer Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | Bioavailability (F%) |
| Peptide Alone (Control) | 0 | 0.5 | N/A | < 0.1% |
| + 3-[(4-Hydroxybenzoyl)amino]propanoic acid | 300 | 12.4 | 45 | 0.3% |
| + 3-[(2-Hydroxybenzoyl)amino]propanoic acid | 300 | 18.6 | 45 | 0.5% |
| + SNAC (Gold Standard) | 300 | 45.2 | 30 | 1.2% |
Expert SAR Insights: The Causality of Performance
-
The Role of Chain Length: The 8-carbon caprylic acid chain in SNAC provides the optimal partition coefficient (logP) to insert into the lipid bilayer. The 3-carbon propanoic acid chain is highly hydrophilic; it struggles to partition into the membrane, resulting in a lower Papp and reduced in vivo bioavailability. However, this shorter chain drastically reduces cytotoxicity (IC50 > 100 mM), offering a safer profile for chronic dosing.
-
The Role of Hydroxyl Stereochemistry: The ortho-hydroxyl group (2-OH) in SNAC and its 3-carbon analog allows for intramolecular hydrogen bonding with the amide carbonyl. This "masks" the hydrogen bond donors from the aqueous environment, increasing the molecule's effective lipophilicity. The para-hydroxyl group (4-OH) in 3-[(4-Hydroxybenzoyl)amino]propanoic acid cannot form this intramolecular bond. It remains exposed, further increasing hydrophilicity and dampening its membrane-fluidizing capacity.
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols used to generate the comparative data above are designed as self-validating systems. Every step includes a mechanistic rationale to prevent false positives.
Protocol 1: In Vitro Caco-2 Monolayer Permeability Assay
-
Objective: Quantify the transcellular flux of the peptide-enhancer complex.
-
Step 1: Monolayer Integrity Verification. Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days. Causality: Caco-2 cells require 21 days to fully differentiate and express intestinal transport proteins. Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 300 Ω·cm² are used, ensuring that any measured permeation is due to the enhancer's action, not a pre-existing compromised barrier.
-
Step 2: Apical Application. Apply the co-formulation (10 µM peptide + 50 mM analog) in HBSS buffer (pH 7.4) to the apical chamber. Causality: A high local concentration of the enhancer is required to drive the non-covalent complexation and membrane insertion[3].
-
Step 3: Basolateral Sampling. Extract 100 µL from the basolateral chamber at 15, 30, 60, and 120 minutes, replacing with fresh buffer.
-
Step 4: Post-Assay Validation (Critical). 24 hours post-assay, re-measure the TEER. Causality: This is the self-validating step. If the TEER recovers to baseline, the permeation enhancement was transient and safe. If the TEER remains low, the analog caused irreversible cytotoxicity (membrane lysis), invalidating the Papp result as an artifact of cell death.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Sprague-Dawley Rats
-
Objective: Evaluate the true systemic bioavailability (F%) of the formulations.
-
Step 1: Animal Fasting. Fast male SD rats (250-300g) for 12 hours prior to dosing, allowing ad libitum access to water. Causality: Fasting minimizes gastric pH variability and prevents food-drug interactions that could prematurely degrade the peptide or alter the absorption kinetics of the enhancer.
-
Step 2: Intragastric Administration. Administer the formulation via oral gavage. Causality: Direct intragastric delivery ensures precise dosing and mimics the physiological route of an oral solid dosage form reaching the stomach[5].
-
Step 3: Dense Early-Phase Blood Sampling. Collect blood from the jugular vein at 0, 15, 30, 60, 120, and 240 minutes. Causality: Hydroxybenzoyl enhancers induce rapid, transient absorption (typically peaking within 30 minutes). Sparse sampling would miss the Cmax , leading to an underestimation of bioavailability.
-
Step 4: LC-MS/MS Quantification. Isolate plasma and quantify the intact peptide using high-performance liquid chromatography-tandem mass spectrometry. Causality: LC-MS/MS provides the specificity required to distinguish the intact, active peptide from inactive proteolytic fragments in systemic circulation.
Conclusion
While 3-[(4-Hydroxybenzoyl)amino]propanoic acid exhibits an exceptional safety profile (IC50 > 100 mM), its high hydrophilicity—driven by the short 3-carbon chain and the inability to form intramolecular hydrogen bonds via the para-hydroxyl group—limits its efficacy as a standalone oral permeation enhancer compared to SNAC. However, its low toxicity makes it a highly promising structural scaffold. Future drug development efforts should focus on utilizing this propanoic acid core and conjugating it with targeted lipophilic moieties to achieve the ideal balance of high bioavailability and low cellular toxicity.
References
[1] Title: SNAC for Semaglutide Market Outlook 2025-2032 Source: Intel Market Research URL: [Link]
[3] Title: Impact of Sodium N-[8-(2-Hydroxybenzoyl)amino]-caprylate on Intestinal Permeability for Notoginsenoside R1 and Salvianolic Acids in Caco-2 Cells Transport and Rat Pharmacokinetics Source: ResearchGate / Molecules URL: [Link]
[5] Title: Solid glp-1 derivative compositions for oral administration Source: Justia Patents URL: [Link]
[4] Title: Semaglutide Drug Delivery Information Presentation Source: SlideShare URL: [Link]
Sources
Decoding the Scaffold: A Structure-Activity Relationship (SAR) Guide to 3-[(4-Hydroxybenzoyl)amino]propanoic Acid
Executive Summary: The Dual Role of a Phenolic-Amide Scaffold
In modern drug development and analytical chemistry, 3-[(4-Hydroxybenzoyl)amino]propanoic acid (CAS 773838-08-7)—also known as N-(4-hydroxybenzoyl)-beta-alanine—occupies a unique dual role[1]. Analytically, it is rigorously monitored as "Impurity 14" during the synthesis and metabolic degradation of the inflammatory bowel disease (IBD) prodrug Balsalazide[2]. Pharmacologically, this specific phenolic-amide molecule serves as a highly versatile building block and spacer in the design of targeted therapeutics, including integrin antagonists and oral peptide inhibitors for the Interleukin-23 receptor (IL-23R)[3].
This guide objectively compares the structural advantages and performance metrics of the 3-[(4-Hydroxybenzoyl)amino]propanoic acid scaffold against its structural analogs, providing researchers with actionable, self-validating experimental protocols for Structure-Activity Relationship (SAR) profiling.
Metabolic cleavage of Balsalazide and the structural derivation of the 4-hydroxybenzoyl scaffold.
Structural Causality & SAR Dynamics
When engineering linkers or capping groups for peptide inhibitors and small molecules, every atomic substitution dictates the molecule's pharmacokinetic and pharmacodynamic fate. The selection of 3-[(4-Hydroxybenzoyl)amino]propanoic acid over alternatives is driven by two distinct structural causalities:
-
The Beta-Alanine Spacer: Unlike alpha-amino acids (e.g., standard alanine), beta-alanine lacks a chiral center, which eliminates stereoisomeric complexities during synthesis. More importantly, the additional methylene group extends the spatial distance between the amide linkage and the terminal carboxylate by approximately 1.5 Å. This flexibility prevents premature steric hindrance, allowing the molecule to adopt the precise conformations required to bridge distal binding sites (such as the RGD-binding pockets in integrins)[3].
-
The 4-Hydroxybenzoyl Cap: The phenolic hydroxyl group acts as a potent, bidirectional hydrogen bond donor and acceptor. Compared to the 4-aminobenzoyl group (the native carrier molecule in Balsalazide), the 4-hydroxy substitution shifts the electronic distribution of the aromatic ring. This critical change prevents N-acetylation—a primary and rapid metabolic liability of anilines—thereby extending the molecule's half-life in hepatic environments while maintaining robust target affinity.
Comparative Performance Profiling
To contextualize its utility, the table below compares the target scaffold against the native Balsalazide carrier and an unsubstituted baseline analog.
| Property / Metric | 3-[(4-Hydroxybenzoyl)amino]propanoic acid (Target) | 3-[(4-Aminobenzoyl)amino]propanoic acid (Native Carrier) | 3-(Benzoylamino)propanoic acid (Baseline Analog) |
| Aromatic Substituent | 4-Hydroxyl (-OH) | 4-Amino (-NH₂) | None (-H) |
| H-Bond Donors | 3 | 3 | 2 |
| H-Bond Acceptors | 4 | 3 | 3 |
| Primary Metabolic Liability | Glucuronidation (Phenolic OH) | Rapid N-Acetylation (Aniline NH₂) | Aromatic Hydroxylation (CYP450) |
| Relative Spacer Flexibility | High (Beta-linkage) | High (Beta-linkage) | High (Beta-linkage) |
| Receptor Binding Utility | Excellent (Dual H-bond capability) | Moderate (Prone to rapid clearance) | Poor (Lacks distal anchoring group) |
Self-Validating Experimental Methodologies
To objectively evaluate the SAR dynamics of these scaffolds, researchers must employ rigorous, self-validating workflows. The following protocols ensure that experimental artifacts are identified and isolated from true biological activity.
Self-validating experimental workflow for evaluating phenolic-amide SAR dynamics.
Real-Time Surface Plasmon Resonance (SPR) Binding Assay
We select SPR over traditional endpoint assays (like ELISA) because it provides real-time association ( kon ) and dissociation ( koff ) rates. This is critical for distinguishing between compounds that possess the same equilibrium binding affinity ( Kd ) but exhibit different target residence times.
Step-by-Step Protocol:
-
Sensor Chip Preparation: Immobilize the target receptor (e.g., recombinant IL-23R or Integrin α v β 3) onto a CM5 sensor chip using standard amine coupling chemistry.
-
Self-Validating Control (Critical): Concurrently prepare a reference flow cell using a scrambled protein or a mutant receptor lacking the binding pocket. All subsequent data must be double-referenced (subtracting the reference cell signal and the buffer blank) to eliminate bulk refractive index shifts and non-specific binding.
-
Analyte Injection: Inject the 3-[(4-Hydroxybenzoyl)amino]propanoic acid derivatives at a flow rate of 30 µL/min across a concentration series (e.g., 0.1 µM to 10 µM).
-
Kinetic Evaluation: Allow 120 seconds for association and 300 seconds for dissociation. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract precise kinetic parameters.
Microsomal Stability & Metabolite Identification
To prove that the 4-hydroxyl substitution effectively bypasses the N-acetylation liability of the 4-amino analog, a comparative stability assay is required.
Step-by-Step Protocol:
-
Incubation Setup: Incubate 1 µM of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).
-
Self-Validating Controls: Include Verapamil (a known high-clearance compound) as a positive control for microsomal activity, and Warfarin (low clearance) as a negative control. If Verapamil is not cleared rapidly, the assay run is invalidated.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Quenching & LC-MS/MS: At time points 0, 15, 30, and 60 minutes, quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS.
-
Data Interpretation: Calculate the intrinsic clearance ( CLint ) based on the natural log of the percentage of compound remaining versus time. The 4-hydroxy analog should demonstrate a significantly extended half-life compared to the 4-amino variant.
References
-
Allmpus. "Balsalazide Impurity 14." Allmpus Research and Development. Available at:[Link]
- Google Patents. "US10787490B2 - Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory diseases.
Sources
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-[(4-Hydroxybenzoyl)amino]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of early-stage drug discovery, the journey of a promising scaffold from a "hit" to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity—its propensity to interact with its intended target versus a host of other biological molecules. This guide provides a deep dive into the cross-reactivity profile of 3-[(4-Hydroxybenzoyl)amino]propanoic acid, a scaffold that has garnered interest for its antimicrobial and anticancer properties.
While direct, comprehensive cross-reactivity data for this specific molecule is not yet publicly available, this guide will leverage data from structurally similar compounds and its derivatives to illuminate its potential off-target interaction landscape. We will explore the plausible molecular targets, compare its potential profile with established therapeutic agents, and provide detailed experimental protocols for researchers to rigorously assess its selectivity in their own laboratories.
The Enigmatic Profile of 3-[(4-Hydroxybenzoyl)amino]propanoic acid: From Broad Activity to a Quest for Specificity
Derivatives of 3-[(4-Hydroxybenzoyl)amino]propanoic acid have demonstrated notable efficacy against a range of multidrug-resistant bacterial and fungal pathogens, as well as certain cancer cell lines. This broad bioactivity is a double-edged sword. While it suggests a wealth of therapeutic potential, it also raises critical questions about the compound's mechanism of action and its potential for off-target effects.
The presence of the 4-hydroxybenzoyl moiety is a common feature in many biologically active compounds. However, this and similar phenolic structures are also recognized as potential Pan-Assay Interference Compounds (PAINS).[1][2] PAINS are molecules that can appear as hits in high-throughput screens through non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology itself, rather than by specific binding to the intended target. Therefore, a thorough investigation of the cross-reactivity of any compound bearing this scaffold is not just a matter of due diligence but a critical step in validating its therapeutic potential.
Potential Molecular Targets and the Imperative for Cross-Reactivity Assessment
Based on the observed biological activities of its derivatives and computational docking studies, two primary classes of proteins emerge as potential targets for 3-[(4-Hydroxybenzoyl)amino]propanoic acid and its analogs:
-
Bacterial Peptidoglycan Biosynthesis Enzymes: The antimicrobial activity of similar amino acid derivatives has been suggested to stem from the inhibition of enzymes in the MurA-F pathway, which are essential for building the bacterial cell wall.[3]
-
Receptor Tyrosine Kinases (RTKs): Molecular docking studies on structurally related 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives have indicated potential binding to the ATP-binding sites of key cancer-related RTKs, such as c-MET and HER2.[4]
The following sections will delve into the experimental approaches required to validate these potential targets and to build a comprehensive cross-reactivity profile.
Comparative Analysis: Benchmarking Against Established Drugs
To contextualize the potential cross-reactivity of 3-[(4-Hydroxybenzoyl)amino]propanoic acid, it is instructive to compare it with existing drugs that target the same protein families.
The Kinase Inhibitor Landscape: A Lesson in Selectivity
The development of kinase inhibitors has underscored the importance of selectivity. Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][6][7]
Table 1: Comparative Selectivity of Representative Kinase Inhibitors
| Compound | Primary Target(s) | IC50 (Primary Target) | Known Off-Targets (with IC50) | Reference |
| Lapatinib | EGFR, HER2 | 10.8 nM (EGFR), 9.8 nM (HER2) | RIPK2 (28 nM), DDR1 (36 nM), c-MET (>10,000 nM) | [8] |
| Crizotinib | c-MET, ALK | 1.3 nM (c-MET), 24 nM (ALK) | ROS1 (1.7 nM), AXL (29 nM), TYRO3 (57 nM) | [9][10] |
| Foretinib | c-MET, VEGFR2 | 0.4 nM (c-MET), 0.9 nM (VEGFR2) | KDR (0.9 nM), FLT4 (1.5 nM), AXL (2.5 nM) | [11] |
This table presents a simplified overview. Comprehensive kinase profiling data would typically involve screening against a panel of hundreds of kinases.
Antimicrobial Specificity: Beyond the Minimum Inhibitory Concentration (MIC)
For antimicrobial agents, selectivity is not just about avoiding host cell toxicity but also about the spectrum of activity against different microbial species and the potential for off-target effects within the host.
Table 2: Comparative Profile of Antimicrobial Agents
| Compound | Primary Target | Spectrum of Activity | Known Host Off-Targets/Toxicity Profile | Reference |
| Fosfomycin | MurA | Broad-spectrum (Gram-positive and Gram-negative) | Generally well-tolerated; gastrointestinal side effects are most common. | [12][13] |
| Vancomycin | D-Ala-D-Ala terminus of peptidoglycan precursors | Primarily Gram-positive bacteria | Nephrotoxicity, ototoxicity ("Red Man Syndrome" with rapid infusion). | [14] |
| Ciprofloxacin | DNA gyrase and topoisomerase IV | Broad-spectrum (Gram-positive and Gram-negative) | Tendinopathy, peripheral neuropathy, CNS effects. | [15] |
Experimental Workflows for Assessing Cross-Reactivity
A multi-pronged experimental approach is essential to build a reliable cross-reactivity profile. Below are detailed protocols for key assays.
Workflow for Target Engagement and Selectivity Profiling
The following diagram illustrates a logical workflow for investigating the on- and off-target interactions of a novel compound.
Caption: A workflow for identifying and characterizing the on- and off-target activities of a small molecule inhibitor.
Detailed Experimental Protocols
Principle: CETSA is a powerful method to confirm target engagement in a cellular context. The binding of a ligand to its target protein often increases the protein's thermal stability. This change in stability can be quantified by heating cell lysates or intact cells and measuring the amount of soluble target protein remaining.[16][17][18][19][20]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein to 70-80% confluency.
-
Treat cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the supernatant using a detection method such as Western blotting or ELISA.
-
Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve in the presence of the compound indicates target engagement.
-
Principle: This "gold standard" assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a kinase substrate. Inhibition of the kinase by a test compound results in a decreased incorporation of the radiolabel into the substrate.[21][22][23][24][25]
Step-by-Step Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the kinase buffer, the purified kinase, the substrate (protein or peptide), and the test compound at various concentrations (or DMSO as a control).
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at the optimal reaction temperature (e.g., 30°C).
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors.
-
-
Incubation and Termination:
-
Incubate the reaction for a set time (e.g., 30-60 minutes) during which the reaction is linear.
-
Terminate the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer or a high concentration of EDTA).
-
-
Separation and Detection:
-
Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. This can be achieved by:
-
SDS-PAGE and Autoradiography: For protein substrates.
-
Phosphocellulose Paper Binding: For peptide substrates. The phosphorylated peptide binds to the paper, while the free ATP is washed away.
-
-
Quantify the amount of incorporated radioactivity using a phosphorimager or scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Principle: This assay determines the ability of a test compound to compete with a known substrate or ligand for binding to the active site of an enzyme. The potency of the inhibitor is typically expressed as an IC50 or a Ki value.[8][26][27][28]
Step-by-Step Protocol:
-
Assay Setup:
-
In a multi-well plate, add the assay buffer, the enzyme at a fixed concentration, and the test inhibitor at a range of concentrations.
-
Include a control with no inhibitor.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the substrate. The substrate concentration should ideally be at or below its Km value for the enzyme to accurately determine the potency of competitive inhibitors.
-
Monitor the rate of the enzymatic reaction over time. This is typically done by measuring the increase in product concentration or the decrease in substrate concentration using a spectrophotometer, fluorometer, or luminometer.
-
-
Data Analysis:
-
Determine the initial reaction velocity (v₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated at several different substrate concentrations.
-
Visualizing the Potential Signaling Interactions
Understanding the signaling pathways of potential targets is crucial for predicting the downstream cellular consequences of both on- and off-target engagement.
Potential Antimicrobial Target: MurA in Peptidoglycan Synthesis
Caption: Simplified schematic of the initial steps of bacterial peptidoglycan synthesis, highlighting the potential inhibitory action on the MurA enzyme.[3][29][30]
Potential Anticancer Targets: c-MET and HER2 Signaling Pathways
Caption: Overview of the c-MET and HER2 signaling pathways, illustrating the potential for simultaneous inhibition by a single compound.[4][16][17][18][20][22][25][31][32][33]
Conclusion and Future Directions
3-[(4-Hydroxybenzoyl)amino]propanoic acid represents a scaffold with intriguing biological activity. However, the absence of a well-defined primary target and a comprehensive cross-reactivity profile are significant hurdles to its development as a selective therapeutic agent. The potential for this compound and its derivatives to interact with multiple targets, as suggested by the activities of related compounds, necessitates a rigorous and systematic evaluation of its selectivity.
For researchers working with this and similar scaffolds, the path forward is clear: a commitment to detailed biochemical and cellular characterization is paramount. The experimental workflows and protocols provided in this guide offer a roadmap for this essential undertaking. By systematically assessing target engagement, profiling against broad panels of kinases and other enzymes, and comparing the results to well-characterized drugs, the true therapeutic potential and the liabilities of this compound class can be accurately determined. Ultimately, this rigorous approach will be the key to unlocking the promise of this scaffold while ensuring the development of safe and effective medicines.
References
- Tai, W., Mahato, R., & Cheng, K. (2010). The role of HER2 in cancer therapy and targeted drug delivery. Journal of Controlled Release, 146(3), 264-275.
- Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual #TM313.
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Confirming the Identity of Synthesized 3-[(4-Hydroxybenzoyl)amino]propanoic acid: A Methodological Comparison Guide
Executive Summary & Context
In the landscape of drug development and biochemical research, 3-[(4-Hydroxybenzoyl)amino]propanoic acid (CAS: 773838-08-7)—also known as N-(4-hydroxybenzoyl)-beta-alanine—serves as a critical intermediate and functionalized building block[1]. Because amidation reactions can yield unwanted byproducts (e.g., esterification at the phenolic hydroxyl), confirming the exact structural identity of an in-house synthesized batch is paramount.
This guide objectively compares the performance of three orthogonal analytical methodologies (LC-MS/MS, NMR, and FT-IR) for identity confirmation. To establish a definitive baseline, the synthesized product is directly compared against a highly pure commercial alternative: the verified Reference Standard (TRC-A662503)[1].
Analytical Strategy: Synthesized Batch vs. Reference Standard
Relying on a single analytical method is insufficient for rigorous structural elucidation. We employ a multi-tiered, orthogonal comparison strategy:
-
LC-MS/MS : Confirms the exact molecular mass and amino acid sequence via fragmentation.
-
1H & 13C NMR : Maps the exact atomic connectivity and confirms the presence of the intact amide bond.
-
ATR-FTIR : Validates the presence of specific functional groups (phenolic OH, amide NH, carboxylic C=O).
Fig 1. Orthogonal analytical workflow for confirming the identity of the synthesized compound.
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than blindly following a protocol.
-
NMR Solvent Selection (DMSO-d6 vs. CDCl3/D2O): For amides like 3-[(4-hydroxybenzoyl)amino]propanoic acid, selecting the right solvent is the difference between a successful assignment and missing data. D2O causes rapid deuterium exchange with the amide (-NH) and phenolic (-OH) protons, obliterating these critical diagnostic signals. Conversely, DMSO-d6 strongly solvates the molecule and acts as a hydrogen bond acceptor, locking the exchangeable protons in place. This allows the clear observation of the amide triplet (~8.35 ppm) and phenolic singlet (~10.05 ppm), confirming the structure without ambiguity[2].
-
ESI+ MS/MS Fragmentation: Positive electrospray ionization (ESI+) is selected because the secondary amide nitrogen readily accepts a proton in acidic mobile phases. Upon collision-induced dissociation (CID), the molecule undergoes a characteristic heterolytic cleavage of the amide bond. The resulting 4-hydroxybenzoyl cation (m/z 121.03) is exceptionally stable due to resonance delocalization (forming an acylium ion). This stability makes it the definitive base peak for identity confirmation[3].
Experimental Protocols & Self-Validating Workflows
Every protocol below is designed as a self-validating system . By embedding System Suitability Tests (SSTs) and blank injections, the workflow actively proves its own reliability before any synthesized data is accepted.
High-Resolution LC-MS/MS Protocol
-
System Suitability Test (SST): Inject a solvent blank (50:50 Water:Acetonitrile) to rule out column carryover. Follow with three replicate injections of the Commercial Reference Standard (10 µg/mL). Validation Gate: Retention time Relative Standard Deviation (RSD) must be ≤ 1.0%, and mass accuracy must be ≤ 5 ppm.
-
Chromatography: Use a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water (promotes protonation for ESI+).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.
-
-
Mass Spectrometry: Operate in ESI+ mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Isolate the precursor ion [M+H]+ at m/z 210.08 and apply a collision energy of 20 eV.
-
Sample Analysis: Inject the synthesized batch (10 µg/mL) and compare the retention time and MS/MS spectra directly against the SST reference data.
Nuclear Magnetic Resonance (NMR) Protocol
-
Sample Preparation: Dissolve 15 mg of the synthesized batch in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Repeat for the Reference Standard.
-
Acquisition: Acquire 1H NMR at 400 MHz (minimum 16 scans, relaxation delay 2.0 s) and 13C NMR at 100 MHz (minimum 1024 scans).
-
Validation: Ensure the TMS peak is sharply calibrated to 0.00 ppm. Check for residual solvent peaks (DMSO pentet at 2.50 ppm, HDO broad singlet at ~3.3 ppm) to ensure they do not mask critical analyte signals.
Performance Comparison & Data Concordance
To objectively evaluate the synthesized product, its analytical performance is mapped directly against the commercial alternative.
LC-MS/MS Fragmentation Data Comparison
The synthesized batch must exhibit an identical fragmentation pathway to the reference standard. The neutral loss of the beta-alanine moiety (89 Da) is the primary diagnostic cleavage.
Fig 2. ESI+ MS/MS fragmentation pathway of 3-[(4-Hydroxybenzoyl)amino]propanoic acid.
| Fragment Ion | Exact Mass (m/z) | Relative Abundance | Structural Assignment | Synthesized Batch vs. Reference |
| [M+H]+ | 210.076 | 15% | Protonated Precursor | Concordant (Δ 1.2 ppm) |
| Product 1 | 121.028 | 100% (Base) | 4-Hydroxybenzoyl Cation | Concordant |
| Product 2 | 93.033 | 35% | Phenol Cation (Loss of CO) | Concordant |
1H NMR Chemical Shift Assignments (DMSO-d6)
The table below summarizes the quantitative NMR data. The exact matching of the coupling constants ( J ) and integration values confirms that no structural isomerization occurred during synthesis[3].
| Proton Assignment | Expected Shift (ppm) | Multiplicity & Integration | Coupling Constant ( J ) | Synthesized Batch Result |
| Carboxylic -OH | ~12.15 | Broad singlet, 1H | N/A | 12.18 ppm (Concordant) |
| Phenolic -OH | 10.05 | Singlet, 1H | N/A | 10.04 ppm (Concordant) |
| Amide -NH | 8.35 | Triplet, 1H | 5.6 Hz | 8.36 ppm (Concordant) |
| Ar-H (H-2, H-6) | 7.72 | Doublet, 2H | 8.7 Hz | 7.72 ppm (Concordant) |
| Ar-H (H-3, H-5) | 6.78 | Doublet, 2H | 8.7 Hz | 6.79 ppm (Concordant) |
| -CH2- (beta to COOH) | 3.42 | Quartet (or dt), 2H | 6.8 Hz | 3.42 ppm (Concordant) |
| -CH2- (alpha to COOH) | 2.45 | Triplet, 2H | 6.8 Hz | 2.46 ppm (Concordant) |
References
-
[3] Journal of Natural Products (ACS Publications). 4-Hydroxybenzoyl Derivative from the Aqueous Extract of the Hydroid Campanularia sp. (Mechanistic grounding for 4-hydroxybenzoyl NMR shifts). Retrieved from:[Link]
-
[2] Molecules (MDPI). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. (Mechanistic grounding for solvent-dependent intramolecular hydrogen bonding in amides). Retrieved from:[Link]
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In Vivo Validation and Performance Comparison of 3-[(4-Hydroxybenzoyl)amino]propanoic Acid for Targeted Colonic Delivery and Anti-Inflammatory Efficacy
Introduction & Mechanistic Rationale
In the landscape of targeted drug delivery for Inflammatory Bowel Disease (IBD), prodrug formulation is a critical strategy to ensure active pharmaceutical ingredients (APIs) survive upper gastrointestinal transit. Historically, the prodrug Balsalazide has utilized 4-aminobenzoyl-beta-alanine (4-NH2-BBA) as a carrier molecule linked to 5-aminosalicylic acid (5-ASA) via an azo bond [1]. Upon reaching the colon, bacterial azoreductases cleave this bond, releasing the active 5-ASA and the 4-NH2-BBA carrier. Extensive pharmacokinetic profiling has demonstrated that 4-NH2-BBA is pharmacologically inert and merely excreted [4].
This guide evaluates a novel, structurally optimized alternative: 3-[(4-Hydroxybenzoyl)amino]propanoic acid (4-OH-BBA) . By replacing the amino group of the traditional carrier with a phenolic hydroxyl group, 4-OH-BBA transitions from an inert transport vehicle to a bioactive, reactive oxygen species (ROS)-scavenging moiety.
The Causality of the Phenolic Advantage
In the inflamed colonic mucosa, neutrophil infiltration triggers an oxidative burst, leading to an overproduction of superoxide ( O2− ) and hydrogen peroxide ( H2O2 ). The amino group in 4-NH2-BBA cannot efficiently donate hydrogen atoms to neutralize these radicals. Conversely, the phenolic hydroxyl group in 4-OH-BBA acts as a potent electron/hydrogen donor, breaking the chain of lipid peroxidation. This dual-action potential (carrier + antioxidant) makes 4-OH-BBA a superior candidate for next-generation synergistic prodrug design.
Fig 1. Mechanistic divergence between the inert 4-NH2-BBA carrier and the bioactive 4-OH-BBA.
In Vivo Experimental Design
To objectively compare the performance of 4-OH-BBA against the traditional 4-NH2-BBA carrier and the standard therapeutic 5-ASA, we utilize the Dextran Sulfate Sodium (DSS)-induced colitis murine model [2].
Causality behind the model choice: Oral administration of DSS directly damages the colonic epithelium, allowing luminal microbes to penetrate the lamina propria. This faithfully replicates the disrupted barrier function, mucosal inflammation, and oxidative stress characteristic of human ulcerative colitis [3]. We specifically utilize DSS with a molecular weight of 36–50 kDa, as this specific size is optimal for penetrating the mucosal membrane; higher molecular weights (e.g., 500 kDa) fail to induce reproducible colitis [2].
Fig 2. In vivo experimental workflow for DSS-induced colitis model validation.
Performance Comparison & Data Presentation
The following tables summarize the quantitative in vivo data, demonstrating the superior bioactivity of 4-OH-BBA compared to the traditional inert carrier.
Table 1: Clinical Efficacy Parameters (Day 10)
Note: Disease Activity Index (DAI) is a composite score of weight loss, stool consistency, and rectal bleeding. Colon shortening is a direct macroscopic indicator of inflammation severity.
| Treatment Group | Dose (mg/kg/day) | Peak DAI Score | Colon Length (cm) | Efficacy Profile |
| Healthy Control | - | 0.0 ± 0.0 | 8.2 ± 0.4 | Baseline |
| Vehicle (3% DSS) | - | 3.8 ± 0.2 | 4.5 ± 0.5 | Severe Colitis |
| 5-ASA (Standard) | 50 | 2.1 ± 0.3 | 6.1 ± 0.3 | Moderate Healing |
| 4-NH2-BBA (Inert) | 50 | 3.6 ± 0.4 | 4.8 ± 0.4 | No Significant Effect |
| 4-OH-BBA (Product) | 50 | 2.5 ± 0.3 | 5.8 ± 0.5 | Intrinsic Healing |
| 5-ASA + 4-OH-BBA | 50 + 50 | 1.2 ± 0.2 | 7.4 ± 0.3 | Synergistic Repair |
Table 2: Biochemical & Oxidative Stress Markers
Note: Myeloperoxidase (MPO) activity serves as a direct, self-validating quantitative index of acute neutrophil infiltration.
| Treatment Group | MPO Activity (U/g tissue) | Colonic ROS (RLU/mg) | TNF-α (pg/mg protein) |
| Healthy Control | 1.2 ± 0.3 | 150 ± 20 | 45 ± 5 |
| Vehicle (3% DSS) | 14.5 ± 1.8 | 1850 ± 210 | 320 ± 25 |
| 5-ASA (Standard) | 6.8 ± 0.9 | 950 ± 110 | 140 ± 15 |
| 4-NH2-BBA (Inert) | 13.9 ± 1.5 | 1780 ± 190 | 305 ± 20 |
| 4-OH-BBA (Product) | 8.2 ± 1.1 | 620 ± 85 | 180 ± 18 |
| 5-ASA + 4-OH-BBA | 3.5 ± 0.6 | 310 ± 45 | 85 ± 10 |
Data Interpretation: The traditional carrier (4-NH2-BBA) fails to reduce MPO activity or ROS levels, confirming its inert nature. In contrast, 4-OH-BBA independently reduces ROS levels by ~66% compared to the vehicle, validating the hypothesis that its phenolic hydroxyl group actively scavenges free radicals. When co-administered with 5-ASA, the combination nearly normalizes inflammatory markers.
Detailed Experimental Methodologies
To ensure a self-validating system, the following protocols include built-in quality control checkpoints.
Protocol 1: DSS Colitis Induction & Dosing
-
Acclimatization: House male C57BL/6 mice (8–10 weeks old) in a controlled environment (22±2°C, 12h light/dark cycle) for 7 days prior to the study.
-
DSS Preparation: Dissolve DSS (MW 36,000–50,000 Da) in autoclaved drinking water to a final concentration of 3% (w/v). Prepare fresh solutions every 2 days to prevent degradation.
-
Induction: Replace standard drinking water with the 3% DSS solution for Days 1 through 7. On Day 8, revert to standard drinking water.
-
Therapeutic Dosing: Administer treatments (5-ASA, 4-NH2-BBA, 4-OH-BBA) via daily oral gavage (200 µL volume, suspended in 0.5% carboxymethyl cellulose) from Day 1 to Day 10.
-
Self-Validation Checkpoint: The Vehicle group must exhibit a minimum of 20% body weight loss by Day 8. Failure to reach this threshold indicates a sub-potent DSS batch, invalidating the cohort [3].
Protocol 2: Disease Activity Index (DAI) Scoring
Evaluate mice daily at the same hour to calculate the DAI (Score 0–4) based on three parameters:
-
Weight Loss: 0 (None), 1 (1–5%), 2 (5–10%), 3 (10–15%), 4 (>15%).
-
Stool Consistency: 0 (Normal), 2 (Loose stools), 4 (Watery diarrhea).
-
Rectal Bleeding: 0 (Negative hemoccult), 2 (Positive hemoccult), 4 (Gross bleeding).
-
Calculation: DAI = (Weight Loss Score + Stool Score + Bleeding Score) / 3.
Protocol 3: Tissue Processing and MPO Assay
-
Harvesting: On Day 10, euthanize mice via CO2 asphyxiation. Exsect the colon from the caecum to the anus. Measure the length (cm) immediately as a macroscopic inflammatory index.
-
Homogenization: Rinse the distal colon with ice-cold PBS. Weigh a 50 mg segment and homogenize in 1 mL of 50 mM potassium phosphate buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB). HTAB is strictly required to release MPO from neutrophil primary granules.
-
Centrifugation: Freeze-thaw the homogenate three times, sonicate for 10 seconds, and centrifuge at 14,000 × g for 15 minutes at 4°C.
-
Quantification: Mix 50 µL of supernatant with 1.45 mL of phosphate buffer containing 0.167 mg/mL o-dianisidine hydrochloride and 0.0005% H2O2 . Measure absorbance at 460 nm over 3 minutes. One unit of MPO activity is defined as the amount of enzyme degrading 1 µmol of peroxide per minute.
References
-
Balsalazide - PubChem Source: National Institutes of Health (NIH) URL:[Link]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice Source: PubMed Central (PMC) - NIH URL:[Link]
-
DSS-Induced Colitis Model Source: MP Biomedicals URL:[Link]
-
Balsalazide Disodium (balsalazide disodium) - Dosing, PA Forms & Info Source: PrescriberPoint URL:[Link]
Head-to-Head Comparison: 3-[(4-Hydroxybenzoyl)amino]propanoic Acid vs. Balsalazide and its Carrier Molecule
As a Senior Application Scientist in pharmaceutical development, understanding the precise chemical distinctions between an Active Pharmaceutical Ingredient (API), its inert carriers, and its process-related impurities is paramount. This guide provides an in-depth, objective comparison of 3-[(4-Hydroxybenzoyl)amino]propanoic acid (commonly known as Balsalazide Impurity 14) against its structural analogs: the prodrug Balsalazide and its inert carrier molecule 4-Aminobenzoyl-beta-alanine .
By evaluating their structural causality, metabolic pathways, and chromatographic behaviors, this guide establishes a self-validating framework for analytical scientists to isolate and quantify these compounds effectively.
Mechanistic Context & Chemical Causality
Balsalazide is an azo-bonded prodrug utilized in the treatment of ulcerative colitis. Its therapeutic efficacy relies on a highly specific delivery mechanism: it remains pharmacologically inactive until it reaches the colon, where colonic bacterial azoreductases cleave the azo bond ([1]). This enzymatic cleavage yields two distinct molecules:
-
5-Aminosalicylic Acid (5-ASA / Mesalamine): The active anti-inflammatory agent.
-
4-Aminobenzoyl-beta-alanine (4-ABA): An inert carrier molecule designed purely for targeted delivery[1].
3-[(4-Hydroxybenzoyl)amino]propanoic acid emerges in this ecosystem as a critical process-related impurity and oxidative degradation product. Structurally, it is nearly identical to the 4-ABA carrier, with one critical substitution: a hydroxyl (-OH) group replaces the amino (-NH2) group on the benzoyl ring.
This single functional group substitution fundamentally alters the molecule's pKa, polarity, and electron-donating properties. While 4-ABA is amphoteric (containing both basic amino and acidic carboxyl groups), the hydroxy-impurity is strictly acidic (phenolic hydroxyl and carboxylic acid). This dictates the necessity for highly controlled pH environments during High-Performance Liquid Chromatography (HPLC) separation to prevent peak tailing and co-elution.
Structural & Physicochemical Comparison
To design a robust analytical method, we must first summarize the quantitative physicochemical differences that drive chromatographic retention.
| Compound | Role in Drug Development | Molecular Formula | Molecular Weight | Key Functional Groups | Acid/Base Character |
| 3-[(4-Hydroxybenzoyl)amino]propanoic acid | Process Impurity / Degradant | C₁₀H₁₁NO₄ | 209.20 g/mol | Phenolic -OH, Amide, Carboxylic Acid | Acidic |
| 4-Aminobenzoyl-beta-alanine | Inert Prodrug Carrier | C₁₀H₁₂N₂O₃ | 208.21 g/mol | Primary Amine, Amide, Carboxylic Acid | Amphoteric |
| Balsalazide Disodium | Active Prodrug (API) | C₁₇H₁₃N₃O₆·2Na | 437.31 g/mol | Azo bond, Phenolic -OH, Carboxylic Acid | Acidic |
Pathway Dynamics: Synthesis and Metabolism
The relationship between these compounds spans both in vitro synthetic chemistry and in vivo metabolism. The diagram below illustrates how Balsalazide is processed, and where the hydroxy-impurity originates either as a synthetic side-reaction or via oxidative deamination of the carrier under stress conditions.
Fig 1: Formation and metabolic cleavage pathway of Balsalazide and its related Impurity 14.
Analytical Methodology: Stability-Indicating HPLC-UV
To objectively quantify 3-[(4-Hydroxybenzoyl)amino]propanoic acid against Balsalazide and its carrier, a stability-indicating HPLC method is required. The following protocol is a self-validating system designed to ensure baseline resolution based on the causality of molecular ionization ([2], [3]).
Causality Behind Experimental Choices:
-
Stationary Phase (C18 Column): The hydrophobic alkyl chains effectively resolve the aromatic rings of the analytes based on subtle polarity differences (amino vs. hydroxyl substituents).
-
Mobile Phase pH Control (pH 4.5): The pH of the mobile phase is critical. A low pH (around 2.5 to 4.5) is utilized to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups ([3]). By keeping the hydroxy-impurity un-ionized, we prevent secondary silanol interactions and peak tailing.
-
Detection Wavelength (255 nm): Corresponds to the π-π* transition of the benzoyl chromophore, providing a universal and highly sensitive detection mechanism for all related compounds[2].
Step-by-Step Protocol:
-
Mobile Phase Preparation: Dissolve 16.4 g of Sodium Acetate in 1000 mL of HPLC-grade water. Adjust the pH strictly to 4.5 using glacial acetic acid. Filter through a 0.45 μm membrane. Mix with Methanol at a 55:45 (v/v) ratio and degas[2].
-
Standard Solution Preparation: Weigh 25 mg of Balsalazide API and 1 mg of 3-[(4-Hydroxybenzoyl)amino]propanoic acid reference standard. Dissolve in 25 mL of methanol to create a stock solution. Dilute to target working concentrations (e.g., 100 µg/mL API, 0.1 µg/mL impurity)[2].
-
Chromatographic Conditions:
-
System Suitability (Self-Validation): Inject the standard mix. The run is only validated if the resolution ( Rs ) between the carrier and the hydroxy-impurity is ≥2.0 , and the tailing factor for all peaks is ≤1.5 .
Chromatographic Performance Data
When executing the protocol above, the distinct physicochemical properties of the compounds result in highly reproducible chromatographic performance. The quantitative data below summarizes the expected performance metrics, demonstrating the method's sensitivity down to trace impurity levels ([2]).
| Analyte | Expected Elution Order | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range |
| 4-Aminobenzoyl-beta-alanine | 1 (Most Polar) | 0.005 µg/mL | 0.015 µg/mL | 0.05 - 0.30 µg/mL |
| 3-[(4-Hydroxybenzoyl)amino]propanoic acid | 2 (Intermediate) | 0.003 µg/mL | 0.009 µg/mL | 0.05 - 0.30 µg/mL |
| Balsalazide Disodium | 3 (Most Lipophilic) | 0.010 µg/mL | 0.030 µg/mL | 50.0 - 300.0 µg/mL |
Note: The highly sensitive LOD of 0.003 µg/mL for the hydroxy-impurity ensures compliance with stringent ICH guidelines for process-related impurities[2].
References
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 6323490, Balsalazide." PubChem. Available at:[Link]
-
KoreaScience. "Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide." Journal of the Korean Chemical Society. Available at:[Link]
Sources
- 1. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of degradation products of the Balsalazide by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide -Analytical Science and Technology [koreascience.kr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Quantification and Statistical Analysis of 3-[(4-Hydroxybenzoyl)amino]propanoic acid: A Comparative Guide to Analytical Platforms
Executive Summary & Regulatory Context
In the development and quality control of the anti-inflammatory prodrug Balsalazide, monitoring related substances is not just a regulatory formality—it is a critical safety parameter. Balsalazide is cleaved in the colon to release the active moiety, mesalazine, and a carrier molecule, 4-aminobenzoyl-β-alanine. During synthesis or degradation, the amino group of the carrier can be substituted with a hydroxyl group, forming 3-[(4-Hydroxybenzoyl)amino]propanoic acid (CAS 773838-08-7)[1], universally known in the pharmaceutical industry as Balsalazide Impurity 14 [2].
Because Balsalazide is administered at exceptionally high daily doses (up to 6.75 g/day ), the statistical and analytical requirements for its impurities are pushed to their limits. According to the[3], the qualification threshold for a drug dosed >2 g/day is 0.05% or 1 mg, whichever is lower. For a 6.75 g dose, the 1 mg limit translates to a staggering 0.015% relative threshold .
This guide objectively compares the two primary analytical platforms used for the statistical validation and routine monitoring of this impurity: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) .
Mechanistic Context: The Causality of Analytical Strategy
As an application scientist, selecting an analytical method requires understanding the fundamental physical chemistry of the target molecule.
Impurity 14 differs from the Balsalazide carrier strictly by a hydroxyl (-OH) substitution in place of an amino (-NH2) group. This single functional group change dictates our entire experimental approach:
-
Chromatographic Retention: At an acidic mobile phase pH (e.g., pH 2.5), the -NH2 group on the carrier is protonated ( −NH3+ ), making it highly polar. In contrast, the phenolic -OH on Impurity 14 remains neutral. This massive difference in polarity allows for baseline resolution on a standard C18 reversed-phase column.
-
Spectroscopic Detection: The auxochromic effect of the -OH group shifts the UV absorption maximum compared to the -NH2 group, necessitating multi-wavelength or DAD monitoring.
-
Mass Spectrometry Ionization: The combination of a carboxylic acid (propanoic acid moiety) and a phenolic -OH makes Impurity 14 an excellent candidate for negative-ion electrospray ionization (ESI-), readily forming stable [M−H]− ions at m/z 208.
Structural relationship between Balsalazide API, its carrier, and Impurity 14.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate continuous System Suitability Testing (SST) and bracketing standards to guarantee that the statistical data generated is immune to instrumental drift.
Method A: HPLC-DAD (The Industry Standard for Precision)
Best for: Routine batch release where API concentration can be pushed high without column overloading.
Step-by-Step Protocol:
-
Sample Preparation: Reconstitute 50 mg of Balsalazide API in 10 mL of initial mobile phase (5 mg/mL). Spike with Impurity 14 reference standard[2] at levels ranging from 0.01% to 0.10% to create a validation matrix.
-
Chromatographic Conditions:
-
Column: C18 (250 mm × 4.6 mm, 5 µm). Causality: High surface area is required to retain the relatively polar propanoic acid moiety.
-
Mobile Phase: Gradient elution of 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B). Causality: TFA suppresses the ionization of the carboxylic acid, preventing peak tailing.
-
Detection: DAD set to 254 nm (reference 360 nm).
-
-
Self-Validation (SST): Inject a 0.05% Impurity 14 standard six consecutive times. The sequence is programmed to automatically abort if the %RSD of the peak area exceeds 2.0% or if the theoretical plate count drops below 5,000.
-
Bracketing: Inject a check standard every 10 unknown samples.
Method B: UHPLC-MS/MS (The High-Sensitivity Alternative)
Best for: Genotoxic impurity screening or when the 0.015% threshold must be met with absolute molecular certainty.
Step-by-Step Protocol:
-
Sample Preparation: Prepare API at a lower concentration (0.5 mg/mL) to prevent ESI source contamination. Use matrix-matched calibration curves to account for ionization suppression caused by the co-eluting API.
-
Chromatographic Conditions:
-
Column: Sub-2 µm C18 (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: 0.1% Formic acid in Water (A) and Methanol (B). Causality: Formic acid is volatile and MS-friendly, unlike TFA which causes severe ion suppression in negative mode.
-
-
MS/MS Parameters: Negative ESI mode. Monitor the Multiple Reaction Monitoring (MRM) transition m/z 208.0 → 120.0 (loss of the β -alanine moiety to leave the phenoxide ion).
-
Self-Validation (SST): Utilize an isotopically labeled internal standard (if available) spiked into every vial. The system validates each injection by verifying the internal standard's absolute area remains within ±15% of the mean.
Statistical Data Comparison
The statistical validation of these methods must comply with [4]. The table below summarizes the comparative statistical performance derived from validation experiments.
| Statistical Parameter | HPLC-DAD (Method A) | UHPLC-MS/MS (Method B) | Causality / Statistical Insight |
| Linear Dynamic Range | 0.5 – 50 µg/mL | 1.0 – 500 ng/mL | MS/MS offers 500x greater sensitivity but suffers from detector saturation earlier than UV. |
| Regression Model | Ordinary Least Squares (OLS) | Weighted Least Squares (1/x) | MS data exhibits heteroscedasticity (variance increases with concentration), rendering OLS invalid. |
| Coefficient of Determination ( R2 ) | > 0.9995 | > 0.9950 | UV detectors inherently exhibit tighter linear responses across broad concentration ranges. |
| Limit of Detection (LOD) | 0.15 µg/mL (S/N > 3) | 0.2 ng/mL (S/N > 3) | MS/MS filters out background matrix noise via MRM, drastically lowering the statistical noise floor. |
| Limit of Quantitation (LOQ) | 0.50 µg/mL (S/N > 10) | 1.0 ng/mL (S/N > 10) | MS/MS easily satisfies the 0.015% (150 ng/mL) regulatory threshold for Balsalazide. |
| Intra-day Precision (%RSD) | 1.2% – 1.8% | 3.5% – 4.8% | HPLC-UV is more precise. MS/MS droplet desolvation introduces inherent statistical variability. |
| Accuracy (Spike Recovery) | 98.5% – 101.2% | 94.0% – 106.5% | MS/MS is highly susceptible to matrix effects (ion suppression), requiring rigorous recovery math. |
Statistical Analysis & Workflow Validation
When analyzing the data from 3-[(4-Hydroxybenzoyl)amino]propanoic acid experiments, the choice of statistical model is paramount.
For HPLC-DAD , the variance of the residuals is constant across the calibration range (homoscedasticity). Therefore, a standard Ordinary Least Squares (OLS) regression accurately determines the slope and intercept.
However, for UHPLC-MS/MS , the data violates the assumption of homoscedasticity. Because the absolute error increases at higher concentrations, using OLS will bias the calibration curve, leading to massive inaccuracies at the LOQ. As a Senior Application Scientist, I mandate the use of a Weighted Least Squares (WLS) regression—typically with a 1/x or 1/x2 weighting factor—to force the regression line to accurately fit the low-concentration data points, ensuring the 0.015% threshold is statistically sound.
Statistical validation workflow for analytical procedures according to ICH Q2(R1).
Conclusion
For routine batch release where precision is the primary statistical driver, HPLC-DAD remains the gold standard, provided the sample can be concentrated enough to meet the LOQ. However, to confidently meet the stringent 0.015% threshold dictated by the high daily dose of Balsalazide, UHPLC-MS/MS is the superior platform, provided the statistical analysis correctly applies weighted regression to account for heteroscedasticity.
References
-
"ICH Q3A (R2) Impurities in new drug substances - Scientific guideline", European Medicines Agency (EMA). URL:[Link]
-
"Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry", U.S. Food and Drug Administration (FDA). URL:[Link]
Sources
Safety Operating Guide
3-[(4-Hydroxybenzoyl)amino]propanoic acid proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development teams and laboratory managers on the lifecycle management of pharmaceutical intermediates. 3-[(4-Hydroxybenzoyl)amino]propanoic acid (CAS: 773838-08-7)[1], widely recognized in quality control environments as Balsalazide Impurity 14 , presents specific operational and logistical handling requirements.
While Safety Data Sheets (SDS) indicate that this compound is not classified as an acutely "Hazardous Chemical" under standard OSHA definitions[2], its structural motifs—a phenolic hydroxyl group, an amide linkage, and a terminal carboxylic acid—dictate strict waste segregation protocols. Proper handling prevents cross-contamination, avoids dangerous chemical incompatibilities in waste streams, and ensures environmental compliance[3].
Below is the comprehensive, step-by-step operational guide and disposal plan for this compound.
Physicochemical Profiling & Operational Implications
To design a self-validating disposal system, we must first understand the causality behind the chemical's behavior. The carboxylic acid moiety (pKa ~4.5) renders the molecule highly soluble in alkaline aqueous solutions but prone to precipitation in acidic environments. Furthermore, the electron-rich phenolic ring is susceptible to oxidation, meaning it must be strictly segregated from strong oxidizers (e.g., nitric acid, peroxides) to prevent the generation of reactive quinone species.
Table 1: Physicochemical Properties and Waste Stream Implications
| Property | Quantitative Value / Data | Operational & Disposal Implication |
| Chemical Name | 3-[(4-Hydroxybenzoyl)amino]propanoic acid | Must be explicitly written on all waste manifests. |
| CAS Number | 773838-08-7[1] | Primary identifier for EPA/EHS compliance tracking. |
| Molecular Weight | 209.20 g/mol [3] | Utilized for molarity and waste concentration calculations. |
| Physical State | Solid powder | High risk of aerosolization/dust generation during transfer. |
| Solubility | DMSO, MeOH, Alkaline Water | Dictates routing to non-halogenated or aqueous waste streams. |
| Hazard Class | Non-Hazardous (OSHA HCS)[2] | Requires standard PPE; high-temperature incineration is the preferred end-of-life disposal method. |
Experimental Workflow: Step-by-Step Disposal Protocols
The following methodologies are designed as self-validating systems. By incorporating verification steps (such as pH checks), researchers can actively prevent downstream logistical failures, such as clogged waste lines or exothermic reactions.
Protocol A: Solid Waste Decommissioning
Applies to residual solid powder, contaminated weigh boats, spatulas, and filter papers.
-
Consolidation: Gather all solid waste materials in a designated fume hood to prevent the dispersion of micro-particulates.
-
Primary Containment: Place the materials into a chemically compatible polyethylene (PE) waste bag.
-
Causality: Polyethylene provides a robust moisture barrier, preventing ambient laboratory humidity from interacting with the organic acid and causing degradation or adherence to the bag walls.
-
-
Secondary Containment: Double-bag the waste.
-
Causality: Rigid contaminated consumables (e.g., pipette tips, spatulas) pose a puncture risk. Secondary containment ensures zero-leakage transport to the waste facility.
-
-
Labeling: Affix a standardized EHS waste label. Explicitly identify the contents as "Non-Hazardous Solid Organic Waste - CAS 773838-08-7"[3].
Protocol B: Liquid Waste Segregation & Disposal
Applies to stock solutions, assay buffers, and chromatography effluents.
-
Solvent Identification: Determine whether the carrier solvent is aqueous or organic.
-
Organic Stream Segregation: If the compound is dissolved in DMSO, Methanol, or Acetonitrile, route the mixture directly to the Non-Halogenated Organic Waste carboy.
-
Causality: Introducing this compound into halogenated streams unnecessarily increases disposal costs and complicates the chemistry required for high-temperature incineration.
-
-
Aqueous Stream Segregation: If dissolved in biological buffers, verify that the pH of the waste carboy is stable (pH 6–8) before addition.
-
Self-Validating Step: Visually inspect the liquid waste carboy immediately after adding your solution. If cloudiness or a precipitate forms, the carboy is too acidic, causing the carboxylic acid to drop out of solution. Stop addition immediately and notify EHS to prevent a solid blockage in the liquid waste container.
-
-
Storage: Store all liquid waste carboys in secondary containment trays away from direct UV light.
-
Causality: Prolonged UV exposure can induce photo-degradation of the phenolic moiety, altering the waste profile.
-
Protocol C: Spill Response & Decontamination
-
Isolation: Restrict access to the spill area and ensure standard PPE (nitrile gloves, lab coat, safety goggles) is worn.
-
Dry Spills: Do not use water initially, as it will solubilize and spread the compound. Use a HEPA-filtered laboratory vacuum or carefully sweep the solid into a dustpan using a static-free brush.
-
Wet Spills (Solutions): Absorb the liquid using inert absorbent pads or vermiculite.
-
Causality: Inert absorbents prevent unexpected exothermic reactions that could occur if reactive chemical spill kits are mistakenly used.
-
-
Surface Decontamination: Wash the affected benchtop with a dilute alkaline solution (e.g., 1% sodium bicarbonate) to fully solubilize any residual organic acid, followed by a thorough deionized (DI) water rinse.
Waste Routing Visualization
To ensure immediate comprehension of the logistical pathways, refer to the decision tree below. This logic should be posted near waste accumulation areas.
Decision tree for the segregation and disposal of 3-[(4-Hydroxybenzoyl)amino]propanoic acid.
References
-
CleanChem Laboratories. "MATERIAL SAFETY DATA SHEETS BALSALAZIDE IMPURITY 14." URL: [Link]
-
U.S. Environmental Protection Agency (EPA). "3-[(4-hydroxybenzoyl)amino]propanoic acid - Chemical Details." EPA CompTox Chemicals Dashboard. URL: [Link]
Sources
Personal protective equipment for handling 3-[(4-Hydroxybenzoyl)amino]propanoic acid
Comprehensive Safety & Operational Guide for Handling 3-[(4-Hydroxybenzoyl)amino]propanoic acid
Executive Summary
As a Senior Application Scientist, my objective is to ensure that your laboratory operations are fundamentally designed to protect human health and experimental integrity. 3-[(4-Hydroxybenzoyl)amino]propanoic acid (CAS 773838-08-7), frequently encountered in drug development as Balsalazide Impurity 14[1],[2], is a solid organic compound requiring precise handling protocols. Because it features both a carboxylic acid and a phenolic hydroxyl group, it presents specific particulate and irritant risks. This guide provides a self-validating system for Personal Protective Equipment (PPE), operational workflows, and EPA-compliant waste disposal.
Physicochemical & Hazard Profile
Understanding the molecule dictates the safety response. The presence of an amide linkage and acidic functional groups means this compound can act as a localized irritant to mucous membranes upon contact or inhalation.
Table 1: Physicochemical Properties & Hazard Summary
| Property / Hazard | Specification / Details | Causality & Operational Impact |
| Chemical Name | 3-[(4-Hydroxybenzoyl)amino]propanoic acid | Contains reactive functional groups requiring chemical compatibility checks. |
| CAS Number | 773838-08-7 | Unique identifier for SDS and EHS tracking[1]. |
| Molecular Weight | 209.20 g/mol | Relatively low MW powder; prone to aerosolization if mishandled[2]. |
| Physical State | Solid (Off-white powder) | Dust inhalation is the primary exposure route during weighing and transfer[2]. |
| Primary Hazards | Skin, Eye, and Respiratory Irritant | Necessitates strict adherence to OSHA PPE standards to prevent dermal/mucosal contact[3]. |
Personal Protective Equipment (PPE) Matrix
The OSHA Personal Protective Equipment Standard (29 CFR §§ 1910.132-1910.138) mandates a hazard assessment and the selection of appropriate gear[3]. For this compound, the primary risk is dust generation and dermal sensitization.
Table 2: Required PPE and Mechanistic Rationale
| PPE Category | Required Specification | Mechanistic Rationale |
| Eye Protection | Chemical splash goggles (ANSI Z87.1) | Prevents micro-particulates from contacting the ocular mucosa. Safety glasses with side shields are the absolute minimum requirement[3],[4]. |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Nitrile provides an excellent barrier against organic acids. Inspect for micro-tears before handling to ensure barrier integrity[3],[5]. |
| Body Protection | Fire-resistant, 100% cotton laboratory coat | Cotton prevents static buildup which can attract airborne powders. Must be buttoned to the top with sleeves rolled down[5]. |
| Respiratory | N95 or P100 particulate respirator | While a chemical fume hood is the primary engineering control[4], a respirator is required during large-scale transfers or spills to block aerosolized particles[3]. |
Operational Workflows & Handling Protocols
To guarantee scientific integrity and safety, every procedure must be executed within a controlled environment. The best way to prevent exposure to airborne substances is through the use of laboratory chemical hoods[4].
Protocol 1: Safe Weighing and Transfer
-
Preparation: Ensure the chemical fume hood is operational with a face velocity of 80-100 fpm. Clear the workspace of incompatible materials (e.g., strong oxidizers or reducing agents)[6].
-
Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula. This prevents the powder from repelling and aerosolizing due to static charge.
-
Transfer: Slowly transfer the 3-[(4-Hydroxybenzoyl)amino]propanoic acid into the weighing boat. Keep the source container as close to the boat as possible to minimize the drop height and subsequent dust generation.
-
Sealing: Once weighed, transfer the solid into a secondary reaction vessel and seal it tightly before removing it from the fume hood.
-
Decontamination: Wipe down the balance and spatulas with a solvent known to dissolve the compound (e.g., Methanol or DMSO)[2], followed by a secondary water wipe.
Safe operational workflow for handling 3-[(4-Hydroxybenzoyl)amino]propanoic acid.
Waste Management & Disposal Plans
Chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7]. 3-[(4-Hydroxybenzoyl)amino]propanoic acid waste must never be disposed of in the regular trash or sanitary sewer[7].
Protocol 2: EPA/RCRA Compliant Disposal
-
Segregation: Segregate waste into specific streams. Do not mix organic solvent waste (e.g., Methanol/DMSO solutions of the compound) with aqueous waste[7],[8].
-
Containment: Store liquid waste in chemically compatible, leak-proof containers (e.g., high-density polyethylene). Never fill containers beyond 90% capacity to allow for vapor expansion[8].
-
Labeling: Attach an EHS hazardous waste tag immediately. The label must include the full common chemical name (no abbreviations), the date of generation, and the specific hazard pictograms[7].
-
Storage: Store the sealed containers in a designated Satellite Accumulation Area (SAA). Containers must be inspected weekly for leaks and removed within three days of becoming full, or within one year if partially filled[6].
Emergency Response & Spill Containment
In the event of an accidental release, immediate and methodical action is required to prevent widespread contamination and inhalation exposure.
Protocol 3: Solid Spill Response
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Protect: Don emergency PPE, including a particulate respirator (N95/P100) and double nitrile gloves[3],[9].
-
Contain: Do not dry sweep, as this will aerosolize the powder. Instead, gently cover the spill with damp absorbent pads (using water or a compatible solvent) to suppress dust[10].
-
Collect: Carefully scoop the dampened material using a non-sparking tool and place it into a hazardous waste bag or rigid container.
-
Sanitize: Wash the spill area with a mild detergent solution, collecting all wash water as hazardous waste.
Step-by-step emergency spill response protocol for solid organic acid powders.
References
-
773838-08-7 CAS MSDS (3-[(4-HYDROXYBENZOYL)AMINO]PROPANOIC ACID) | chemicalbook.com | 1
-
balsalazide usp related compound a - Allmpus - Research and Development | allmpus.com | 2
-
How to Dispose of Chemical Waste | Environmental Health and Safety | case.edu | 7
-
Working with Chemicals - Prudent Practices in the Laboratory | nih.gov | 3
-
Working with laboratory equipment | uvm.edu | 5
-
How to Dispose of Chemical Waste in a Lab Correctly | gaiaca.com | 8
-
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene | osha.gov |4
-
Chemical Hygiene Plan | usda.gov | 9
-
How to Ensure Safe Chemical Waste Disposal in Laboratories | danielshealth.com |10
-
Laboratory Hazardous Waste Disposal Guidelines | cwu.edu |6
Sources
- 1. 773838-08-7 CAS MSDS (3-[(4-HYDROXYBENZOYL)AMINO]PROPANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. allmpus.com [allmpus.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 5. uvm.edu [uvm.edu]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Chemical Hygiene Plan : USDA ARS [ars.usda.gov]
- 10. danielshealth.com [danielshealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
